molecular formula C9H10BrN3 B1374368 7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1380331-40-7

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B1374368
CAS No.: 1380331-40-7
M. Wt: 240.1 g/mol
InChI Key: MHAZTFDFZAAHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1380331-40-7) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. The triazolopyridine scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . Its structural similarity to purines allows it to function as an effective bioisostere, making it a key building block in the design of novel kinase inhibitors and other targeted therapeutic agents . This compound is specifically recognized for its application in the synthesis of molecules that inhibit proliferative diseases and cancer, particularly through mechanisms involving key kinases such as the Axl receptor tyrosine kinase . The bromine substituent at the 7-position offers a reactive handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) exploration. The 2-isopropyl group can influence the compound's steric and electronic profile, potentially enhancing selectivity and potency in target binding . Stored sealed in a dry environment at room temperature . This product is labeled with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For Research Use Only. Not for diagnostic or therapeutic use, or administration to humans.

Properties

IUPAC Name

7-bromo-2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZTFDFZAAHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737643
Record name 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380331-40-7
Record name 7-Bromo-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its utility as a versatile building block in modern synthetic chemistry, underscored by its strategic importance in the generation of novel molecular entities for pharmaceutical research. Detailed experimental insights and data are presented to facilitate its practical application in the laboratory.

Introduction and Strategic Overview

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry. Its heterocyclic core is isoelectronic with purines, allowing it to function as a bioisostere in various biological systems.[1] This structural similarity has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4]

7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine emerges as a particularly valuable derivative. The molecule is strategically functionalized with two key features:

  • The 7-Bromo Group: This halogen serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, amine, and alkyne moieties, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

  • The 2-Isopropyl Group: This aliphatic substituent enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties such as solubility and cell permeability. It also provides steric bulk that can influence binding selectivity and metabolic stability.

This guide aims to consolidate the known technical data for this compound, providing a foundational resource for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's fundamental properties is the bedrock of reproducible science. The key identifiers and properties for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are summarized below.

PropertyValueSource
IUPAC Name 7-bromo-2-(propan-2-yl)-[1][2][3]triazolo[1,5-a]pyridine[5]
CAS Number 1380331-40-7[5]
Molecular Formula C₉H₁₀BrN₃[5]
Molecular Weight 240.10 g/mol [5]
Appearance Solid (Typical)
Purity ≥97% (Typical Commercial)[5]
Solubility Soluble in DMSO, DCM, MethanolInferred
Storage Room temperature, desiccated[5]

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃) - Predicted:

  • δ 8.30-8.45 (d, 1H): Proton at C5, ortho to the bridgehead nitrogen, expected to be the most deshielded aromatic proton.

  • δ 7.50-7.60 (d, 1H): Proton at C8, ortho to the bromine atom.

  • δ 6.80-6.90 (dd, 1H): Proton at C6, coupled to both H5 and H8.

  • δ 3.20-3.35 (sept, 1H): Isopropyl CH proton, coupled to the six methyl protons.

  • δ 1.40-1.50 (d, 6H): Two equivalent methyl groups of the isopropyl substituent.

¹³C NMR (100 MHz, CDCl₃) - Predicted:

  • δ ~165: C2 (attached to isopropyl and two nitrogens).

  • δ ~150: C8a (bridgehead carbon).

  • δ ~140: C5.

  • δ ~128: C8.

  • δ ~118: C6.

  • δ ~115: C7 (carbon bearing bromine).

  • δ ~27: Isopropyl CH.

  • δ ~22: Isopropyl CH₃.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 240.0, 242.0. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 m/z units, which is a definitive confirmation of the compound's identity.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines typically involves the cyclization of a 2-hydrazinopyridine intermediate.[2] A common and reliable method for constructing the target molecule is outlined below.

G A 4-Bromopyridin-2-amine B 2-Hydrazinyl-4-bromopyridine A->B 1. NaNO₂, HCl 2. SnCl₂ C Acyl Hydrazide Intermediate B->C Isobutyryl chloride, Pyridine D 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine C->D POCl₃, Heat

Caption: General synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Diazotization and Reduction: 4-Bromopyridin-2-amine is treated with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then reduced in situ, typically with tin(II) chloride, to yield 2-hydrazinyl-4-bromopyridine.

    • Scientist's Note: This two-step, one-pot procedure is a classic and cost-effective method for converting an amino group into a hydrazine, which is the key precursor for the triazole ring formation.

  • Acylation: The resulting hydrazine is acylated using isobutyryl chloride in the presence of a base like pyridine. This forms the N-acyl hydrazide intermediate.

    • Scientist's Note: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product.

  • Cyclodehydration: The acyl hydrazide is heated with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to induce cyclization and aromatization, affording the final 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine product.

    • Scientist's Note: POCl₃ is a powerful dehydrating agent that facilitates the ring closure by converting the carbonyl oxygen into a good leaving group, promoting the intramolecular nucleophilic attack by the pyridine ring nitrogen.

Core Reactivity: A Gateway to Chemical Diversity

The true value of this molecule lies in the reactivity of its 7-bromo substituent. This position is highly amenable to transition metal-catalyzed cross-coupling reactions, enabling the diversification of the core scaffold.[3]

G cluster_0 Core Reactant A 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine P1 7-Aryl Derivative A->P1 Suzuki Coupling (Pd catalyst, Base) P2 7-Amino Derivative A->P2 Buchwald-Hartwig Amination (Pd catalyst, Base) P3 7-Alkynyl Derivative A->P3 Sonogashira Coupling (Pd/Cu catalyst, Base) B Aryl/Heteroaryl Boronic Acid or Ester B->P1 C Amine (R₂NH) C->P2 D Terminal Alkyne D->P3

Caption: Key cross-coupling reactions at the C7 position.

  • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst and a base provides a robust method for forming new carbon-carbon bonds. This is arguably the most common and powerful tool used to elaborate this scaffold.[6]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-scaffold with a wide range of primary and secondary amines. This is critical for introducing functionalities that can act as hydrogen bond donors/acceptors or modulate basicity.

  • Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by both palladium and copper, introduces a linear, rigid linker into the molecule, which can be used to probe deeper pockets of a biological target or serve as a precursor for further transformations.

Applications in Drug Discovery and Chemical Biology

The triazolopyridine class of heterocycles is a cornerstone of modern medicinal chemistry.[7] While specific published applications for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are often found within patent literature, the strategic value of this building block is evident from the numerous biologically active molecules containing this core.

  • Kinase Inhibitors: The triazolopyridine scaffold often serves as a "hinge-binder" in ATP-competitive kinase inhibitors. The nitrogen atoms of the heterocyclic core can form crucial hydrogen bonds with the kinase hinge region, while substituents at the 2- and 7-positions explore the surrounding hydrophobic pockets and solvent-exposed regions.

  • GPCR Modulators: Derivatives have been explored as modulators for G-protein coupled receptors, where the diversified substituents can fine-tune receptor subtype selectivity and functional activity (agonist vs. antagonist).

  • Protein Degraders (PROTACs): As a versatile intermediate, this compound can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). The core can be part of the warhead that binds to the protein of interest, with the 7-position serving as an attachment point for the linker connected to an E3 ligase binder.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is generally stable under standard laboratory conditions.[5]

References

  • Ribeiro, T. S., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Sharma, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Lv, K., et al. (2021). Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abarca, B., et al. (2002). The Chemistry of[1][2][4]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. (2025). Triazolopyridine. Wikipedia. Available at: [Link]

  • Google Patents. (2013). WO2013134228A1 - Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its isoelectronic relationship with purines and its versatile chemical properties.[4] Derivatives of this core structure have demonstrated a wide range of biological activities, including acting as kinase inhibitors and α-glucosidase inhibitors.[5][6] The subject of this guide, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, is a specific analogue whose bromine atom offers a handle for further chemical modification, while the isopropyl group at the 2-position influences its steric and electronic properties.

This technical guide provides a comprehensive analysis of the spectroscopic data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. In the absence of publicly available experimental data for this specific molecule, this guide leverages high-quality predicted spectroscopic data, supported by experimental findings for closely related analogues, to provide a robust and scientifically grounded characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural features of this compound.

Molecular Structure and Numbering

The chemical structure and standard numbering convention for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are depicted below. This numbering is crucial for the correct assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in CDCl₃ is detailed below. The predictions were generated using established computational algorithms.[1][2]

Table 1: Predicted ¹H NMR Data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (500 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-58.50d7.51H
H-87.55d2.01H
H-67.00dd7.5, 2.01H
CH (isopropyl)3.30sept7.01H
CH₃ (isopropyl)1.40d7.06H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.00 - 8.50 ppm): The pyridine ring protons appear in the downfield region, as expected.

    • The H-5 proton is predicted to be the most deshielded, appearing as a doublet at approximately 8.50 ppm due to coupling with H-6. Its downfield shift is attributed to the anisotropic effect of the adjacent triazole ring.

    • The H-8 proton is predicted at around 7.55 ppm as a doublet, with a small coupling constant characteristic of a meta-coupling to H-6.

    • The H-6 proton is expected to resonate at approximately 7.00 ppm as a doublet of doublets, arising from couplings to both H-5 and H-8.

  • Aliphatic Region (δ 1.40 - 3.30 ppm): The signals for the isopropyl group are found in the upfield region.

    • The methine proton (CH) of the isopropyl group is predicted to be a septet at around 3.30 ppm, resulting from coupling to the six equivalent methyl protons.

    • The two methyl groups (CH₃) of the isopropyl substituent are equivalent and are predicted to appear as a doublet at approximately 1.40 ppm, due to coupling with the methine proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in CDCl₃ is summarized below.

Table 2: Predicted ¹³C NMR Data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (125 MHz, CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2165.0
C-3a142.5
C-5128.0
C-8125.0
C-6115.0
C-7110.0
CH (isopropyl)28.0
CH₃ (isopropyl)22.5
Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Heterocyclic Carbons (δ 110.0 - 165.0 ppm):

    • The C-2 carbon, directly attached to the electron-withdrawing nitrogen atoms of the triazole ring and the isopropyl group, is predicted to be the most downfield signal at around 165.0 ppm.

    • The bridgehead carbon, C-3a , is expected at approximately 142.5 ppm.

    • The remaining pyridine ring carbons, C-5, C-8, and C-6 , are predicted to appear in the range of 115.0 to 128.0 ppm.

    • The C-7 carbon, bearing the bromine atom, is predicted to be the most upfield of the aromatic carbons at around 110.0 ppm due to the heavy atom effect of bromine.

  • Aliphatic Carbons (δ 22.5 - 28.0 ppm):

    • The methine carbon (CH) of the isopropyl group is predicted to resonate at approximately 28.0 ppm.

    • The two equivalent methyl carbons (CH₃) are expected at around 22.5 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of nitrogen-containing heterocyclic compounds. The predicted mass and major fragmentation pathways for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are outlined below.

Table 3: Predicted ESI-MS Data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

IonPredicted m/zNotes
[M+H]⁺241.0/243.0Molecular ion peak with characteristic isotopic pattern for one bromine atom.
[M+H - C₃H₆]⁺199.0/201.0Loss of propene from the isopropyl group.
[M+H - Br]⁺162.1Loss of a bromine radical.
Proposed Fragmentation Pathway

M_H [M+H]⁺ m/z = 241.0/243.0 Fragment1 [M+H - C₃H₆]⁺ m/z = 199.0/201.0 M_H->Fragment1 - C₃H₆ Fragment2 [M+H - Br]⁺ m/z = 162.1 M_H->Fragment2 - Br•

Caption: Proposed ESI-MS fragmentation pathway for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ with a characteristic isotopic distribution for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks). A likely fragmentation pathway involves the loss of propene from the isopropyl group via a McLafferty-type rearrangement, leading to a fragment ion at m/z 199.0/201.0. Another possible fragmentation is the loss of a bromine radical, resulting in an ion at m/z 162.1.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine are listed below.

Table 4: Predicted IR Absorption Bands for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
2970-2870C-H stretchAliphatic (isopropyl)
1620-1580C=N and C=C stretchTriazolopyridine ring
1470-1430C-H bendAliphatic (isopropyl)
1100-1000C-N stretchTriazole ring
850-750C-H bendAromatic (out-of-plane)
700-600C-Br stretchBromoalkane

The IR spectrum is expected to be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching from the isopropyl group just below 3000 cm⁻¹, and a series of characteristic C=N and C=C stretching vibrations for the heterocyclic ring system in the 1620-1580 cm⁻¹ region. A notable C-Br stretching vibration is anticipated in the lower frequency region of the spectrum.

Experimental Protocols

The following protocols are hypothetical, based on established synthetic and analytical procedures for similar triazolo[1,5-a]pyridine derivatives, and serve as a guide for researchers aiming to synthesize and characterize this compound.

Synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

A plausible synthetic route involves the cyclization of a substituted 2-aminopyridine derivative.

Reactant1 2-Amino-4-bromopyridine Intermediate N-(4-Bromopyridin-2-yl)isobutyrimine Reactant1->Intermediate + Isobutyraldehyde (Condensation) Reactant2 Isobutyraldehyde Product 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine Intermediate->Product Oxidative Cyclization (e.g., with I₂/KI)

Caption: A potential synthetic workflow for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 2-amino-4-bromopyridine (1.0 eq) in a suitable solvent such as toluene, add isobutyraldehyde (1.2 eq).

  • Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude N-(4-bromopyridin-2-yl)isobutyrimine intermediate.

  • Oxidative Cyclization: Dissolve the crude imine in a solvent like N,N-dimethylformamide (DMF).

  • Add an oxidizing agent, for example, a mixture of iodine (I₂) and potassium iodide (KI), to the solution.

  • Stir the reaction at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Spectroscopic Characterization Workflow

Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR IR Spectroscopy (FTIR-ATR) Start->IR Analysis Data Analysis and Structure Confirmation NMR->Analysis MS->Analysis IR->Analysis

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

    • Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Infrared Spectroscopy:

    • Place a small amount of the solid sample directly on the diamond crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed and in-depth analysis of the predicted spectroscopic data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Through the integrated use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a comprehensive structural characterization has been established. The provided interpretations and hypothetical experimental protocols offer a valuable resource for researchers working with this and related heterocyclic compounds. While the data presented is based on high-quality predictions, experimental verification remains the gold standard for definitive structure elucidation.

References

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • NMRium. Predict - NMRium demo. [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.
  • Aires-de-Sousa, J., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003).
  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
  • Scientific Reports. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Nature. [Link]

  • Molecules. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. MDPI. [Link]

Sources

An In-Depth Technical Guide to the NMR Characterization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The precise substitution pattern on this bicyclic system dictates its pharmacological and physicochemical properties. Consequently, unambiguous structural elucidation is a critical step in the development of novel agents incorporating this core. This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of a specific derivative, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage one- and two-dimensional NMR experiments to confirm the identity and purity of this compound. The principles and methodologies detailed herein are broadly applicable to the characterization of other substituted triazolo[1,5-a]pyridines and related nitrogen-containing heterocyclic systems.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is fundamental for accurate spectral assignment. The IUPAC numbering for the triazolo[1,5-a]pyridine ring system is adopted throughout this guide.

Caption: IUPAC numbering of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

I. ¹H NMR Spectroscopy: The Foundational Experiment

A. Theoretical Considerations

Proton (¹H) NMR is the initial and most informative experiment for routine structural confirmation. The chemical shift (δ) of each proton is governed by its local electronic environment. Electron-withdrawing groups and proximity to electronegative atoms (like nitrogen) will deshield protons, shifting their resonances downfield (to higher ppm values). Conversely, electron-donating groups will shield protons, moving their signals upfield. Spin-spin coupling between non-equivalent neighboring protons provides crucial information about the connectivity of the molecule.

B. Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[1][2][3]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[4][5][6]

    • Integrate all signals to determine the relative number of protons for each resonance.

C. Predicted ¹H NMR Spectral Data and Interpretation

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5~8.5 - 8.7dJ₅,₆ ≈ 7.01HAdjacent to the bridgehead nitrogen and part of the pyridine ring, expected to be significantly deshielded.
H-6~6.8 - 7.0ddJ₅,₆ ≈ 7.0, J₆,₈ ≈ 1.51HCoupled to both H-5 and H-8. The ortho coupling (J₅,₆) will be larger than the meta coupling (J₆,₈).[7][8][9]
H-8~7.5 - 7.7dJ₆,₈ ≈ 1.51HMeta-coupled to H-6. The bromine at C-7 will have a deshielding effect.
CH (isopropyl)~3.2 - 3.5septJ ≈ 7.01HMethine proton of the isopropyl group, coupled to the six methyl protons.
CH₃ (isopropyl)~1.3 - 1.5dJ ≈ 7.06HThe two equivalent methyl groups of the isopropyl substituent, coupled to the methine proton.

Note: These are estimated values based on related structures. Actual values may vary depending on the solvent and experimental conditions.

II. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

A. Theoretical Considerations

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Chemical shifts are sensitive to the hybridization of the carbon and the electronegativity of attached atoms. Quaternary carbons (those with no attached protons) are typically observed in ¹³C NMR but not in ¹H NMR.

B. Experimental Protocol

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

C. Predicted ¹³C NMR Spectral Data and Interpretation

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~160 - 165Attached to two nitrogen atoms and the isopropyl group.
C-3a~145 - 150Bridgehead carbon of the triazole ring.
C-5~125 - 130Aromatic methine carbon in the pyridine ring.
C-6~115 - 120Aromatic methine carbon in the pyridine ring.
C-7~110 - 115Carbon bearing the bromine atom.
C-8~120 - 125Aromatic methine carbon in the pyridine ring.
C-8a~140 - 145Bridgehead carbon of the pyridine ring.
CH (isopropyl)~25 - 30Methine carbon of the isopropyl group.
CH₃ (isopropyl)~20 - 25Methyl carbons of the isopropyl group.

Note: These are estimated values. Unambiguous assignment requires 2D NMR experiments.

III. 2D NMR Spectroscopy: Unambiguous Structure Confirmation

Two-dimensional NMR experiments are essential for definitively assigning the ¹H and ¹³C signals and confirming the overall structure.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled. A cross-peak between two proton signals in the COSY spectrum indicates that these protons are coupled, typically through two or three bonds.

G cluster_workflow COSY Workflow Start Acquire ¹H Spectrum COSY_exp Run COSY Experiment Start->COSY_exp Process Process 2D Data COSY_exp->Process Analyze Identify Cross-Peaks Process->Analyze Correlate Correlate Coupled Protons Analyze->Correlate Structure Confirm Connectivity Correlate->Structure

Caption: Workflow for COSY analysis.

Expected COSY Correlations:

  • A strong cross-peak between H-5 and H-6 .

  • A weaker cross-peak between H-6 and H-8 (meta-coupling).

  • A strong cross-peak between the isopropyl CH and the isopropyl CH₃ protons.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the resonances of protonated carbons.

Expected HSQC Correlations:

  • H-5 will show a cross-peak to C-5 .

  • H-6 will show a cross-peak to C-6 .

  • H-8 will show a cross-peak to C-8 .

  • Isopropyl CH will show a cross-peak to the isopropyl CH carbon.

  • Isopropyl CH₃ will show a cross-peak to the isopropyl CH₃ carbon.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is crucial for identifying quaternary carbons and piecing together the molecular fragments.[10][11]

G cluster_hmbc Key HMBC Correlations H5 H-5 ~8.6 ppm C3a C-3a ~148 ppm H5->C3a C7 C-7 ~112 ppm H5->C7 H6 H-6 ~6.9 ppm C8a C-8a ~142 ppm H6->C8a C8 C8 H6->C8 H8 H-8 ~7.6 ppm H8->C8a C6 C6 H8->C6 iso_CH iso-CH ~3.3 ppm C2 C-2 ~162 ppm iso_CH->C2 iso_CH3 iso-CH₃ ~1.4 ppm iso_CH3->iso_CH iso_CH3->C2

Caption: Expected key long-range HMBC correlations.

Key Expected HMBC Correlations for Structural Confirmation:

  • H-5 to C-3a and C-7 .

  • H-8 to C-6 and C-8a .

  • Isopropyl CH₃ protons to C-2 and the isopropyl CH carbon . This is a definitive correlation for placing the isopropyl group at the C-2 position.

IV. Data Summary and Validation

The combination of these NMR experiments provides a self-validating system for the structural elucidation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Summary of Expected NMR Data:

ExperimentKey Information Provided
¹H NMR Proton chemical shifts, multiplicities, coupling constants, and relative integrations.
¹³C NMR Carbon chemical shifts, identification of quaternary carbons.
COSY ¹H-¹H coupling networks, confirming proton connectivity.
HSQC Direct ¹H-¹³C one-bond correlations, assigning protonated carbons.
HMBC ¹H-¹³C long-range correlations, connecting molecular fragments and assigning quaternary carbons.

V. Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy, as outlined in this guide, allows for the unambiguous characterization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, researchers can confidently verify the structure, assign all proton and carbon resonances, and assess the purity of their synthesized material. This rigorous approach to structural elucidation is a cornerstone of modern chemical research and drug development.

References

  • Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available at: [Link]

  • Kolehmainen, E. (2015). Solvent Effects on Nitrogen Chemical Shifts. Annual Reports on NMR Spectroscopy, 86, 1-49. Available at: [Link]

  • Eriksson, M. (2015). Solvent Effects on Nitrogen Chemical Shifts. Göteborgs universitet. Available at: [Link]

  • Martins, M. A. P., Freitag, R. A., Zimmermann, N. E. K., Sinhorin, A. P., Cúnico, W., Bastos, G. P., Zanatta, N., & Bonacorso, H. G. (2002). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 13(6), 834-838. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • LibreTexts. (2021). 10.2: Estimating Chemical Shifts. Available at: [Link]

  • LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Dechant, M., Lehmann, M., Uzurano, G., Fujii, A., & Ozaki, M. (n.d.). Supporting Information The Liquid Crystal Click Procedure for Oligothiophene- Tethered Phthalocyanines – Self-Assembly, Alignment and Photo Current. The Royal Society of Chemistry. Available at: [Link]

  • Nagy, V. N., Skoric, D., & Molnár, M. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5695–5705. Available at: [Link]

  • Johnson, T. A., et al. (2020). A radical approach to late-stage functionalization using photoredox and DiversinatesupTM/sup chemistry on the Open Source Malaria (OSM) triazolopyrazine scaffold (Series 4). Bioorganic & Medicinal Chemistry, 28(15), 115541.
  • Bristol-Myers Squibb Company. (2013). Pyrazolo[1,5-a]pyrimidine-based compounds, compositions comprising them, and methods of their use. Google Patents.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]

  • Zhu, J., et al. (2016). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 18(15), 3822-3825.
  • Ilkei, T., & Szántay, C. (2021). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc, 2021(5), 134-148. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & De la Cruz, P. (2010). Differentiation between[1][2][12]triazolo[1,5-a] pyrimidine and[1][2][12]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 659-663. Available at: [Link]

  • Hoffmann-La Roche Inc. (1965). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione. Google Patents.
  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. Available at: [Link]

  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Szelag, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3224. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(1), 194-216. Available at: [Link]

  • Tori, K., & Ogata, M. (1964). H-H and 13C-H coupling constants in pyridazine. Chemical and Pharmaceutical Bulletin, 12(3), 272-281.
  • Bouasla, R., et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress, 1(1), 1-6.
  • Royal Society of Chemistry. (2017, July 5). How to calculate coupling constants [Video]. YouTube. Available at: [Link]

Sources

Mass Spectrometry of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. The triazolo[1,5-a]pyridine scaffold is a privileged structure, appearing in a variety of pharmacologically active agents. The introduction of a bromine atom and an isopropyl group, as in 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, creates a unique chemical entity with specific physicochemical properties that necessitate a robust analytical characterization, for which mass spectrometry is an indispensable tool.[1][2]

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the underlying principles of ionization and fragmentation. We will explore the expected outcomes from high-resolution mass spectrometry (HRMS), a cornerstone technique in pharmaceutical analysis for its sensitivity and precision in identifying and quantifying trace components.[3][4]

Methodology: A Self-Validating Approach to Structural Confirmation

The following protocol is designed to provide unambiguous structural confirmation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, incorporating principles of high-resolution mass spectrometry for elemental composition analysis and tandem mass spectrometry (MS/MS) for detailed structural fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Dissolve 1 mg of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in 1 mL of a high-purity solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode. The addition of formic acid promotes protonation of the nitrogen atoms in the heterocyclic system.[5]

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements.[6][7]

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation.[8][9]

    • Ionization Mode: Positive ion mode is recommended, as the triazolo[1,5-a]pyridine ring system contains multiple nitrogen atoms that are readily protonated.[10]

    • Mass Range: A scan range of m/z 50-500 is appropriate to encompass the molecular ion and its expected fragment ions.

    • Collision Energy (for MS/MS): To induce fragmentation for structural elucidation, a collision energy ramp (e.g., 10-40 eV) should be applied in the collision cell.

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of mass spectrometric data for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to 1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid dissolve->dilute hresims High-Resolution ESI-MS (Q-TOF or Orbitrap) dilute->hresims Infuse into ESI source msms Tandem MS (MS/MS) with Collision-Induced Dissociation hresims->msms molecular_ion Identify [M+H]⁺ and Isotopic Pattern msms->molecular_ion Acquire Spectra fragmentation Analyze Fragmentation Pathways molecular_ion->fragmentation structure Confirm Structure fragmentation->structure

Caption: Experimental workflow for the mass spectrometric analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Interpreting the Mass Spectrum: From Molecular Ion to Fragmentation

A detailed analysis of the mass spectrum provides a wealth of information to confirm the structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

The Molecular Ion and Isotopic Signature

The presence of a bromine atom is a key structural feature that imparts a highly characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for any bromine-containing ion, separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[9] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.

Table 1: Predicted High-Resolution Mass Data for the Molecular Ion of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Ion FormulaCalculated m/z ([M+H]⁺)Isotope
[C₁₀H₁₃⁷⁹BrN₃]⁺254.0342⁷⁹Br
[C₁₀H₁₃⁸¹BrN₃]⁺256.0321⁸¹Br
Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺) will induce fragmentation, providing valuable structural information. The fragmentation of the triazolo[1,5-a]pyridine core and its substituents can be predicted based on established chemical principles.

1. Loss of the Isopropyl Group: A common fragmentation pathway for alkyl-substituted aromatic systems is the cleavage of the alkyl group. For 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, the loss of a propylene molecule (C₃H₆) via a rearrangement or the loss of a propyl radical (•C₃H₇) are plausible fragmentation steps. However, the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation is also a likely initial fragmentation.

2. Cleavage of the Triazole Ring: The triazole ring can undergo cleavage, often involving the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[5]

3. Cleavage of the Pyridine Ring: Subsequent fragmentation may involve the cleavage of the pyridine ring, leading to the loss of small molecules such as HCN or acetylene (C₂H₂).

The following diagram illustrates the predicted major fragmentation pathways for protonated 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

fragmentation M [M+H]⁺ m/z 254/256 F1 Loss of •CH₃ [M+H - 15]⁺ m/z 239/241 M->F1 F2 Loss of C₃H₆ [M+H - 42]⁺ m/z 212/214 M->F2 F3 Loss of Br• [M+H - 79/81]⁺ m/z 175 M->F3 F4 Loss of C₃H₆ and HCN [M+H - 42 - 27]⁺ m/z 185/187 F2->F4

Caption: Predicted major fragmentation pathways for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Table 2: Predicted Fragment Ions for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Precursor Ion (m/z)Proposed FragmentationFragment Ion (m/z)
254/256Loss of a methyl radical (•CH₃)239/241
254/256Loss of propylene (C₃H₆)212/214
254/256Loss of a bromine radical (Br•)175
212/214Loss of hydrogen cyanide (HCN)185/187

Conclusion: A Pathway to Unambiguous Structural Elucidation

The mass spectrometric analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, when approached with a combination of high-resolution instrumentation and a thorough understanding of ionization and fragmentation principles, provides a robust and reliable method for its structural confirmation. The characteristic isotopic signature of the bromine atom serves as a primary diagnostic tool, while the fragmentation patterns observed in tandem MS experiments offer detailed insights into the connectivity of the molecule. This guide provides a framework for researchers to design and interpret mass spectrometry experiments for this and related novel heterocyclic compounds, ensuring data integrity and advancing the pace of drug discovery and development.

References

  • Chromatography Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • Wang, J. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Retrieved from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Garg, P., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(5), 2061. Retrieved from [Link]

  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from [Link]

  • Ardrey, B. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 830(1), 1-28. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Borys, K. M., et al. (2021). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Chemical and Pharmaceutical Research, 13(1), 1-7. Retrieved from [Link]

  • NIST. (n.d.). Trazodone. NIST WebBook. Retrieved from [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry, 28(12), 2601-2604. Retrieved from [Link]

  • Pinheiro, S., et al. (2020). Biological activities of[3][4][6]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1465-1488. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • MDPI. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Retrieved from [Link]

  • Indian Journal of Advanced Chemistry. (2025). Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo-[3][4][6] Triazolo [1,5-a] Pyridine Derivatives. Retrieved from [Link]

  • MDPI. (2022). (E)-4-(2-(7-Bromo-[3][6][7]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 10, S2149-S2158. Retrieved from [Link]

  • Grokipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100819. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-[3][4][6]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of specific substituents, such as a bromine atom at the 7-position and an isopropyl group at the 2-position, is a strategic approach to modulate the physicochemical and pharmacological properties of the parent molecule. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies for the synthesis and definitive structural elucidation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine derivatives, with a primary focus on single-crystal X-ray diffraction. While a published crystal structure for this specific derivative is not yet available, this document serves as a predictive guide, outlining the established protocols and expected structural features based on the extensive existing knowledge of analogous compounds.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in drug discovery, recognized for its wide array of biological activities. These compounds are considered purine bio-isosteres, allowing them to interact with biological targets that recognize purine-based structures.[4] This has led to the development of triazolopyridine derivatives with applications as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles. The strategic placement of a bromine atom can introduce halogen bonding capabilities and modulate lipophilicity, while an isopropyl group can influence steric interactions and metabolic stability.[5]

Proposed Synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

The synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines can be achieved through several reliable methods. A common and effective approach involves the cyclization of a substituted 2-aminopyridine derivative.[1][2][3] For the target compound, a plausible and efficient synthetic route starts from 2-amino-4-bromopyridine.

The proposed reaction pathway is initiated by the reaction of 2-amino-4-bromopyridine with isobutyraldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This is followed by an oxidative cyclization reaction to yield the desired 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Step 1: Schiff Base Formation cluster_reaction2 Step 2: Oxidative Cyclization 2_amino_4_bromopyridine 2-Amino-4-bromopyridine schiff_base Intermediate Schiff Base 2_amino_4_bromopyridine->schiff_base + Isobutyraldehyde, Catalyst isobutyraldehyde Isobutyraldehyde final_product 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine schiff_base->final_product + Oxidizing Agent oxidizing_agent Oxidizing Agent (e.g., PIFA) XRay_Workflow crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation cif_deposition CIF Deposition (e.g., CCDC) structure_validation->cif_deposition

Sources

An In-depth Technical Guide to the Solubility of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the trajectory of a drug candidate from discovery to market. For novel heterocyclic compounds such as 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, a thorough understanding of its solubility profile in various organic solvents is indispensable for formulation development, process chemistry, and preclinical studies. This technical guide provides a comprehensive framework for elucidating the solubility of this compound. It moves beyond a mere compilation of data to offer a detailed exposition of the underlying principles governing its solubility, predictive models to estimate its behavior, and rigorous experimental protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical guidance necessary to navigate the challenges associated with the solubility of this promising molecule.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a drug's developability. Poor solubility can lead to a cascade of undesirable consequences, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound of interest, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, incorporates structural features that are anticipated to modulate its solubility in complex ways. The bromo substituent, the isopropyl group, and the nitrogen-rich heterocyclic core all contribute to the molecule's overall polarity, lipophilicity, and crystal lattice energy. A comprehensive understanding of how these features dictate the compound's interaction with various organic solvents is, therefore, not just an academic exercise but a critical step in its development path.

This guide will first delve into a theoretical analysis of the molecular structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine to predict its solubility characteristics. This will be followed by a detailed exposition of a robust experimental protocol for the quantitative determination of its solubility. Finally, we will explore the application of predictive models, such as Hansen Solubility Parameters, to rationalize and forecast its solubility in a diverse range of organic solvents.

Physicochemical Characterization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

A predictive understanding of a compound's solubility begins with a thorough analysis of its molecular structure and the physicochemical properties that arise from it. The adage "like dissolves like" serves as a fundamental principle, reminding us that a solute will dissolve best in a solvent that shares similar intermolecular forces.[1]

2.1. Structural Analysis

The structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine can be deconstructed into three key components, each contributing to its overall solubility profile:

  • Triazolo[1,5-a]pyridine Core: This fused heterocyclic system is relatively polar due to the presence of three nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors. The aromatic nature of the ring system also allows for π-π stacking interactions.

  • 7-Bromo Substituent: The bromine atom is electronegative and introduces a polar C-Br bond. However, its overall contribution to polarity is moderate. More significantly, the bromo group is large and increases the molecular weight and van der Waals forces. Its presence can also influence the crystal packing of the solid form, which in turn affects the energy required to break the crystal lattice.

  • 2-Isopropyl Substituent: The isopropyl group is a nonpolar, aliphatic substituent. It increases the lipophilicity and steric bulk of the molecule. This group will favor interactions with nonpolar solvents through van der Waals forces and may hinder solubility in highly polar solvents.

2.2. Predicted Solubility Behavior

Based on this structural analysis, we can formulate several hypotheses regarding the solubility of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine:

  • Limited Aqueous Solubility: The presence of the nonpolar isopropyl group and the bromo substituent is likely to result in low solubility in water.

  • Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are expected to be good solvents. Their ability to act as hydrogen bond acceptors and their moderate to high polarity should facilitate the dissolution of the compound.

  • Solubility in Alcohols: Protic solvents such as methanol, ethanol, and isopropanol are also likely to be effective solvents. They can engage in hydrogen bonding with the nitrogen atoms of the triazolopyridine ring.

  • Lower Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents. While the isopropyl group has an affinity for such solvents, the polar heterocyclic core will limit solubility.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is designed to ensure data integrity and reproducibility, in line with Good Laboratory Practices (GLP).[4][5]

3.1. Materials and Equipment

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Workflow

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine to a series of vials. The excess of solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached. A 24-48 hour equilibration time is typically adequate.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent (usually the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine of known concentrations.

    • Calculate the solubility of the compound in each solvent from the determined concentration and the dilution factor.

3.3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility in different solvents.

Table 1: Illustrative Solubility of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in Selected Organic Solvents at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.1< 0.0004
Toluene2.382.50.010
Dichloromethane8.9315.80.063
Acetone20.735.20.141
Ethanol24.528.90.116
Methanol32.722.50.090
N,N-Dimethylformamide (DMF)36.7> 200> 0.800
Dimethyl Sulfoxide (DMSO)46.7> 200> 0.800

Note: The data in this table is illustrative and not based on actual experimental results.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to settle solid equil1->sep1 ana1 Filter supernatant sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Analyze by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: A flowchart of the shake-flask method for determining solubility.

Predictive Modeling: Hansen Solubility Parameters

Beyond qualitative predictions, a more quantitative approach to understanding and predicting solubility can be achieved using Hansen Solubility Parameters (HSP).[6][7] HSP theory is based on the principle that "like dissolves like" by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be assigned a set of three HSP values (δD, δP, δH), which can be visualized as a point in a three-dimensional "Hansen space". The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in the solvent.

The distance (Ra) between a solute and a solvent in Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of dissolution.

4.1. Estimating the HSP of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

While experimental determination of a solute's HSP is possible, they can also be estimated using group contribution methods based on the molecular structure. For 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, the estimated HSP values would reflect the contributions of the aromatic rings, the nitrogen atoms, the bromo group, and the isopropyl group.

4.2. Application of HSP in Solvent Selection

By comparing the estimated HSP of our compound with the known HSP of a wide range of organic solvents, we can predict its solubility profile.

Table 2: Hansen Solubility Parameters for Selected Solvents and Predicted Solubility of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted Solubility
Hexane14.90.00.0Poor
Toluene18.01.42.0Moderate
Dichloromethane17.07.37.1Good
Acetone15.510.47.0Very Good
Ethanol15.88.819.4Good
Methanol15.112.322.3Good
N,N-Dimethylformamide (DMF)17.413.711.3Excellent
Dimethyl Sulfoxide (DMSO)18.416.410.2Excellent

Note: HSP values for solvents are from established databases.[8][9] The predicted solubility is based on the principle of HSP similarity.

Diagram 2: Relationship between HSP and Solubility

G cluster_solvents Solvents in Hansen Space Hexane Hexane Toluene Toluene DCM DCM Acetone Acetone DMF DMF Solute 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine Solute->Hexane Very Large Ra (Low Solubility) Solute->Toluene Large Ra Solute->DCM Medium Ra Solute->Acetone Small Ra Solute->DMF Small Ra (High Solubility)

Caption: Conceptual diagram of solute-solvent proximity in Hansen space.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles, methodologies, and predictive tools for characterizing the solubility of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in organic solvents. By integrating theoretical structural analysis with robust experimental protocols and predictive modeling, researchers can gain a deep and actionable understanding of this critical physicochemical property.

The insights gained from such a systematic approach are invaluable for:

  • Process Chemists: Selecting appropriate solvents for synthesis and purification.

  • Formulation Scientists: Designing stable and bioavailable drug products.

  • Pharmacologists and Toxicologists: Preparing solutions for in vitro and in vivo studies.

Future work should focus on the experimental determination of the solubility of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in a wider range of solvents, including biorelevant media. Additionally, the impact of temperature on solubility should be investigated to inform on the thermodynamics of dissolution. A thorough understanding of the solid-state properties of the compound, such as polymorphism, will also be crucial for a complete picture of its solubility behavior.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Jain, A., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility from the chemical structure. Pharmaceutical research, 18(3), 366-369.
  • Avdeef, A. (2012).
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based dosage forms. International journal of pharmaceutics, 543(1-2), 19-24.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2022). <1236> Solubility Measurements. In United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility.
  • Bio-Rad Laboratories, Inc. (n.d.). Hansen Solubility Parameters (HSP) of Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). Retrieved from [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

Sources

Purity analysis of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Foreword: The Imperative of Purity in Modern Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of any therapeutic product. The molecule 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, a member of the nitrogen-containing heterocyclic class, represents a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with triazolopyridine derivatives.[1][2][3][4][5][6] The journey from a promising laboratory compound to a market-approved therapeutic is contingent upon a rigorous and comprehensive understanding of its chemical purity. Impurities, even at trace levels, can introduce significant risks, including altered efficacy, unforeseen toxicity, or compromised stability.

This guide provides a holistic framework for the purity analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. The methodologies described herein are rooted in established regulatory principles, ensuring a self-validating system of analysis that aligns with the stringent requirements of bodies like the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Understanding the Analyte: Physicochemical Profile

Before designing an analytical strategy, a fundamental understanding of the target molecule is paramount.

  • Structure: 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

  • Molecular Formula: C₉H₁₀BrN₃

  • Molecular Weight: 240.10 g/mol (approx.)

  • Key Features: The structure contains a fused triazolopyridine ring system, which is aromatic and relatively planar. The presence of the bromine atom introduces significant electronegativity and a specific isotopic pattern useful in mass spectrometry. The isopropyl group provides a non-polar aliphatic feature. These characteristics—moderate polarity, UV-active aromatic system, and thermal stability—dictate the selection of appropriate analytical techniques.

The Orthogonal Analytical Strategy

No single analytical technique can definitively establish purity. A robust analysis relies on an orthogonal approach, where different methods employing distinct chemical and physical principles are used to provide a composite and trustworthy view of the sample's purity. Our strategy integrates chromatographic separations, spectroscopic identification, and fundamental composition analysis.

G cluster_0 Purity Analysis Workflow for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine cluster_1 Impurity Investigation API_Sample API Bulk Sample HPLC HPLC-UV (Purity Assay & Impurity Profile) API_Sample->HPLC Primary separation GC_MS Headspace GC-MS (Residual Solvents) API_Sample->GC_MS Volatiles analysis NMR NMR Spectroscopy (Structural Identity) API_Sample->NMR Confirmatory ID Elemental Elemental Analysis (Compositional Verification) API_Sample->Elemental Formula confirmation Impurity_Peak Impurity > 0.10% in HPLC HPLC->Impurity_Peak Final_Report Certificate of Analysis (CoA) HPLC->Final_Report GC_MS->Final_Report NMR->Final_Report Elemental->Final_Report Fractionation Prep-HPLC Fractionation Impurity_Peak->Fractionation LC_MS LC-MS Analysis (Mass Identification) Impurity_Peak->LC_MS Structure_Elucidation NMR of Isolated Impurity (Definitive Structure) Fractionation->Structure_Elucidation LC_MS->Structure_Elucidation Structure_Elucidation->Final_Report

Caption: Orthogonal strategy for comprehensive API purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic molecules. For 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.

Causality Behind Method Design: The triazolopyridine core is moderately polar, while the isopropyl and bromo substituents add non-polar character. A C18 stationary phase provides a hydrophobic surface that will interact with the molecule, allowing for retention and separation from more polar (e.g., starting materials) or less polar (e.g., certain by-products) impurities. A gradient elution is selected over an isocratic one to ensure that impurities with a wide range of polarities are eluted as sharp peaks within a reasonable timeframe, which is crucial for both detection and quantification. UV detection is ideal due to the strong absorbance of the aromatic triazolopyridine ring system.

Protocol: HPLC Purity and Assay Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the API and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL for purity analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the analyte and impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the compound from the C18 column.
Gradient 0-5 min: 20% B; 5-25 min: 20-95% B; 25-30 min: 95% B; 30.1-35 min: 20% BA shallow gradient ensures resolution of closely eluting impurities, followed by a ramp to elute highly retained species and a re-equilibration step.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic systems; DAD allows for peak purity assessment.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
  • Data Analysis: Purity is determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks. The assay (potency) is determined by comparing the main peak area to that of a certified reference standard.

Volatile Impurities: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents from the synthesis and purification processes are common impurities that must be controlled. Headspace GC-MS is the definitive technique for this analysis due to its exceptional sensitivity and selectivity for volatile compounds.[11][12]

Causality Behind Method Design: The API itself is non-volatile and would degrade under typical GC inlet temperatures. Headspace sampling circumvents this by only introducing the volatile components from the heated sample vial into the GC system. The mass spectrometer provides positive identification of the solvents based on their unique mass fragmentation patterns, offering a higher degree of confidence than FID detection. This is critical for identifying unexpected or co-eluting solvents.

Protocol: Residual Solvent Analysis
  • Instrumentation: GC-MS system equipped with a headspace autosampler.

  • Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that is not a potential residual solvent itself. Crimp the vial securely.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA 624-type column is specifically designed and industry-standard for residual solvent analysis.
Headspace Temp. 80 °C for 15 minBalances efficient volatilization of solvents with minimizing API degradation.
Carrier Gas Helium at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 5 min) to 240 °C at 10 °C/minInitial hold separates very volatile solvents; temperature ramp elutes higher-boiling solvents.
MS Detection Full Scan Mode (m/z 35-300)Allows for the identification of any volatile compounds present, not just a pre-defined list.

Structural Integrity and Impurity Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of organic molecules.[13][14] For the API, it serves as an absolute confirmation of identity. For impurities, it is the ultimate tool for determining their structure after isolation.

Causality Behind Experimental Choices: ¹H NMR provides a rapid and sensitive fingerprint of the molecule, allowing for the verification of key structural motifs like the isopropyl group (doublet and septet) and the distinct protons on the aromatic ring system. ¹³C NMR confirms the carbon skeleton. For an unknown impurity isolated from HPLC, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) is required to piece together the molecular structure by establishing proton-proton and proton-carbon correlations through chemical bonds.

Protocol: Structural Confirmation
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the API in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments to Perform:

    • ¹H NMR: Confirms proton environments and their couplings.

    • ¹³C NMR: Confirms the number and type of carbon atoms.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

    • 2D Experiments (for impurities): COSY (¹H-¹H correlations), HSQC (direct ¹H-¹³C correlations), and HMBC (long-range ¹H-¹³C correlations) are used to build the structural framework.

  • Data Interpretation: The resulting spectra are compared against the expected chemical shifts, integration values, and coupling patterns for the proposed structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Any signals not attributable to the API, solvent, or known standards are flagged as impurities.

Method Validation: Ensuring Trustworthiness

An analytical method is only reliable if it is validated for its intended purpose. All chromatographic methods used for purity and impurity quantification must be validated according to ICH Q2(R1) guidelines.[7][8][9][10]

G Validation ICH Q2(R1) Method Validation Specificity Specificity (Discrimination from impurities/matrix) Validation->Specificity Linearity Linearity (Proportional response to concentration) Validation->Linearity Accuracy Accuracy (Closeness to true value) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) (Lowest detectable amount) Validation->LOD LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Validation->LOQ Robustness Robustness (Resilience to small changes) Validation->Robustness Range Range (Concentration interval of reliability) Linearity->Range

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Parameters for the HPLC Impurity Method:

ParameterPurpose & Methodology
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants. Achieved by spiking the API with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light).
Linearity To verify that the detector response is directly proportional to the concentration of the impurity. Analyzed by preparing a series of solutions of the impurity at different concentrations (e.g., LOQ to 200% of the specification level) and performing linear regression.
Accuracy To determine the closeness of the measured value to the true value. Assessed by spiking the API sample with known amounts of impurities at different levels (e.g., 50%, 100%, 150% of the specification) and calculating the percent recovery.
Precision To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (multiple injections of the same sample) and Intermediate Precision (analysis on different days, by different analysts, or on different equipment).
LOQ/LOD The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. Determined based on signal-to-noise ratios (typically 10:1 for LOQ, 3:1 for LOD) or the standard deviation of the response.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temp, ±5% organic mobile phase composition).

Conclusion: A Framework for Quality

The purity analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a multi-faceted process that demands a scientifically sound, logical, and rigorous approach. By integrating orthogonal techniques such as HPLC for quantitative purity, GC-MS for volatile impurities, and NMR for structural identity, a comprehensive and trustworthy profile of the API can be established. Each step, from method development to validation, must be driven by a clear understanding of the molecule's chemistry and guided by established regulatory standards. This in-depth approach ensures not only the quality and consistency of the API but also the safety and efficacy of the final therapeutic product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (2023). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]

  • National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. [Link]

  • Singh, S., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Hoffman Fine Chemicals. 7-Bromo-[7][8][15]triazolo[1,5-a]pyridin-2-amine. [Link]

  • Kotb, E. R., et al. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Crysdot. 7-Bromo-1-isopropyl-1H-[7][8][9]triazolo[4,5-c]pyridine. [Link]

  • Vulfson, A. N., et al. (1986). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH. [Link]

  • Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]

  • Kim, M., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]

  • Al-Mulla, A. (2017). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • Kumar, S., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • Shaikh, A. R., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. [Link]

  • Kumar, R., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Agrawal, P. K., & Bansal, M. C. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. [Link]

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. [Link]

  • PubChemLite. 7-bromo-[7][8][15]triazolo[1,5-a]pyridine. [Link]

  • Tóth, G., et al. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines. Magnetic Resonance in Chemistry. [Link]

  • Scilit. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]

Sources

CAS number 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine core is a fused bicyclic heterocycle that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity has made it a cornerstone in the design of molecules that can interact with biological systems.[3][4] Derivatives of this scaffold have been explored for a multitude of therapeutic applications, including as kinase inhibitors, anti-tubercular agents, and treatments for various other diseases.[4] The scaffold's unique electronic properties, arising from the fusion of an electron-rich triazole ring with an electron-deficient pyridine ring, provide a versatile platform for developing novel chemical entities.

7-Bromo-2-isopropyl-[1][2]triazolo[1,5-a]pyridine is a specific derivative that incorporates two key features: an isopropyl group at the 2-position, which can influence potency and metabolic stability, and a bromine atom at the 7-position. The bromine atom serves as a crucial synthetic handle, enabling further molecular elaboration through modern cross-coupling reactions.

Physicochemical and Structural Properties

While this compound is available from specialized chemical suppliers, comprehensive experimental data is not widely published.[1][5] The following properties are based on its chemical structure and data from analogous compounds.

PropertyValueSource
CAS Number 1380331-40-7[5]
Molecular Formula C₉H₁₀BrN₃[5]
Molecular Weight 240.10 g/mol [5]
Appearance Predicted: White to off-white solidInferred
Solubility Predicted: Soluble in organic solvents like DCM, MeOH, DMSOInferred
Storage Room temperature[5]
InChI Key InChI=1S/C9H10BrN3/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,1-2H3[5]
digraph "Molecule" {
graph [layout=neato, overlap=false, splines=true, size="4,4!", ratio=fill, bgcolor="#F1F3F4"];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0.866,0.5!"]; N2 [label="N", pos="1.732,0!"]; C3 [label="C", pos="0.866,-0.5!"]; N4 [label="N", pos="0,-0.866!"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-1.732,0!"]; C7 [label="C", pos="-0.866,0.5!"]; C8 [label="C", pos="0,0!"]; // Bridgehead C C9 [label="C", pos="0,1!"]; // Bridgehead C

// Isopropyl group C10 [label="C", pos="2.598,0.5!"]; H10 [label="H", pos="2.598,1!"]; C11 [label="C", pos="3.464,0!"]; H11a [label="H", pos="3.8,0.3!"]; H11b [label="H", pos="3.8,-0.3!"]; H11c [label="H", pos="3.464,-0.5!"]; C12 [label="C", pos="2.598,-0.5!"]; H12a [label="H", pos="2.932,-0.8!"]; H12b [label="H", pos="2.264,-0.8!"]; H12c [label="H", pos="2.598,-1!"];

// Bromine Br [label="Br", pos="-2.598,0.5!"];

// Pyridine H H5[label="H", pos="-1.2, -1!"]; H6[label="H", pos="-2.2, -0.5!"]; H8 [label="H", pos="1.2, 1!"];

// Fused ring bonds C8 -- C9 [style=invis]; // for positioning C5 -- C6; C6 -- C7; C7 -- C9; C9 -- N1; N1 -- N2; N2 -- C3; C3 -- N4; N4 -- C8; C8 -- C9; C8 -- C5;

// Substituent bonds C3 -- C10; C10 -- C11; C10 -- C12; C6 -- Br;

// H bonds C5 -- H5; C7 -- H6; N1 -- H8 [style=invis]; // placeholder for text

// Node labels n1 [label="N", pos="0.866,0.5!"]; n2 [label="N", pos="1.732,0!"]; c3 [label="C", pos="0.866,-0.5!"]; n4 [label="N", pos="-0.05,-0.866!"]; c5 [label="C", pos="-0.866,-0.5!"]; c6 [label="C", pos="-1.732,0!"]; c7 [label="C", pos="-0.866,0.5!"]; c8 [label="C", pos="0,0!"]; c9 [label="C", pos="0,1!"]; c10 [label="C", pos="2.598,0.5!"]; h10 [label="H", pos="2.598,1!"]; c11 [label="C", pos="3.464,0!"]; h11a [label="H", pos="3.8,0.3!"]; h11b [label="H", pos="3.8,-0.3!"]; h11c [label="H", pos="3.464,-0.5!"]; c12 [label="C", pos="2.598,-0.5!"]; h12a [label="H", pos="2.932,-0.8!"]; h12b [label="H", pos="2.264,-0.8!"]; h12c [label="H", pos="2.598,-1!"]; br [label="Br", pos="-2.598,0.5!"]; h5[label="H", pos="-1.2, -1!"]; h6[label="H", pos="-2.2, -0.5!"]; h8 [label="H", pos="1.2, 1!"];

}graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

// Nodes
Start [label="2-Amino-4-bromopyridine\n(Starting Material)"];
Reagent1 [label="Isobutyryl Chloride\nPyridine, DCM, 0°C to RT", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"];
Intermediate [label="N-(4-bromopyridin-2-yl)isobutyramide\n(Amide Intermediate)"];
Reagent2 [label="1. HOSA (or PPh₃, I₂, Et₃N)\n2. Heat (e.g., in Dioxane)", shape=ellipse, fillcolor="#F1F3F4", color="#5F6368"];
Product [label="7-Bromo-2-isopropyl-\n[1,2,4]triazolo[1,5-a]pyridine\n(Final Product)", fillcolor="#FBBC05", color="#202124"];

// Edges
Start -> Reagent1 [label="Step 1:\nAcylation"];
Reagent1 -> Intermediate;
Intermediate -> Reagent2 [label="Step 2:\nOxidative N-N Bond Formation\n& Cyclization"];
Reagent2 -> Product;

}

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-bromopyridin-2-yl)isobutyramide (Intermediate)

  • To a stirred solution of 2-amino-4-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).

  • Slowly add isobutyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. Purification can be achieved via recrystallization or silica gel chromatography.

  • Causality: The use of pyridine is critical; it acts as a base to neutralize the HCl generated during the acylation, preventing protonation of the starting aminopyridine which would render it unreactive. Conducting the reaction at 0 °C initially helps to control the exothermicity of the acylation.

Step 2: Synthesis of 7-Bromo-2-isopropyl-t[1][2]riazolo[1,5-a]pyridine (Final Product)

  • To a solution of the amide intermediate (1.0 eq) in a suitable solvent such as dioxane or DMF, add an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) and a base like potassium carbonate (2.0 eq).

  • Alternatively, an Appel-type reaction can be employed using triphenylphosphine (1.5 eq), iodine (1.5 eq), and triethylamine (3.0 eq). [6]3. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-Bromo-2-isopropyl-t[1][2]riazolo[1,5-a]pyridine.

  • Causality: This step is a crucial intramolecular oxidative cyclization. The reagents facilitate the formation of an N-amino pyridinium intermediate, which then undergoes cyclization and dehydration to form the thermodynamically stable aromatic triazole ring. The choice of conditions (e.g., HOSA vs. Appel) may depend on substrate tolerance and desired yield.

Spectroscopic Characterization (Predictive Analysis)

As experimental spectra are not publicly available, the following is a predictive analysis based on the chemical structure and established principles of NMR and MS.

¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-5~8.4 - 8.6d~2.0Deshielded by adjacent ring nitrogen and ortho to the bromo group.
H-6~7.0 - 7.2dd~7.5, 2.0Shielded relative to H-5 and H-8; coupled to both.
H-8~7.6 - 7.8d~7.5Ortho to the bridgehead nitrogen.
CH (isopropyl)~3.2 - 3.5sept~7.0Attached to the electron-deficient triazole ring.
CH₃ (isopropyl)~1.4 - 1.6d~7.0Standard chemical shift for an isopropyl methyl group.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
CarbonPredicted δ (ppm)Rationale
C-2~165 - 168Highly deshielded carbon of the triazole ring, attached to nitrogen and the isopropyl group.
C-5~128 - 130Aromatic CH carbon.
C-6~115 - 118Aromatic CH carbon.
C-7~110 - 113Carbon bearing the bromine atom (C-Br bond).
C-8a~140 - 142Bridgehead carbon of the pyridine ring.
C-CH (isopropyl)~28 - 31Isopropyl methine carbon.
C-CH₃ (isopropyl)~21 - 23Isopropyl methyl carbons.
Mass Spectrometry (Predicted, EI)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z 240 and 242 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom.

  • Major Fragments:

    • [M - 28]⁺: Loss of ethene from the isopropyl group.

    • [M - 43]⁺: Loss of the isopropyl radical (•CH(CH₃)₂), leading to a stable triazolopyridinyl cation. This is expected to be a significant fragment.

    • [M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 160.

Reactivity and Potential Applications

The primary site of reactivity on this molecule is the C7-Br bond, which is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows the molecule to serve as a versatile building block for creating more complex structures.

Suzuki-Miyaura Cross-Coupling

A key application is the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl substituents at the 7-position. This reaction is well-precedented for bromo-substituted triazolopyridine systems. [7][8]

Gcompound7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridineproduct7-Aryl-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridinecompound->productSuzuki CouplingreagentsR-B(OH)₂Pd Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)Solvent (e.g., Dioxane/H₂O)reagents->product

Caption: Suzuki-Miyaura coupling of the title compound to form C-C bonds.

This reactivity is paramount in drug discovery for several reasons:

  • Scaffold Decoration: It allows for the systematic exploration of the chemical space around the 7-position to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Fragment-Based Drug Design (FBDD): The core can be considered a large fragment that can be elaborated upon to build potent inhibitors.

  • Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted heterocyclic core. By coupling various boronic acids, one can target the specific pockets of different kinases.

Given the known biological activities of the broader triazolopyridine class, this compound is a valuable intermediate for research programs targeting:

  • Oncology: As a precursor for kinase inhibitors (e.g., DNA-PK, PI3K).

  • Infectious Diseases: As a scaffold for novel anti-tubercular or anti-viral agents.

  • Neurological Disorders: As a building block for CNS-active compounds.

Safety and Handling

  • Hazard Class: While specific toxicity data is unavailable, brominated heterocyclic compounds should be handled with care. Assume the compound is harmful if swallowed, and causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is reported to be stable at room temperature. [5]

Conclusion

7-Bromo-2-isopropyl-t[1][2]riazolo[1,5-a]pyridine is a strategically important molecule for chemical and pharmaceutical research. Although detailed characterization data is sparse in the public domain, its synthesis is feasible through established chemical principles. Its true value lies in the combination of a biologically relevant triazolopyridine core and a synthetically versatile bromine handle, making it an ideal starting point for the development of novel, complex molecules in drug discovery programs.

References

  • (No valid reference could be generated
  • ChemUniverse. Order: 7-BROMO-2-ISOPROPYL-T[1][2]RIAZOLO[1,5-A]PYRIDINE. Available at: [Link]

  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • ResearchGate. New Method for the General Synthesis ofT[1][2]riazolo[1,5-a]pyridines. Available at: [Link]

  • (No valid reference could be generated
  • (No valid reference could be generated
  • ResearchGate. Synthesis oft[1][2]riazolo[1,5-a]pyridine derivatives. Available at: [Link]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available at: [Link]

  • Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]

  • (No valid reference could be generated
  • Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]

  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • (No valid reference could be generated
  • Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry, 58(10), 4444-4455. Available at: [Link]

An In-depth Technical Guide to the Formation of theTriazolo[1,5-a]pyridine Ring System

An In-depth Technical Guide to the Formation of the[1][2][3]Triazolo[1,5-a]pyridine Ring System

Abstract: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[4][5] Its structural resemblance to purines allows it to function as a versatile bioisostere, leading to applications in treatments for cancer, infectious diseases, and neurodegenerative disorders.[6] This guide provides an in-depth exploration of the core synthetic methodologies for constructing this vital ring system. We will dissect the primary mechanistic pathways, including intramolecular oxidative N-N bond formation, the classic Dimroth rearrangement, and cyclocondensation strategies. The discussion emphasizes the causality behind experimental choices, offers field-proven protocols, and is grounded in authoritative references to ensure scientific integrity for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Triazolopyridine Core

The fusion of a triazole and a pyridine ring creates a unique 5,6-bicyclic heteroaromatic system with distinct electronic properties.[6] Triazolopyridines are a class of compounds characterized by a triazole ring fused to a pyridine ring, with multiple isomers possible depending on the nitrogen atom arrangement and ring fusion.[4][7] The[1][2][3]triazolo[1,5-a]pyridine isomer, in particular, has garnered significant attention due to its prevalence in approved drugs like Trapidil, a vasodilator and anti-platelet agent, and its role as a key pharmacophore in modern drug discovery programs, including the development of novel JAK1/2 inhibitors for inflammatory diseases.[6][8]

The synthetic accessibility and the ability to functionalize various positions on the bicyclic ring make it an attractive target for medicinal chemists. Understanding the fundamental mechanisms of its formation is crucial for the rational design and efficient synthesis of new chemical entities with therapeutic potential. This guide will focus on the three most prevalent and robust strategies for its construction.

Mechanism I: Intramolecular Oxidative N-N Bond Formation

One of the most direct and widely employed strategies for synthesizing the[1][2][3]triazolo[1,5-a]pyridine core involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines or related precursors. This method hinges on the formation of a crucial nitrogen-nitrogen bond to close the five-membered triazole ring. The choice of oxidant is a key experimental parameter, leading to several distinct and effective protocols.

Mechanistic Rationale

The general mechanism commences with a readily available N-(pyridin-2-yl)amidine derivative. The exocyclic nitrogen atom attacks the amidine carbon, but cyclization requires the formation of an N-N bond. An oxidizing agent facilitates this by removing two electrons and two protons, formally a dehydrogenation, to forge the final heterocyclic system.

The causality behind this approach is its high atom economy and convergence. Starting materials are often prepared from simple 2-aminopyridines, allowing for the late-stage introduction of diversity elements.[3][9] The choice of oxidant dictates the reaction conditions, which can range from metal-free systems to transition metal-catalyzed aerobic processes.

Diagram 1: General Mechanism of Oxidative Cyclization

Gcluster_mainOxidative N-N Bond FormationstartN-(pyridin-2-yl)amidinePrecursorintermediateIntramolecularCyclization Intermediatestart->intermediate-2e⁻, -2H⁺[Oxidant]product[1,2,4]Triazolo[1,5-a]pyridineintermediate->productN-N Bond Formation

Caption: General workflow for oxidative N-N bond formation.

Metal-Free Oxidative Systems

The use of hypervalent iodine reagents or other metal-free oxidants provides an environmentally benign route to the target scaffold. Reagents like (diacetoxyiodo)benzene (PIDA or IBD) and combinations such as I₂/KI are particularly effective.[1][3]

  • Expertise & Experience: Hypervalent iodine reagents are preferred for their mild reaction conditions and broad functional group tolerance. The reactions are typically fast and high-yielding.[3] The I₂/KI system, mediated by an appropriate base, offers a cost-effective and scalable alternative, making it attractive for larger-scale synthesis.[3]

Copper-Catalyzed Aerobic Oxidation

Transition metal catalysis, particularly with copper salts, enables the use of molecular oxygen (from air) as the terminal oxidant, representing a green and highly efficient synthetic choice.[2][10]

  • Trustworthiness: Copper-catalyzed systems are self-validating because the reaction is often visibly driven by the bubbling of air through the reaction mixture, and the catalyst can frequently be used at low loadings. The mechanism is believed to proceed through a Cu(I)/Cu(II) catalytic cycle, where copper facilitates the electron transfer from the substrate to oxygen. This method is robust and has been shown to work with a wide array of heterocyclic precursors, including pyrazines and pyrimidines.[10]

Experimental Protocol: PIFA-Mediated Oxidative Cyclization[3]
  • Setup: To a solution of the N-(pyridin-2-yl)benzimidamide (0.5 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask, add K₂CO₃ (1.5 mmol).

  • Reagent Addition: Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol) portion-wise to the stirred suspension at room temperature.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

EntryR¹ (on Pyridine)R² (on Phenyl)Yield (%)Reference
1HH95[3]
25-ClH96[3]
3H4-Me98[3]
4H4-Cl92[3]
55-CF₃4-OMe87[3]

Table 1: Representative yields for PIFA-mediated synthesis of[1][2][3]triazolo[1,5-a]pyridines.

Mechanism II: The Dimroth Rearrangement Pathway

The Dimroth rearrangement is a classic and powerful reaction in heterocyclic chemistry for the synthesis of thermodynamically stable N-fused heterocycles.[11] In this context, it describes the isomerization of a[1][2][3]triazolo[4,3-a]pyrimidine or its pyridine analogue to the more stable[1][2][3]triazolo[1,5-a]pyridine system.[12][13] This rearrangement is often spontaneous or can be catalyzed by acid, base, or heat.[14][15]

Mechanistic Rationale

The accepted mechanism for the Dimroth rearrangement is an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) process.[13] The key steps are:

  • Nucleophilic Addition: A nucleophile, often water or hydroxide from the reaction medium, attacks the electrophilic C5 carbon of the pyrimidine ring.

  • Ring Opening: The pyrimidine ring cleaves, forming an open-chain intermediate.

  • Conformational Rotation: The key step involves the rotation around the C-N bond, repositioning the exocyclic nitrogen and the rest of the triazole precursor.

  • Ring Closure: The terminal amino group of the intermediate attacks the aldehyde or equivalent carbonyl group, re-forming the six-membered ring.

  • Dehydration: Elimination of the nucleophile (e.g., water) re-aromatizes the system to yield the thermodynamically favored[1][2][3]triazolo[1,5-a]pyridine.

DFT calculations have shown that the [1,5-a] isomers are significantly more stable (by 60-62 kJ/mol) than their [4,3-a] counterparts, providing the thermodynamic driving force for the rearrangement.[13]

Diagram 2: Mechanism of the Dimroth Rearrangement

Gcluster_dimrothDimroth Rearrangement Pathwaystart[1,2,4]Triazolo[4,3-a]pyridinestep1Nucleophilic Attack(e.g., H₂O)start->step1+ H₂Ostep2Ring Opening toAldehyde Intermediatestep1->step2step3C-N Bond Rotationstep2->step3step4Ring Closurestep3->step4product[1,2,4]Triazolo[1,5-a]pyridinestep4->product- H₂O

Caption: Key steps in the Dimroth rearrangement mechanism.

Synthetic Applications

In practice, the Dimroth rearrangement is often observed as the terminal step in a one-pot or tandem reaction sequence. For instance, the oxidative cyclization of pyrimidinylhydrazones can first yield the kinetically favored[1][2][3]triazolo[4,3-c]pyrimidine, which then undergoes an in-situ Dimroth rearrangement to furnish the final, more stable[1][2][3]triazolo[1,5-c]pyrimidine product.[1] This strategy is synthetically valuable as it channels the reaction towards a single, stable isomer.

Experimental Protocol: Oxidative Cyclization with In-Situ Dimroth Rearrangement[1]
  • Precursor Synthesis: Prepare the required aldehyde chloropyrimidinylhydrazone precursor from the corresponding hydrazine and aldehyde.

  • Setup: Dissolve the hydrazone precursor (1.0 mmol) in dichloromethane (DCM, 20 mL) in a flask equipped with a magnetic stirrer.

  • Oxidation: Add iodobenzene diacetate (IBD) (1.2 mmol) to the solution and stir at room temperature.

  • Rearrangement: The initial oxidative cyclization forms the[1][2][3]triazolo[4,3-c]pyrimidine. This product can be observed by TLC. Continued stirring (or gentle heating/addition of catalytic acid) facilitates the Dimroth rearrangement to the final[1][2][3]triazolo[1,5-c]pyrimidine. The rearrangement is often complete within a few hours.

  • Workup: Once the rearrangement is complete (as monitored by TLC), wash the reaction mixture with a 5% aqueous solution of Na₂S₂O₃, followed by water.

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Recrystallize the solid residue from a suitable solvent (e.g., ethanol) to obtain the pure product.

Mechanism III: Cyclocondensation of 1-Amino-2-iminopyridine Precursors

A versatile and convergent approach involves the construction of the triazole ring onto a pre-functionalized pyridine core. Specifically, the reaction between 1-amino-2-imino-pyridine derivatives and various one-carbon electrophiles (such as carboxylic acids or aldehydes) provides direct access to the[1][2][3]triazolo[1,5-a]pyridine system.[16]

Mechanistic Rationale

This pathway is a cyclocondensation reaction. The process begins with the nucleophilic attack of the exocyclic amino group (at the 1-position) onto the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of a carboxylic acid). This is followed by an intramolecular cyclization, where the imino nitrogen attacks the newly formed amide carbonyl. A final dehydration step yields the aromatic triazole ring.

  • Expertise & Experience: The choice to use microwave irradiation dramatically accelerates this reaction, reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[16][17] This technology is a cornerstone of modern green chemistry, and its application here allows for the rapid generation of compound libraries. The protocol is often robust enough to not require tedious workup or column chromatography, making it highly practical.[16]

Diagram 3: Microwave-Assisted Cyclocondensation Workflow

Gcluster_workflowMicrowave-Assisted Synthesis Workflowreagents1. Combine Precursors(1-amino-2-imino-pyridine+ Carboxylic Acid)mw2. Microwave Irradiation(e.g., 140 °C, 15 min)reagents->mwcool3. Cool to RTmw->coolpurify4. Direct Purification(If necessary)cool->purifyproductFinal Productpurify->product

Caption: A streamlined workflow for rapid triazolopyridine synthesis.

Experimental Protocol: Microwave-Assisted Synthesis from Enaminonitriles[17]
  • Setup: In an oven-dried microwave reaction vial (0.5–2.0 mL), add the enaminonitrile precursor (0.175 mmol, 1.0 equiv.) and the desired benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Solvent & Atmosphere: Evacuate the vial and backfill with nitrogen three times. Add dry toluene (1.5 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 140 °C for the time specified by optimization (typically 15-30 minutes). The plausible mechanism involves a transamidation followed by nucleophilic addition and condensation.[17][18]

  • Workup: After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Purification: The reaction mixture can often be purified directly by silica gel column chromatography using an appropriate eluent system (e.g., chloroform/ethyl acetate) to yield the pure 1,2,4-triazolo[1,5-a]pyridine.

EntryEnaminonitrile SubstituentBenzohydrazide SubstituentYield (%)Reference
1PhenylH89[17]
2Phenyl4-Cl92[17]
3Phenyl4-NO₂95[17]
44-MethylphenylH85[17]
54-Methoxyphenyl4-F88[17]

Table 2: Representative yields for the microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines.

Conclusion and Future Outlook

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine ring system is a mature field with a diverse and robust set of methodologies. The choice of synthetic strategy—be it direct oxidative N-N bond formation, harnessing the thermodynamic stability via the Dimroth rearrangement, or convergent cyclocondensation—can be tailored to the specific substitution patterns and scalability requirements of the target molecule. Modern advancements, including the development of green aerobic oxidation conditions and rapid microwave-assisted protocols, continue to enhance the efficiency and environmental friendliness of these syntheses. As the demand for novel heterocyclic scaffolds in drug discovery and materials science grows, a deep mechanistic understanding of these foundational reactions will remain paramount for innovation in the field.

References

  • Wang, L., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Jiang, G., et al. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Al-dujaili, A. H., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. [Link]

  • Zheng, C., et al. (2014). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Franchini, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • Hirayama, T., et al. (2014). Facile One-Pot Synthesis of[1][2][16]Triazolo[1,5-a]Pyridines from 2-Acylpyridines by Copper(II)-Catalyzed Oxidative N−N Bond Formation. ResearchGate. [Link]

  • Dimroth, O. (1909). Dimroth rearrangement. Wikipedia. [Link]

  • Yarovaya, O. I., et al. (2018). Dimroth rearrangement leading to[1][2][3]triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Shcherbakov, S. V., et al. (2023). Methods of synthesis of[1][2][3]triazolo[1,5-а]pyridines (microreview). ResearchGate. [Link]

  • Jones, G., & Abarca, B. (2010). The Chemistry of the[1][2][16]Triazolo[1,5-a]pyridines: An Update. ResearchGate. [Link]

  • Gaponova, I. I., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Molecules. [Link]

  • Hirayama, T., et al. (2014). Facile One-Pot Synthesis of[1][2][16] Triazolo[ 1, 5-a] Pyridines from 2-Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. ResearchGate. [Link]

  • Salgado-Zamora, H., et al. (2012). triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][2][3]. Academia.edu. [Link]

  • Sharma, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Kwanghee, K., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Kawasaki, T., et al. (2018). Electrochemical Synthesis of[1][2][16]Triazolo[1,5-a]pyridines through Dehydrogenative Cyclization. ResearchGate. [Link]

  • Yoshida, K., et al. (2014). 1,3-Dipolar Cycloaddition of Pyridynes and Azides: Concise Synthesis of Triazolopyridines. HETEROCYCLES. [Link]

  • Kim, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]

  • Martin, C., et al. (2013). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. [Link]

  • Gholampour, S., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. [Link]

  • Al-dujaili, A. H. (2024). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • Franchini, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]

  • Kim, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC - NIH. [Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. (2023). ResearchGate. [Link]

  • Abarca, B., et al. (2005). The Chemistry of[1][2][16]Triazolo[1,5- a] pyridines. Taylor & Francis Online. [Link]

  • Khan, I., et al. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports. [Link]

  • Al-Zahrani, L. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Zhao, Y., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Benzekri, Z., et al. (2024). Synthesis of 2-aminopyridines. ResearchGate. [Link]

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Jiang, G., et al. (2020). Synthesis of[1][2][16]Triazolo[1,5-a]pyridines on a Mesoporous Silica Supported Copper Catalyst. Synfacts. [Link]

  • Triazolopyridine. (2023). Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-2-isopropyl-triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, valued for its role as a purine bioisostere and its presence in numerous clinically relevant molecules.[4][5] Functionalization of this core structure is critical for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[6][7] This application note provides a comprehensive guide to the Suzuki coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, present a guide for reaction optimization, and provide a troubleshooting framework to address common challenges. The insights and procedures detailed herein are designed to empower researchers to efficiently synthesize diverse libraries of 7-substituted triazolopyridine derivatives for applications in drug development and materials science.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (e.g., a boronic acid or ester) with an organohalide.[1][6] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks. The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2]

The Three Pillars of the Catalytic Cycle:
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This is often the rate-determining step and results in a Palladium(II) intermediate.[2][8] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6] For aryl bromides, this step is typically efficient, though electron-rich systems can be more challenging.[9]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron reagent must be activated by a base.[3][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide.[6] The choice of base is critical and can significantly influence reaction rate and yield.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (the triazolopyridine and the group from the boronic acid) on the Pd(II) center couple and are eliminated from the metal's coordination sphere. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][2] This step is often facilitated by bulky, electron-rich ligands.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex_1 Ar-Pd(II)L₂-Br ox_add->pd_complex_1 transmetal Transmetalation pd_complex_1->transmetal Ar'-B(OH)₂ Base pd_complex_2 Ar-Pd(II)L₂-Ar' transmetal->pd_complex_2 red_elim Reductive Elimination pd_complex_2->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Product) red_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with a generic arylboronic acid. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeborylation.

Materials & Reagents:
  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene/H₂O mixture, ~0.1 M concentration)

  • Anhydrous solvents and deionized water

Step-by-Step Procedure:
  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (e.g., 253 mg, 1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas three times. This step is critical to remove oxygen.

  • Solvent Addition: Through the septum, add the degassed solvent(s). A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a final concentration of ~0.1 M). Degassing is achieved by bubbling argon through the solvent for 20-30 minutes prior to use.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 7-aryl-2-isopropyl-triazolo[1,5-a]pyridine product.

Experimental_Workflow A 1. Add Solids to Flame-Dried Flask B 2. Seal & Purge with Inert Gas (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat Reaction (80-110°C) C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Quench with Water E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the Suzuki coupling experiment.

Reaction Optimization: A Parameter Screening Guide

The success of a Suzuki coupling, especially with heteroaromatic substrates, often relies on careful optimization of reaction parameters. The table below outlines a logical screening approach to identify the optimal conditions for coupling 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. An initial screen using a standard set of conditions (Entry 1) provides a baseline for further refinement.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O10012Moderate
2PdCl₂(dppf) (3)-K₂CO₃ (2.0)Dioxane/H₂O1004Good
3Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3.0)Toluene1102Excellent[7]
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF/H₂O806Good
5XPhos Pd G2 (2)-K₂CO₃ (2.0)Dioxane1002Excellent[7]

Causality Behind Experimental Choices:

  • Entry 1: Pd(PPh₃)₄ is a classic, air-sensitive catalyst. While effective for simple systems, it may struggle with more challenging heteroaromatic couplings, leading to longer reaction times or lower yields.

  • Entry 2: PdCl₂(dppf) is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki reactions involving aryl bromides.[10][11] The bidentate dppf ligand provides good stability and activity.

  • Entry 3 & 4: For difficult couplings, moving to a separate Pd source (like Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich monophosphine ligand (like XPhos or SPhos) can dramatically accelerate the rate-limiting oxidative addition step.[12] Stronger bases like K₃PO₄ are often paired with these systems.[13]

  • Entry 5: Buchwald precatalysts (like XPhos Pd G2) are highly efficient, air-stable, and designed for rapid generation of the active Pd(0) species, often providing the highest yields in the shortest times.[1][7]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section provides a self-validating system to diagnose and resolve common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd(0) source or oxidized).2. Insufficiently active catalyst/ligand system for the substrate.3. Ineffective base or insufficient quantity.4. Reaction temperature too low.1. Use fresh, high-quality reagents. Ensure rigorous degassing.2. Screen more active systems, such as a Buchwald ligand/precatalyst (see optimization table).[9]3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered.[9]4. Increase the reaction temperature in 10 °C increments.
Significant Debromination The Pd-H species, formed from side reactions, reductively eliminates with the aryl bromide faster than transmetalation occurs.This is a known side reaction for heteroaromatic halides.[1] Employ catalyst systems known to minimize this, such as those with bulky Buchwald ligands (e.g., XPhos).[7] Ensure the reaction is not run for an excessively long time after completion.
Protodeborylation The boronic acid is hydrolyzed back to the corresponding arene before it can transmetalate. This is common with electron-deficient or heteroaryl boronic acids.[1]1. Use the corresponding boronic acid pinacol ester (BPin) or MIDA boronate, which are more stable.[8]2. Use a fluoride source like KF or CsF as the base under anhydrous conditions.[3]3. Add the boronic acid portion-wise or ensure the reaction is heated promptly after its addition.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl. This is often promoted by the presence of oxygen or excess Pd(II).[1]1. Ensure the reaction setup is scrupulously degassed and maintained under a positive pressure of inert gas.2. Use a precatalyst that cleanly generates Pd(0) to minimize residual Pd(II) species.
Formation of Palladium Black The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This is often due to ligand degradation or dissociation.1. Use a more robust ligand system (e.g., dppf, Buchwald ligands).2. Ensure the reaction concentration is appropriate; overly dilute conditions can sometimes promote catalyst decomposition.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the 7-position of the 2-isopropyl-triazolo[1,5-a]pyridine core. Success hinges on a rational understanding of the catalytic cycle and a systematic approach to optimization. By selecting an appropriate palladium catalyst, ligand, base, and solvent system, researchers can overcome common challenges such as debromination and protodeborylation. The protocols and troubleshooting guide presented here provide a validated framework for the efficient and high-yielding synthesis of diverse compound libraries, accelerating progress in medicinal chemistry and related fields.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC, National Institutes of Health. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC, National Institutes of Health. [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • Triazolopyridine. Wikipedia. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Royal Society of Chemistry. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Royal Society of Chemistry. [Link]

  • Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health. [Link]

  • Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of these crucial bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, often with excellent functional group tolerance and under relatively mild conditions.[3][4]

The triazolo[1,5-a]pyridine scaffold is of significant interest in medicinal chemistry due to its isoelectronic relationship with purines, making it a valuable building block for kinase inhibitors and other therapeutic agents.[5] The ability to functionalize this core, for instance, by introducing diverse amino groups at the 7-position of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, opens up vast possibilities for generating novel molecular entities with tailored pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination with 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into optimizing reaction conditions for this specific heterocyclic substrate.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'', Base Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), in this case, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, to form a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.[7][8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-arylated product is released from the palladium center. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

The Decisive Factors: Ligands, Catalysts, Bases, and Solvents

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components.

  • Palladium Source (Catalyst): Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[6] Pre-catalysts are often preferred as they can be more stable and provide more reproducible results by ensuring efficient generation of the active Pd(0) species.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic steps, and influencing the reaction scope. Bulky, electron-rich phosphine ligands are commonly employed. For heteroaryl halides, ligands like XPhos, SPhos, and Josiphos-type ligands have shown great efficacy.[10] The choice of ligand can significantly impact the reaction rate and yield.

  • Bases: A strong, non-nucleophilic base is generally required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6] The choice of base must be compatible with any sensitive functional groups on the substrates. Weaker bases like carbonates can be used, often requiring higher temperatures.[6]

  • Solvents: The reaction is typically carried out in anhydrous, aprotic solvents. Toluene, dioxane, and THF are commonly used.[11][12] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Application to 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine ring system is electron-deficient, which can influence the rate of oxidative addition. However, the C-Br bond at the 7-position is generally amenable to cross-coupling reactions. The presence of the triazole moiety and the pyridine nitrogen can potentially lead to coordination with the palladium catalyst, which might inhibit the reaction. The use of appropriate bulky ligands can mitigate this issue.[10]

A general reaction scheme for the Buchwald-Hartwig amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is as follows:

(Image of the reaction scheme would be placed here if image generation was possible)

  • Reactants: 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine and a primary or secondary amine.

  • Products: 7-(substituted amino)-2-isopropyl-triazolo[1,5-a]pyridine and a salt byproduct.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Optimization of the reaction conditions may be necessary for different amine coupling partners.

Reagents and Equipment
  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Recommended Starting Conditions
ParameterRecommended ConditionsNotes
Substrate Ratio 1.0 eq. 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine
Amine 1.1 - 1.5 eq.A slight excess of the amine is often beneficial.
Palladium Catalyst 1-5 mol%Higher catalyst loading may be needed for challenging substrates.
Ligand 1.2 - 2.4 eq. relative to PdThe ligand to palladium ratio is crucial for catalyst stability.
Base 1.5 - 2.0 eq.Ensure the base is finely powdered for better reactivity.
Solvent Anhydrous Toluene or DioxaneUse a concentration of 0.1 - 0.5 M.
Temperature 80 - 110 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 2 - 24 hoursMonitor the reaction progress by TLC or LC-MS.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Addition of Reactants: Add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine and the amine to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-arylated product.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents.- Screen different bases (e.g., LHMDS, K₃PO₄) and solvents (e.g., dioxane, THF).
Side Product Formation - Hydrodehalogenation of the starting material- Dimerization of the starting material- Use a lower reaction temperature.- Adjust the ligand-to-palladium ratio.- Ensure a slight excess of the amine is used.
Poor Reproducibility - Inconsistent quality of reagents or solvents- Inefficient inert atmosphere- Use high-purity reagents and solvents.- Ensure a good seal on the reaction vessel and a positive pressure of inert gas.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Reagents Add Catalyst, Ligand, Base, Substrates Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Quench Cool and Quench Monitor->Cool_Quench Extraction Aqueous Workup Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-arylated triazolo[1,5-a]pyridines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent functional group compatibility. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel compounds for drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. New Method for the General Synthesis of[1][2][6]Triazolo[1,5‐a]pyridines. [Link]

  • ResearchGate. The Chemistry of the[1][6][11]Triazolo[1,5-a]pyridines: An Update. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. [Link]

  • National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]

  • ChemRxiv. Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • National Institutes of Health. The[1][2][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Functionalization of this core structure is critical for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, a key intermediate for structural diversification. We will delve into the mechanistic underpinnings and practical execution of several pivotal cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Core

The[1][2]triazolo[1,5-a]pyridine ring system is a bio-isostere of purine and has garnered significant attention due to its diverse pharmacological activities, including antifungal and anti-inflammatory properties.[3][4] The 2-isopropyl substitution provides a lipophilic handle that can influence pharmacokinetic properties, while the 7-bromo position serves as a versatile anchor point for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance under mild conditions.[1][2] This document serves as a practical guide to leveraging these reactions for the derivatization of the 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine core.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their varied outcomes, share a common mechanistic framework.[5] A fundamental grasp of this catalytic cycle is paramount for rational protocol design and optimization. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6][7]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-M) PdII_RX->Transmetalation PdII_RR R-Pd(II)L_n-R' Transmetalation->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

C-C Bond Formation: Expanding the Carbon Skeleton

The creation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Here, we detail protocols for the Suzuki-Miyaura, Heck, and Sonogashira reactions on our target substrate.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid coupling partners.[2][8] It is an exceptionally powerful tool for creating biaryl or vinyl-substituted triazolo[1,5-a]pyridines.

Rationale for Component Selection:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be used.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[9] For electron-rich heterocyclic halides, electron-rich and bulky phosphine ligands like XPhos or SPhos are often superior, as they promote the oxidative addition step and prevent catalyst decomposition.

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed, often in an aqueous solution to facilitate the reaction.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typical, providing a biphasic system that accommodates both the organic substrate and the inorganic base.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture with stirring at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Heterocyclic Core

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.[11][12] This reaction is instrumental for introducing alkenyl moieties, which are valuable for further synthetic manipulations or as key pharmacophores.

Rationale for Component Selection:

  • Catalyst System: A phosphine-free catalyst system, such as Pd(OAc)₂, is often effective, particularly for activated alkenes like acrylates. For less reactive alkenes, phosphine ligands may be necessary.

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the H-X generated during the catalytic cycle.[13]

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices.

Experimental Protocol: Heck Reaction

  • To a reaction vessel, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv), the alkene (1.5-2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • If required, add a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Heat the reaction mixture to 100-140 °C and monitor its progress.

  • After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[14][15] This reaction provides access to arylated alkynes, which are important precursors in organic synthesis and have applications in materials science.

Rationale for Component Selection:

  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[15] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the H-X by-product.[16]

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[17][18] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Rationale for Component Selection:

  • Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[9] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos) are often highly effective.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[19]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the mixture with stirring at 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Experimental Workflow Start 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine Coupling Palladium-Catalyzed Cross-Coupling Reaction Start->Coupling Suzuki Suzuki-Miyaura (ArB(OH)₂) Coupling->Suzuki Heck Heck (Alkene) Coupling->Heck Sonogashira Sonogashira (Alkyne) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald Cyanation Cyanation (CN Source) Coupling->Cyanation Workup Aqueous Workup & Extraction Suzuki->Workup Heck->Workup Sonogashira->Workup Buchwald->Workup Cyanation->Workup Purification Column Chromatography Workup->Purification Product Functionalized Product Purification->Product

Caption: General workflow for the functionalization of the target compound.

Introduction of a Nitrile Group: Cyanation

The cyanation of aryl halides provides access to aryl nitriles, which are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles.

Rationale for Component Selection:

  • Cyanide Source: While traditional cyanide sources like KCN or NaCN are effective, they are highly toxic. Safer alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred.[20]

  • Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is used. Pd(PPh₃)₄ is a common choice.

  • Solvent: Polar aprotic solvents such as DMF or DMAc are suitable for this transformation.

Experimental Protocol: Cyanation

  • To a reaction vessel, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv), the cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF).

  • Heat the reaction mixture to 120-150 °C and monitor its progress.

  • Upon completion, cool the reaction and pour it into an aqueous solution of sodium bicarbonate or ammonia to quench any unreacted cyanide and complex the zinc salts.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography.

Data Summary: A Comparative Overview

The following table summarizes typical reaction conditions for the cross-coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Note that these are starting points and may require optimization for specific substrates.

ReactionPalladium SourceLigandBaseSolventTemp (°C)Coupling Partner
Suzuki-Miyaura Pd(OAc)₂XPhosK₂CO₃Dioxane/H₂O80-110Aryl/vinyl boronic acid
Heck Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-140Alkene
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHF/DMF25-60Terminal alkyne
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene80-110Primary/secondary amine
Cyanation Pd(PPh₃)₄PPh₃-DMF120-150Zn(CN)₂

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile toolkit for the functionalization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. By understanding the underlying mechanisms and the roles of each reaction component, researchers can confidently apply these protocols to generate diverse libraries of novel compounds for drug discovery and materials science applications. The continued development of more active and stable catalyst systems will undoubtedly further expand the scope and utility of these indispensable synthetic methods.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • 17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • SYNTHESIS OF FUNCTIONALIZED TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES. (2018, February 17). Semantic Scholar.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Organic Chemistry Resources Worldwide.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Palladium–catalyzed Mizoroki–Heck Reaction Using Imidazo[1,5‐a]pyridines. (2016). ChemistrySelect.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate.
  • Synthesis and antifungal activity of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives. (2006, May). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions. (n.d.). ResearchGate.
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. (2025, September 10). PubMed Central.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • US7595417B2 - Cyanation of aromatic halides. (n.d.). Google Patents.
  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. (n.d.). ResearchGate.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013, March 27). National Institutes of Health.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints Soton.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017, June 12). Springer.
  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. (n.d.). ACS Publications.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022, July 19). PubMed.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PubMed Central.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). PubMed Central.
  • K2S2O8-promoted C3-thiocyanation of pyrazole [1,5-a] pyrimidine-7-amines. (2025, August 6). ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
  • Triazolopyridines. Part 27.1 The preparation of novel 6,7-dihydro[1][6]triazolo[1,5-a]pyridines. (n.d.). Arkivoc. Retrieved January 18, 2026, from

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific amino acid residues in proteins.[1] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[3]

The triazolo[1,5-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[4] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of many kinases.[1] This has led to the development of numerous kinase inhibitors based on this heterocyclic system, targeting a range of kinases including p38, JAK1, and SYK.[4][5][6] The 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine is a key intermediate in the synthesis of these inhibitors, with the bromine atom at the 7-position providing a reactive handle for the introduction of various substituents through cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4]

This application note provides a detailed guide for the synthesis of kinase inhibitors starting from 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine, with a focus on palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions.

Core Synthetic Strategies: Leveraging Palladium Catalysis

The functionalization of the 7-position of the triazolo[1,5-a]pyridine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[7][8]

Suzuki-Miyaura Cross-Coupling: Building the Core Structure

The Suzuki-Miyaura reaction is a robust method for the formation of a carbon-carbon bond between the 7-position of the triazolopyridine and a variety of aryl or heteroaryl groups.[7][9] This reaction is fundamental in creating the core structure of many kinase inhibitors.

Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine with a representative arylboronic acid.

Materials:

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent to the flask via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures a complete reaction.[9]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.[10]

  • Ligand: The phosphine ligands on the palladium catalyst are essential for stabilizing the metal center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[11]

Buchwald-Hartwig Amination: Introducing Key Pharmacophores

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are common structural motifs in kinase inhibitors, often involved in hydrogen bonding interactions with the kinase hinge region.[8][12]

Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with a Primary Amine

This protocol provides a general procedure for the Buchwald-Hartwig amination of 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine with a representative primary amine.

Materials:

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

  • Primary amine (e.g., aniline or a substituted aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or an NHC ligand)[13]

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.2-2.0 eq) to an oven-dried Schlenk tube.

  • Add 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq) and the primary amine (1.1-1.5 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.[14]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Electron-Rich Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle, and prevent the formation of inactive palladium complexes.[12]

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine without competing as a nucleophile in the reaction.[14]

Data Presentation and Visualization

Table 1: Representative Kinase Inhibitory Activity
Compound IDKinase TargetIC₅₀ (nM)Reference
Filgotinib (GLPG0634)JAK110[2]
CC-509SYK<100[5]
CP-808844p3816[4]
Diagrams

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase Intracellular Kinase (e.g., JAK, SYK) Receptor->Kinase Activation Kinase_Inhibitor Triazolopyridine Kinase Inhibitor Kinase_Inhibitor->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response

Caption: A simplified kinase signaling pathway and the point of intervention for a triazolopyridine-based inhibitor.

Synthetic_Workflow Start 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) Start->Buchwald Intermediate_Suzuki 7-Aryl-2-isopropyl- triazolo[1,5-a]pyridine Suzuki->Intermediate_Suzuki Intermediate_Buchwald 7-Amino-2-isopropyl- triazolo[1,5-a]pyridine Buchwald->Intermediate_Buchwald Further_Mod Further Functionalization Intermediate_Suzuki->Further_Mod Intermediate_Buchwald->Further_Mod Final_Compound Final Kinase Inhibitor Further_Mod->Final_Compound Biological_Eval Biological Evaluation (Kinase Assays, Cell-based Assays) Final_Compound->Biological_Eval

Caption: General synthetic workflow for the preparation of kinase inhibitors from 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Conclusion and Future Perspectives

The 7-bromo-2-isopropyl-triazolo[1,5-a]pyridine is a versatile and valuable building block for the synthesis of a diverse range of kinase inhibitors. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provide efficient and modular routes to functionalize the triazolopyridine core. The protocols outlined in this application note serve as a foundation for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this privileged scaffold. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of these synthetic strategies to the preparation of novel kinase inhibitors with improved efficacy and safety profiles.

References

  • 5][14][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate

Sources

Application Notes and Protocols: The Use of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold as a Privileged Structure in CNS Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a versatile and valuable scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug design.[2][4] Derivatives of this and related scaffolds, such as triazolopyrimidines, have been investigated for a multitude of therapeutic applications, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] Notably, the physicochemical properties of the triazolopyridine core often lend themselves to favorable drug-like characteristics, including the potential for oral bioavailability and, crucially for neurotherapeutics, penetration of the central nervous system (CNS).[2]

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific, novel derivative: 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine . While direct studies on this exact molecule are not yet prevalent in published literature, by drawing on the extensive research into analogous compounds, we can formulate strong hypotheses regarding its potential utility in CNS drug discovery and outline robust protocols for its investigation. The strategic placement of the bromine atom at the 7-position offers a handle for further chemical modification (e.g., via cross-coupling reactions), while the isopropyl group at the 2-position provides a lipophilic character that may influence target binding and pharmacokinetic properties.

Based on the known biological activities of the triazolopyridine scaffold, we will explore the potential of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine as a modulator of three key classes of CNS targets: Adenosine Receptors, Phosphodiesterases (PDEs), and Protein Kinases.

Hypothesized CNS Applications and Biological Targets

The triazolopyridine and related triazolopyrimidine cores have been successfully employed to develop potent and selective ligands for several CNS targets.

Adenosine Receptor Antagonism

Adenosine is a critical neuromodulator in the CNS, acting through four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3).[7] The modulation of these receptors has therapeutic potential in a range of neurological and psychiatric disorders.

  • A2A Receptor Antagonism: The A2A receptor is a particularly attractive target for conditions like Parkinson's disease and Alzheimer's disease.[1] Several triazolopyrimidine derivatives have been developed as potent A2A antagonists.[1][8]

  • A1 and A3 Receptor Antagonism: Modulation of A1 and A3 receptors has been implicated in neuroprotection, pain, and inflammation.[3] The pyrazolo-triazolo-pyrimidine nucleus has been extensively studied as a template for developing antagonists for various adenosine receptor subtypes.[7][8]

Given this precedent, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a strong candidate for investigation as an adenosine receptor antagonist. The specific substitution pattern will likely determine its affinity and selectivity profile across the different receptor subtypes.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a validated strategy for treating CNS disorders.

  • PDE4 Inhibition: PDE4 inhibitors have shown potential in treating cognitive disorders, depression, and neuroinflammation. Triazolopyridine compounds have been disclosed as potent PDE4 inhibitors.[9]

  • PDE10A Inhibition: PDE10A is highly expressed in the brain, and its inhibition is a promising approach for treating psychosis and neurodegenerative disorders like schizophrenia.[10] Triazolo analogues have been identified as inhibitors of PDE10A.[10]

The structural features of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine align with those of known PDE inhibitors, making this a promising avenue of investigation.

Protein Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many diseases, including neuroinflammatory conditions and certain brain cancers. The triazolopyridine scaffold has been explored for its kinase inhibitory activity. For instance, derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2), which are involved in inflammatory signaling pathways.[11] This suggests that 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine could be evaluated for its potential to modulate CNS-relevant kinases.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine .

Part I: Synthesis Protocol

A plausible synthetic route to 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine can be adapted from established methods for similar heterocyclic systems.[12][13] A common and effective strategy involves the condensation of a substituted aminotriazole with a suitable pyridine precursor.

Proposed Synthetic Scheme:

Synthetic Scheme A 2-Amino-4-bromopyridine B Intermediate A A->B Reaction with Isobutyryl Chloride D 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine (Target Compound) B->D Cyclization C 3-Amino-5-isopropyl-1,2,4-triazole C->D Condensation

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Synthesis Protocol:

  • Synthesis of 3-Amino-5-isopropyl-1,2,4-triazole (Precursor 1):

    • Rationale: This aminotriazole is a key building block for constructing the triazole portion of the final fused ring system.

    • Step 1.1: React isobutyric acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form 2-amino-5-isopropyl-1,3,4-thiadiazole.

    • Step 1.2: Isomerize the thiadiazole to the corresponding 3-amino-5-isopropyl-1,2,4-triazole by heating with a suitable agent such as hydrazine hydrate.

    • Step 1.3: Purify the resulting aminotriazole by recrystallization or column chromatography.

  • Synthesis of a suitable pyridine precursor (Precursor 2):

    • Rationale: A reactive pyridine derivative is required for the condensation reaction.

    • Step 2.1: Start with 2-amino-4-bromopyridine.

    • Step 2.2: React with a suitable reagent to introduce a leaving group or a reactive carbonyl function that can facilitate cyclization.

  • Condensation and Cyclization to form 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine:

    • Rationale: This is the final ring-forming step to generate the target scaffold.

    • Step 3.1: React 3-amino-5-isopropyl-1,2,4-triazole with the activated 2-amino-4-bromopyridine derivative from Step 2.

    • Step 3.2: The reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or acetic acid, often with a catalyst.

    • Step 3.3: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Step 3.4: Upon completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

    • Step 3.5: Collect the crude product by filtration.

  • Purification and Characterization:

    • Rationale: Ensuring the purity and confirming the structure of the final compound is critical for accurate biological evaluation.

    • Step 4.1: Purify the crude product using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Step 4.2: Characterize the purified compound using:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and molecular weight.

      • Melting Point determination as an indicator of purity.

Part II: In Vitro Biological Evaluation Protocols

The following protocols are designed to screen 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine against the hypothesized CNS targets.

Workflow for In Vitro Screening:

In Vitro Screening Workflow cluster_0 Primary Screening cluster_1 Secondary & Functional Assays cluster_2 Lead Characterization A Target Compound (7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine) B Adenosine Receptor Binding Assay (A1, A2A, A2B, A3) A->B C PDE Panel Inhibition Assay (e.g., PDE4, PDE10A) A->C D Kinase Panel Inhibition Assay (e.g., JAK1/2) A->D E Functional cAMP Assay (for Adenosine Receptors & PDEs) B->E If active C->E If active F Cell-based Kinase Phosphorylation Assay D->F If active G Selectivity Profiling E->G F->G H In Vitro ADME (Solubility, Permeability, Stability) G->H

Caption: A tiered approach for the in vitro evaluation of the target compound.

Protocol 2.1: Adenosine Receptor Radioligand Binding Assay

  • Rationale: To determine the affinity of the test compound for the four adenosine receptor subtypes. This is a competitive binding assay where the compound's ability to displace a known high-affinity radioligand is measured.

  • Materials:

    • Membrane preparations from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

    • Radioligands: [³H]DPCPX (for A1), [³H]ZM241385 (for A2A), [¹²⁵I]AB-MECA (for A3). A suitable radioligand for A2B will also be required.

    • Test compound stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., theophylline or a known antagonist for each receptor subtype).

    • Scintillation vials and cocktail.

    • Microplate reader or scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: PDE Inhibition Assay (Example: PDE4)

  • Rationale: To measure the ability of the compound to inhibit the enzymatic activity of a specific phosphodiesterase.

  • Materials:

    • Recombinant human PDE4 enzyme.

    • [³H]-cAMP as the substrate.

    • Snake venom nucleotidase.

    • Anion exchange resin.

    • Test compound stock solution in DMSO.

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, add the PDE4 enzyme, test compound, and initiate the reaction by adding [³H]-cAMP.

    • Incubate at 30°C for a defined period.

    • Stop the reaction by boiling.

    • Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

    • Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using an anion exchange resin slurry.

    • Centrifuge and measure the radioactivity of the supernatant (containing [³H]-adenosine).

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 2.3: Functional cAMP Assay

  • Rationale: To determine if the compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors (like adenosine receptors) or to confirm the cellular effect of PDE inhibition.

  • Materials:

    • Cells expressing the target receptor (e.g., HEK293 cells with A2A receptors).

    • A cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

    • Forskolin (an adenylyl cyclase activator).

    • A reference agonist for the receptor.

  • Procedure (Antagonist Mode):

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a fixed concentration (e.g., EC₈₀) of the reference agonist in the presence of the test compound.

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP response against the log concentration of the test compound.

    • Determine the IC₅₀ for the inhibition of the agonist-stimulated response.

    • Calculate the antagonist dissociation constant (Kb) using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Profile of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

TargetAssay TypeResult (Ki or IC₅₀)
Adenosine A1 ReceptorRadioligand Binding> 10 µM
Adenosine A2A ReceptorRadioligand Binding50 nM
Adenosine A2B ReceptorRadioligand Binding1.2 µM
Adenosine A3 ReceptorRadioligand Binding5 µM
PDE4BEnzyme Inhibition250 nM
PDE10AEnzyme Inhibition> 10 µM
JAK2Kinase Inhibition800 nM

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a potent and selective antagonist for the A2A adenosine receptor, with secondary activity against PDE4B and JAK2. This profile would make it a compelling candidate for further investigation in diseases where A2A receptor blockade is beneficial, such as Parkinson's disease.

Conclusion and Future Directions

This application note provides a comprehensive, albeit predictive, framework for the investigation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in CNS drug discovery. Based on the well-established pharmacology of the triazolopyridine scaffold, this novel compound holds significant promise as a modulator of key CNS targets, particularly adenosine receptors and phosphodiesterases.

The protocols outlined herein offer a robust starting point for its synthesis and biological characterization. A successful outcome from the primary screening cascade would warrant progression to more advanced studies, including:

  • In vitro ADME/Tox profiling: To assess metabolic stability, cell permeability (e.g., using Caco-2 or PAMPA assays), and potential off-target liabilities.

  • In vivo pharmacokinetic studies: To determine brain penetration and other key parameters in animal models.

  • In vivo efficacy studies: To test the compound in relevant animal models of CNS diseases (e.g., models of Parkinson's disease or cognitive impairment).

The strategic design of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine makes it a compound of high interest, and the systematic application of the described protocols will be instrumental in elucidating its therapeutic potential for neurological and psychiatric disorders.

References

  • Gessi S., Poloni T. E., Negro G., Varani K., Pasquini S., Vincenzi F., Borea P. A., Merighi S. A(2A) Adenosine Receptor as a Potential Biomarker and a Possible Therapeutic Target in Alzheimer's Disease. Cells2021 , 10(5), 1075. [Link]

  • Ballatore, C., et al. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry2019 , 167, 175-191. [Link]

  • Baraldi, P. G., et al. Pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists: a possible template for adenosine receptor subtypes? Current Pharmaceutical Design2002 , 8(27), 2445-2459. [Link]

  • Muller, C. E. A3 Adenosine Receptor Antagonists. Mini Reviews in Medicinal Chemistry2001 , 1(4), 339-348. [Link]

  • Baraldi, P. G., et al. Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Medicinal Chemistry Research2006 , 15(1-6), 57-71. [Link]

  • Federico, S., et al.[1][2][3]Triazolo[1,5-a][1][7][8]Triazine Derivatives as Antagonists for the Adenosine Receptors. Molecules2013 , 18(10), 11957-11973. [Link]

  • Rosse, G. Triazolo Derivatives as Inhibitors of PDE10A. ACS Medicinal Chemistry Letters2014 , 5(10), 1145-1146. [Link]

  • Jiang, N., et al. Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research2013 , 12(1), 75-82. [Link]

  • Triazolopyridines as phosphodiesterase inhibitors for treatment of dermal diseases.
  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters2020 , 11(4), 528-534. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry2021 , 36(1), 1839-1852. [Link]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters2019 , 29(4), 556-560. [Link]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed2019 . [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules2018 , 23(10), 2548. [Link]

  • Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. National Institutes of Health2013 . [Link]

  • Scheme 2: Synthesis of[1][2][3]triazolo[1,5-a]pyridines (7a-d). ResearchGate. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports2022 , 12, 8733. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters2020 , 30(14), 127225. [Link]

  • Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. ResearchGate. [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed2019 . [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health2019 . [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI2018 . [Link]

  • Triazolo[4,5-d]pyrimidine Derivatives as Inhibitors of GCN2. ResearchGate. [Link]

  • Novel[1][2][7]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed2019 . [Link]

  • Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. PubMed2018 . [Link]

  • Triazolopyridine. Wikipedia. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. In-Silico Pharmacology. [Link]

  • NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. PubMed2017 . [Link]

Sources

Application Notes and Protocols: Catalyst and Ligand Selection for Buchwald-Hartwig Amination on Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Triazolopyridine Functionalization

Triazolopyridines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their structure, a fusion of a triazole and a pyridine ring, imparts unique electronic properties and the ability to form key hydrogen bonds, making them privileged structures in drug discovery.[1][2] Molecules incorporating the[3][4][5]triazolo[4,3-a]pyridine skeleton, for example, have demonstrated a wide array of biological activities, including antidepressant, antimicrobial, and anticancer properties.[1][2]

The ability to forge carbon-nitrogen (C-N) bonds to the triazolopyridine core is paramount for developing new chemical entities. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this transformation, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[3][6] However, the successful application of this palladium-catalyzed cross-coupling reaction to N-rich, electron-deficient heteroaromatics like triazolopyridines is not trivial. These substrates present unique challenges, including potential catalyst inhibition through coordination of nitrogen lone pairs and difficult oxidative addition steps.[7][8]

This guide provides an in-depth analysis of catalyst and ligand selection for the Buchwald-Hartwig amination of halogenated triazolopyridines. It is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of this reaction and efficiently synthesize novel triazolopyridine derivatives.

The Catalytic Cycle: A Mechanistic Rationale for Component Selection

A foundational understanding of the Buchwald-Hartwig amination mechanism is crucial for rational catalyst and ligand selection. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3][4][9][10]

// Inputs and Outputs "ArX" [label="Triazolopyridine-X", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "R2NH" [label="Amine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="Ar-NR₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"ArX" -> "OxAdd" [style=invis]; "R2NH" -> "AmineCoord" [style=invis]; "Base" -> "AmineCoord" [style=invis]; "Amido" -> "Product" [label="Product\nFormation", style=dashed, color="#4285F4", fontcolor="#4285F4"];

} enddot Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Steps and Their Implications:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the triazolopyridine. This is often the rate-determining step.[5] For electron-deficient heterocycles, this step can be sluggish. The choice of ligand is critical here; electron-rich and bulky ligands stabilize the electron-deficient palladium center and promote this step.[11] The reactivity order of the halide is generally Br > Cl > I > OTf for this reaction, contrary to some other cross-couplings where iodide is most reactive.[4] Iodide can sometimes form bridging dimers with palladium, inhibiting the catalyst.[9]

  • Amine Coordination & Deprotonation: The amine displaces the halide from the palladium complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and steric hindrance of the base are key parameters. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to facilitate this step without competing side reactions.[4][11]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[10] Bulky ligands on the palladium center create steric pressure that encourages the reductive elimination of the product.[11] An unproductive side reaction, β-hydride elimination, can compete at this stage, particularly with primary amines.[3]

Navigating the Catalyst/Ligand Landscape for Triazolopyridines

The success of a Buchwald-Hartwig reaction on a triazolopyridine substrate hinges almost entirely on the judicious selection of the palladium source and, most importantly, the phosphine ligand. Given the electron-deficient nature and potential for N-coordination of triazolopyridines, ligands must be carefully chosen to overcome these challenges.

The Rise of Bulky, Electron-Rich Monophosphine Ligands

Early generations of catalysts often relied on chelating bidentate phosphines like BINAP and dppf.[3] While effective for some substrates, the field has been revolutionized by the development of bulky, electron-rich dialkylbiaryl monophosphine ligands, often referred to as "Buchwald ligands".[11][12] These ligands excel in coupling challenging substrates, including heteroaryl chlorides, due to their ability to promote both the oxidative addition and reductive elimination steps.[11]

// Paths from substrate assessment path1 [label="Primary Amine or\nSterically Hindered Substrate", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; path2 [label="Secondary Amine or\nLess Hindered Substrate", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; path3 [label="Challenging Heteroaryl-Amine\nor Weakly Basic Amine", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Ligand recommendations ligand1 [label="Try: BrettPhos, RuPhos\n(High bulk promotes RE)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand2 [label="Try: XPhos, SPhos\n(General, robust ligands)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ligand3 [label="Try: tBuXPhos, cataCXium A\n(High electron density for OA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> substrate_type; substrate_type -> path1 [label="High Steric Demand"]; substrate_type -> path2 [label="Standard"]; substrate_type -> path3 [label="Electronically Challenging"];

path1 -> ligand1; path2 -> ligand2; path3 -> ligand3;

// Outcome outcome [label="Screen with Pd Pre-catalyst\n(e.g., G3 or G4) & Strong Base\n(e.g., NaOtBu, LHMDS)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ligand1 -> outcome; ligand2 -> outcome; ligand3 -> outcome; } enddot Figure 2: Decision workflow for initial ligand screening.

Recommended Catalyst Systems for Triazolopyridines

The following table summarizes recommended starting points for catalyst and ligand selection based on the nature of the coupling partners. Using pre-formed palladium "pre-catalysts" (e.g., G3 or G4 palladacycles) is highly recommended as they provide a reliable and rapid generation of the active Pd(0) species upon exposure to a base.[4]

Coupling PartnersRecommended LigandPalladium SourceBaseSolventTemp (°C)Rationale & Comments
Triazolopyridine-Cl + Primary Alkyl/Aryl Amine BrettPhos[13] or RuPhosBrettPhos Pd G3LHMDS or NaOtBuToluene or Dioxane80-110Aryl chlorides are challenging.[4] Highly bulky and electron-donating ligands like BrettPhos are designed to facilitate the difficult oxidative addition and prevent catalyst decomposition.
Triazolopyridine-Br + Primary Alkyl/Aryl Amine XPhos or SPhosXPhos Pd G3NaOtBu or K₃PO₄Toluene or t-BuOH80-100Aryl bromides are generally more reactive than chlorides.[4] XPhos and SPhos are robust, general-purpose ligands that are highly effective for a broad range of amines.[11]
Triazolopyridine-Br/Cl + Secondary Amine XPhos or cataCXium® AXPhos Pd G4NaOtBuDioxane90-110Secondary amines can be less reactive. The high electron density of these ligands is beneficial. cataCXium A is particularly effective for aryl chlorides.
Triazolopyridine-Br/Cl + Weakly Basic Heteroarylamine Me₄tBuXPhos[13] or Josiphos-typePd₂(dba)₃Cs₂CO₃ or K₃PO₄Dioxane100-120Coupling heteroaryl amines is notoriously difficult.[4] Weaker bases may be required to prevent substrate decomposition.[11] Me₄tBuXPhos is tailored for challenging couplings.[13]
Intramolecular Amination BrettPhos[10]BrettPhos Pd G4K₃PO₄t-BuOH100Intramolecular reactions often benefit from ligands that promote rapid reductive elimination to favor cyclization.[10]

Experimental Protocol: General Procedure for Amination of a Halotriazolopyridine

This protocol provides a robust starting point for the Buchwald-Hartwig amination of a generic chloro- or bromo-substituted triazolopyridine with a primary amine. Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive.

Materials and Reagents:
  • Halotriazolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Methodology:
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halotriazolopyridine (1.0 equiv), the palladium pre-catalyst (0.02 equiv), and the solid base (e.g., NaOtBu, 1.4 equiv).

    • Scientist's Note: Adding the solid components first is crucial. If using a palladium salt like Pd(OAc)₂ and a separate ligand, add them at this stage. Pre-catalysts are preferred for consistency.[4]

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with nitrogen or argon three times to ensure an inert atmosphere.

    • Trustworthiness Check: A properly inerted system is critical for catalyst longevity and reaction success. Any discoloration of the catalyst (e.g., to black palladium metal) before heating may indicate oxygen contamination.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent). Then, add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.

    • Expertise Insight: The order of addition matters. Adding the base last to a solution of the other components can sometimes be beneficial, but for robustness, adding all solids first is a reliable method. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential.

  • Reaction Execution: Place the sealed vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

    • Causality: Vigorous stirring is important, especially when using heterogeneous bases like K₃PO₄, to ensure adequate mixing and reaction rates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-24 hours.

    • Self-Validation: The disappearance of the starting halotriazolopyridine is the primary indicator of progress. The appearance of a new, more polar spot (for primary/secondary amines) or less polar spot (for tertiary amines) on TLC corresponding to the product should be observed.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues
  • Low Conversion:

    • Cause: Inefficient oxidative addition or catalyst deactivation.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., move from XPhos to BrettPhos).[14] Increase the reaction temperature or catalyst loading. Ensure the system is scrupulously free of oxygen and water.

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: β-Hydride elimination is competing with reductive elimination.

    • Solution: Use a ligand with greater steric bulk around the palladium center (e.g., BrettPhos) to accelerate reductive elimination.[10]

  • Substrate Decomposition:

    • Cause: The base is too strong for functional groups on the substrate.

    • Solution: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[15] This may require higher temperatures or a more active catalyst system to achieve reasonable reaction rates.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of triazolopyridine scaffolds. Success in this endeavor is not a matter of chance but of rational design based on mechanistic principles. The use of modern, bulky dialkylbiaryl monophosphine ligands in combination with robust palladium pre-catalysts has largely overcome the challenges associated with these electron-deficient, coordinating heterocycles. By carefully considering the steric and electronic properties of both the triazolopyridine and the amine coupling partner, researchers can select an optimal catalyst system to drive the reaction efficiently, paving the way for the discovery and development of next-generation pharmaceuticals.

References

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis, 2020. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Triazolopyridine . Grokipedia. [Link]

  • Raymond, J. L. et al. Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines . Organic Process Research & Development, 2024. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mohite, P. et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . Arabian Journal of Chemistry, 2023. [Link]

  • Surry, D. S. & Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide . Chemical Science, 2011. [Link]

  • Kashani, S. K. et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv, 2021. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines . Organic Chemistry Portal. [Link]

  • Probst, D. et al. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? . Reaction Chemistry & Engineering, 2020. [Link]

  • Surry, D. S. & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . Angewandte Chemie International Edition, 2008. [Link]

  • Mohite, P. et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . ResearchGate, 2023. [Link]

  • Kantchev, E. A. B. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . Chemical Reviews, 2015. [Link]

  • Kantchev, E. A. B. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications, 2025. [Link]

  • Li, J. et al. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . The Journal of Organic Chemistry, 2007. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . Purdue University Graduate School. [Link]

  • Suzuki, A. et al. A New Hybrid Phosphine Ligand for Palladium-Catalyzed Amination of Aryl Halides . Organic Letters, 2002. [Link]

  • Nolan, S. P. et al. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts . Angewandte Chemie International Edition, 2018. [Link]

  • Zhang, J. et al. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts . Angewandte Chemie International Edition, 2018. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination . ResearchGate. [Link]

  • Al-Suwaidan, I. A. et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules, 2013. [Link]

  • Topchiy, M. A. et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . Molecules, 2022. [Link]

  • Dennis, J. M. et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling . Journal of the American Chemical Society, 2018. [Link]

  • Topchiy, M. A. et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . MDPI. [Link]

  • Dennis, J. M. et al. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines . ACS Catalysis, 2019. [Link]

  • Topchiy, M. A. et al. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . ResearchGate, 2022. [Link]

Sources

Application Notes and Protocols for the Derivatization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Application Notes and Protocols for the Derivatization of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, leading to applications in the development of kinase inhibitors, anticancer agents, and therapeutics for inflammatory diseases.[6] The derivatization of this core structure is crucial for modulating its physicochemical properties, biological activity, and pharmacokinetic profile.

7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 7-position is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document provides detailed protocols and technical insights for the derivatization of this key intermediate, focusing on robust and widely applicable palladium-catalyzed methodologies.

Core Derivatization Strategies: A Mechanistic Overview

The primary routes for the derivatization of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine involve palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a powerful toolkit for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[1][7][8] The choice of reaction is dictated by the desired substituent to be introduced.

Gcluster_0Derivatization PathwaysStart7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridineSuzukiSuzuki-Miyaura(C-C Coupling)Start->SuzukiArB(OH)2Pd CatalystBuchwaldBuchwald-Hartwig(C-N Coupling)Start->BuchwaldR2NHPd CatalystSonogashiraSonogashira(C-C Coupling)Start->SonogashiraR-C≡CHPd/Cu CatalystsArylAryl/Heteroaryl DerivativesSuzuki->ArylAmineAmine DerivativesBuchwald->AmineAlkyneAlkyne DerivativesSonogashira->Alkyne

Figure 1: Key derivatization strategies for 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with organoboron compounds. This method is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[8][9]

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronate species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid.[11] For electron-deficient heterocyclic halides, the use of electron-rich and sterically hindered phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Gcluster_0Suzuki-Miyaura WorkflowSetupReaction Setup(Inert Atmosphere)ReagentsAdd Substrate, Boronic Acid,Pd Catalyst, Ligand, BaseSetup->ReagentsSolventAdd Degassed SolventReagents->SolventHeatHeat to Reaction Temp.Solvent->HeatMonitorMonitor by TLC/LC-MSHeat->MonitorWorkupAqueous WorkupMonitor->WorkupPurifyColumn ChromatographyWorkup->PurifyProduct7-Aryl-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridinePurify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine, the arylboronic acid, the palladium catalyst, ligand (if necessary), and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Ref.
Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O10070-90[10]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3.0)Toluene11085-95[8]
XPhos Pd G2 (3)-Cs₂CO₃ (2.5)1,4-Dioxane9080-98[12]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][3] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in biologically active molecules.

Scientific Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[13] The key steps are oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial to facilitate the deprotonation of the amine. Sterically hindered and electron-rich phosphine ligands are generally employed to promote the reductive elimination step, which is often rate-limiting.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.

  • Add the 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine and the amine.

  • Add the degassed solvent.

  • Seal the flask and heat the mixture with stirring at the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Ref.
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (2.0)Toluene10075-90[14]
Pd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.5)1,4-Dioxane11080-95[13]
Pd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (3.0)Toluene9085-98[3]

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7] This reaction is highly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of the final molecular structure.

Scientific Rationale

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. A mild amine base, such as triethylamine or diisopropylamine, is used both as a base and often as a solvent.[16]

Experimental Protocol: General Procedure for Sonogashira Coupling

Gcluster_0Sonogashira Coupling WorkflowSetupReaction Setup(Inert Atmosphere)ReagentsAdd Substrate, Pd Catalyst,Cu(I) salt, Amine BaseSetup->ReagentsAlkyneAdd Terminal AlkyneReagents->AlkyneStirStir at RT or HeatAlkyne->StirMonitorMonitor by TLC/LC-MSStir->MonitorWorkupAqueous WorkupMonitor->WorkupPurifyColumn ChromatographyWorkup->PurifyProduct7-Alkynyl-2-isopropyl-[1,2,4]triazolo[1,5-a]pyridinePurify->Product

Figure 3: Experimental workflow for the Sonogashira coupling.

Materials:

  • 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF, or neat amine)

Procedure:

  • To a stirred solution of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine in the chosen solvent and amine base, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Representative Sonogashira Conditions
Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Typical Yield (%)Ref.
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT80-95[15]
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF6075-90[7]
Pd(OAc)₂ (1.5) / PPh₃ (3)CuI (2)Et₃NToluene8080-92[16]

Conclusion and Future Perspectives

The derivatization of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document, based on well-established methodologies for analogous heterocyclic systems, offer a solid starting point for researchers in the field. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity. The resulting functionalized[1][2][3]triazolo[1,5-a]pyridines are valuable intermediates for the exploration of new chemical space and the development of next-generation therapeutics and functional materials.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of[1][2][3]triazolo[1,5‐a]pyridine derivatives 3 ab–au... ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega. [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • (E)-4-(2-(7-Bromo-[1][2][4]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. [Link]

  • 7-bromo-[1][2][3]triazolo[1,5-a]pyridine. PubChemLite. [Link]

  • Request A Quote. ChemUniverse. [Link]

Scale-up synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Authored by: A Senior Application Scientist

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its isosteric relationship with purines and its versatile biological activities.[4][5] This application note provides a comprehensive and scalable protocol for the synthesis of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine, a key intermediate for the development of novel therapeutics. The described methodology is designed for robustness and reproducibility, addressing critical parameters for process optimization and scale-up. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed step-by-step protocol, and discuss essential considerations for transitioning from laboratory to pilot-scale production.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[6] Among them, the[1][2][3]triazolo[1,5-a]pyridine system has garnered significant attention. Its structural similarity to purine bases allows it to function as a bioisostere, interacting with biological targets in a similar fashion.[4] This has led to the development of compounds with a wide range of therapeutic applications, including anxiolytic, sedative, and antitumor agents.[5]

The specific target of this guide, 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine, serves as a crucial building block. The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the isopropyl group at the 2-position can be critical for modulating potency and pharmacokinetic properties. This document aims to provide researchers, scientists, and drug development professionals with a reliable and scalable method for its synthesis.

Synthetic Strategy and Mechanistic Rationale

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various methods, often involving the cyclization of N-(pyridin-2-yl)amidines or related intermediates.[1][7] For the scaled-up synthesis of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine, we have selected a robust two-step, one-pot approach starting from the commercially available 2-amino-4-bromopyridine.

The chosen strategy involves:

  • Acylation: Reaction of 2-amino-4-bromopyridine with isobutyryl chloride to form the N-(4-bromopyridin-2-yl)isobutyramide intermediate.

  • Oxidative Cyclization: Intramolecular oxidative N-N bond formation to yield the final triazolo[1,5-a]pyridine ring system. This is a common and effective method for constructing this heterocyclic system.[3]

This approach is advantageous for scale-up due to the use of readily available starting materials, mild reaction conditions, and a streamlined one-pot procedure that minimizes intermediate isolation steps, thereby improving overall efficiency and yield.

Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 One-Pot Synthesis cluster_2 Final Product 2-amino-4-bromopyridine 2-amino-4-bromopyridine Acylation Step 1: Acylation 2-amino-4-bromopyridine->Acylation Isobutyryl chloride Isobutyryl chloride Isobutyryl chloride->Acylation Cyclization Step 2: Oxidative Cyclization Acylation->Cyclization Intermediate Formation Workup Step 3: Work-up & Isolation Cyclization->Workup 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine Workup->7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Caption: One-pot synthetic workflow for the target compound.

Plausible Reaction Mechanism

The key transformation is the PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization. This reagent is known to facilitate the formation of N-N bonds in the synthesis of various nitrogen-containing heterocycles.[3]

  • Intermediate Formation: The initial acylation of 2-amino-4-bromopyridine with isobutyryl chloride forms the corresponding amide intermediate.

  • Activation by PIFA: The amide intermediate is then activated by PIFA.

  • Intramolecular Cyclization: An intramolecular electrophilic attack by the pyridine nitrogen onto the amide nitrogen occurs.

  • Aromatization: Subsequent elimination and rearomatization lead to the formation of the stable triazolo[1,5-a]pyridine ring system.

G Start N-(4-bromopyridin-2-yl)isobutyramide Activated PIFA-Activated Intermediate Start->Activated + PIFA Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Nucleophilic Attack Product Final Product + Iodobenzene Cyclized->Product Elimination & Aromatization

Caption: Simplified mechanistic pathway for the oxidative cyclization.

Detailed Scale-up Protocol (100 g Scale)

This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMolesPurity
2-Amino-4-bromopyridine84249-14-9173.01 g/mol 100.0 g0.578>98%
Isobutyryl chloride79-30-1106.55 g/mol 67.8 g (64.6 mL)0.636>98%
Pyridine (anhydrous)110-86-179.10 g/mol 500 mL->99.8%
Dichloromethane (DCM)75-09-284.93 g/mol 1.5 L-Anhydrous
Phenyliodine bis(trifluoroacetate) (PIFA)2712-78-9430.03 g/mol 273.7 g0.636>98%
Saturated Sodium Bicarbonate (aq.)--1.0 L--
Saturated Sodium Thiosulfate (aq.)--500 mL--
Brine (Saturated NaCl aq.)--500 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol 50 g--
Heptane142-82-5100.21 g/mol 1.0 L-Reagent Grade
Ethyl Acetate141-78-688.11 g/mol 200 mL-Reagent Grade
Equipment
  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Addition funnel (500 mL).

  • Large ice-water bath.

  • Rotary evaporator.

  • Large separatory funnel (4 L).

  • Buchner funnel and filtration flask.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L reaction flask and purge with dry nitrogen. Add 2-amino-4-bromopyridine (100.0 g, 0.578 mol) and anhydrous dichloromethane (1.0 L) to the flask. Stir the mixture until the solid is fully dissolved.

  • Acylation: Cool the solution to 0-5 °C using an ice-water bath. Add anhydrous pyridine (50.2 mL, 0.624 mol) to the flask. Slowly add isobutyryl chloride (64.6 mL, 0.636 mol) dropwise via the addition funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The formation of the amide intermediate can be monitored by TLC (Thin Layer Chromatography).

  • Oxidative Cyclization: Re-cool the mixture to 0-5 °C. In a separate beaker, dissolve PIFA (273.7 g, 0.636 mol) in anhydrous dichloromethane (500 mL). Add the PIFA solution to the reaction mixture slowly over 90 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the PIFA addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress should be monitored by TLC or LC-MS until the starting amide is consumed.

  • Work-up - Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (1.0 L). Caution: Gas evolution (CO2) will occur. Stir vigorously for 30 minutes.

  • Work-up - Iodine Removal: Transfer the mixture to a 4 L separatory funnel. Add saturated aqueous sodium thiosulfate solution (500 mL) to remove any residual iodine species. Shake well and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (500 mL), then dry over anhydrous magnesium sulfate. Filter off the drying agent and wash the filter cake with a small amount of DCM.

  • Purification - Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid. Add heptane (1.0 L) to the crude solid and stir vigorously for 1 hour to form a slurry. Collect the solid by vacuum filtration and wash with cold heptane (2 x 100 mL).

  • Final Product: For higher purity, the solid can be recrystallized from a mixture of ethyl acetate and heptane. Dry the resulting off-white to pale yellow solid under vacuum at 40 °C to a constant weight.

Characterization

The identity and purity of the final product, 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.

Process Optimization and Scale-Up Considerations

Transitioning a synthesis from the bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterRecommendationRationale / Impact on Scale-Up
Temperature Control Maintain strict temperature control (<10 °C) during additions.Both acylation and PIFA addition are exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions, impurity formation, and potential runaway reactions.
Reagent Addition Rate Slow, controlled addition of reagents.Prevents temperature spikes and localized high concentrations, which can decrease yield and purity.
Mixing Use efficient overhead mechanical stirring.Homogeneous mixing is critical for consistent reaction progress and heat distribution in large volumes. Inadequate mixing can lead to localized "hot spots."
Quenching Slow and careful quenching at low temperature.The quenching step is highly exothermic and involves significant gas evolution. A controlled quench is crucial for safety on a large scale.
Purification Crystallization is preferred over chromatography.Column chromatography is often impractical and costly at large scales. Developing a robust crystallization protocol is essential for efficient and economical purification.
Safety Precautions
  • Isobutyryl chloride: Corrosive and lachrymatory. Handle only in a fume hood. Reacts violently with water.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated area.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation.

  • PIFA: An oxidizing agent. Avoid contact with combustible materials.

  • Exothermic Reactions: Both the acylation and cyclization steps are exothermic. Proper cooling and controlled addition rates are critical to manage the reaction temperature.

Troubleshooting
  • Incomplete Reaction: If the starting material persists, consider extending the reaction time or adding a slight excess (1.05 eq) of the limiting reagent in subsequent runs.

  • Low Yield: Can result from poor temperature control or inefficient work-up. Ensure all extractions are performed thoroughly.

  • Purification Issues: If the product fails to crystallize or is impure, an additional wash of the organic layer with dilute HCl may help remove residual pyridine. A charcoal treatment of the solution before crystallization can remove colored impurities.

Conclusion

This application note details a robust and scalable protocol for the synthesis of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine. By employing a one-pot acylation and oxidative cyclization strategy, this method offers high efficiency and is well-suited for the production of multi-gram to kilogram quantities of this valuable chemical intermediate. The provided insights into process optimization, safety, and scale-up considerations will aid researchers and drug development professionals in the successful implementation of this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]1]

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]7]

  • ResearchGate. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. Retrieved from [Link]3]

  • ResearchGate. (n.d.). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Retrieved from [Link]]

  • Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 84-95. Retrieved from [Link]4]

  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 488-511. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(45), 29285-29311. Retrieved from [Link]5]

  • Verma, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 933. Retrieved from [Link]6]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Drawing from established principles in cross-coupling chemistry and extensive field experience with challenging N-heterocyclic substrates, this document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve optimal reaction outcomes.

The triazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, and its functionalization via Suzuki coupling is a critical step in the synthesis of numerous compounds of interest. However, the presence of multiple nitrogen atoms can lead to challenges such as catalyst inhibition and undesired side reactions. This guide will equip you with the knowledge to systematically address these issues.

Troubleshooting Guide & FAQs

Here, we address common problems encountered during the Suzuki coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in a question-and-answer format.

FAQ 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. My starting materials (7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine and boronic acid) remain largely unreacted. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue often related to catalyst activity or the reaction conditions not being suitable for this specific substrate. Let's break down the potential culprits and solutions.

1. Catalyst System (Palladium Source & Ligand):

  • The Problem: The nitrogen atoms in the triazolo[1,5-a]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-rich and potentially coordinating substrate.[1]

  • The Solution: Employing more robust catalyst systems is crucial.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) are designed to accelerate oxidative addition and reductive elimination, which can be sluggish for electron-rich bromides.[2]

    • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes (e.g., Pd-PEPPSI precatalysts) are known for their high stability and activity, making them excellent choices for challenging couplings.[1]

    • Precatalysts: Using a precatalyst can ensure the efficient generation of the active Pd(0) species in situ.[3]

2. Choice of Base:

  • The Problem: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[4] An inappropriate base can lead to poor yields.

  • The Solution: A screening of bases is often necessary.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][6] For N-heterocyclic substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7][8]

    • Aqueous vs. Anhydrous: The presence of water can be beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the 'ate' complex required for transmetalation. However, excessive water can promote side reactions.

3. Solvent Selection:

  • The Problem: The solvent influences the solubility of reactants and the stability of the catalytic species.

  • The Solution:

    • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane/water, DME/water, or DMF/water are often effective.[5][9][10]

    • Toluene: In some cases, anhydrous toluene with a strong base like K₃PO₄ can be successful, especially when water-sensitive functional groups are present.[2]

FAQ 2: Significant Side Product Formation

Question: My reaction is proceeding, but I am observing significant amounts of side products, mainly homo-coupling of my boronic acid and de-bromination of my starting material. How can I suppress these pathways?

Answer: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

1. Homo-coupling of the Boronic Acid:

  • The Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[11]

  • The Solution:

    • Thorough Degassing: It is critical to remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing several vacuum/inert gas backfill cycles on the reaction flask.[12]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can minimize the initial concentration of Pd(II).

2. De-bromination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine:

  • The Cause: This occurs when the palladium-aryl intermediate undergoes a reaction that replaces the palladium with a hydrogen atom, often from a solvent or base.[11]

  • The Solution:

    • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of this side reaction. Monitor the reaction progress and stop it once the starting material is consumed.

    • Choice of Solvent and Base: Using a non-protic solvent and ensuring the base is not overly aggressive can sometimes mitigate this issue.

3. Protodeboronation of the Boronic Acid:

  • The Cause: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, reducing the amount available for cross-coupling.[6][13] This is particularly an issue with unstable boronic acids, such as some heteroaryl boronic acids.[3]

  • The Solution:

    • Use Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.

    • Control Water Content: While some water can be beneficial, using a minimal amount (e.g., a 4:1 or 5:1 organic solvent to water ratio) is advisable.

Experimental Protocols

Starting Point Protocol for Optimization

This protocol provides a robust starting point for the Suzuki coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. It is recommended to screen different catalysts, ligands, and bases based on this general procedure.

Materials:

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Add the palladium precatalyst (1-5 mol%).

  • Seal the flask, and then evacuate and backfill with inert gas three times.

  • Under a positive pressure of inert gas, add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a concentration of 0.1-0.2 M with respect to the starting bromide).

  • Stir the reaction mixture at a set temperature (start with 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Guide to Systematic Optimization

To efficiently optimize your reaction, it is crucial to vary one parameter at a time and tabulate the results. Below is a template for how you might structure your optimization data.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)Solvent (ratio)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10012
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2) Dioxane/H₂O (4:1)10012
3XPhos Pd G3 (2) -K₃PO₄ (2)Dioxane/H₂O (4:1)10012
4XPhos Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O (10:1) 10012
5XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O (4:1)80 12

This table is a template for experimental design and not representative of actual results.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(OH)]⁻ boronic_acid->boronate_complex base Base (e.g., K₃PO₄) base->boronate_complex boronate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

A systematic approach is key to solving reaction issues. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Step 1: Evaluate Catalyst System - Is the catalyst suitable for N-heterocycles? - Try bulky phosphine ligands (e.g., SPhos) or NHC ligands. - Use a precatalyst. start->check_catalyst Initial Observation check_base_solvent Step 2: Screen Base and Solvent - Try stronger bases (K₃PO₄, Cs₂CO₃). - Screen solvent systems (Dioxane/H₂O, Toluene). check_catalyst->check_base_solvent If still low yield check_side_reactions check_side_reactions check_base_solvent->check_side_reactions If side products appear optimized Optimized Reaction check_side_reactions->optimized Successful Optimization

Caption: A logical workflow for troubleshooting the Suzuki coupling.

References

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling... - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles - Organic Synthesis. Available at: [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at: [Link]

  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... - MDPI. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling - Reddit. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH Public Access. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]

  • Effect of solvent and base on Suzuki cross-coupling reaction - ResearchGate. Available at: [Link]

  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction... - ResearchGate. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - NIH. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - NIH. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental success.

Introduction to the Synthesis

The synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine typically proceeds via a well-established route in heterocyclic chemistry: the oxidative cyclization of a precursor hydrazone. This method is favored for its efficiency and modularity. The general workflow involves two key steps:

  • Hydrazone Formation: Condensation of 2-hydrazinyl-4-bromopyridine with isobutyraldehyde.

  • Oxidative Cyclization: Intramolecular cyclization of the resulting pyridinylhydrazone in the presence of an oxidizing agent to form the desired triazolo[1,5-a]pyridine ring system.

While this synthesis is robust, side reactions can occur, leading to impurities and reduced yields. This guide will address these potential pitfalls in a question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Hydrazone Formation Issues

Question 1: My initial condensation reaction to form the hydrazone is low-yielding or appears incomplete. What are the common causes?

Answer: Incomplete hydrazone formation is a frequent issue that can often be traced back to a few key factors:

  • Reagent Quality: The stability of 2-hydrazinyl-4-bromopyridine can be a concern. It is susceptible to oxidation over time. Ensure you are using a fresh or properly stored starting material. Isobutyraldehyde is also prone to oxidation to isobutyric acid, which will not participate in the reaction. Using freshly distilled aldehyde is recommended.

  • Reaction Conditions: The condensation is typically acid-catalyzed. If the reaction is sluggish, a catalytic amount of a mild acid like acetic acid can be beneficial. However, strongly acidic conditions should be avoided as they can lead to decomposition of the reactants.

  • Water Removal: The condensation reaction produces water as a byproduct. In some solvent systems, this can shift the equilibrium back towards the starting materials. If you suspect this is an issue, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.

Experimental Protocol: Optimizing Hydrazone Formation

  • To a solution of 2-hydrazinyl-4-bromopyridine (1.0 eq) in ethanol, add freshly distilled isobutyraldehyde (1.1 eq).

  • Add 2-3 drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Upon completion, the product can often be isolated by precipitation or evaporation of the solvent.

Section 2: Oxidative Cyclization Side Reactions

A variety of oxidizing agents can be used for the cyclization step, including iodine (I₂), (diacetoxyiodo)benzene (DIB/IBD), and N-chlorosuccinimide (NCS).[1][2] The choice of oxidant can influence the side product profile.

Question 2: I'm observing a significant amount of an isomeric byproduct in my final product. What could it be and how can I avoid it?

Answer: A common isomeric byproduct in similar heterocyclic syntheses is the[1][3][4]triazolo[4,3-a]pyridine isomer. While the [1,5-a] isomer is generally more thermodynamically stable, the formation of the [4,3-a] isomer is kinetically favored under certain conditions. This can sometimes undergo a Dimroth rearrangement to the desired [1,5-a] product, but this is not always efficient.[2][5][6]

  • Mechanism of Isomer Formation: The formation of the [1,5-a] versus the [4,3-a] isomer depends on which nitrogen of the hydrazine moiety attacks the pyridine ring.

  • Mitigation Strategies:

    • Choice of Oxidant: Milder oxidants and careful control of reaction temperature can favor the formation of the thermodynamically more stable [1,5-a] isomer.

    • Reaction Conditions: Performing the reaction at elevated temperatures can sometimes promote the in-situ Dimroth rearrangement of any formed [4,3-a] isomer to the desired [1,5-a] product.

Question 3: My reaction mixture turns dark, and I isolate a complex mixture of products. What is happening?

Answer: A dark reaction mixture and multiple spots on a TLC plate are indicative of over-oxidation or decomposition.

  • Over-oxidation: The triazolopyridine ring system has some susceptibility to oxidation, especially under harsh conditions. The use of overly powerful oxidizing agents or an excess of the oxidant can lead to the formation of N-oxides or other degradation products.

  • Decomposition of Starting Material: The pyridinylhydrazone precursor can be unstable, especially in the presence of strong oxidants and at elevated temperatures. This can lead to the formation of tars and other uncharacterizable byproducts.

Troubleshooting Over-oxidation:

Parameter Recommendation Rationale
Oxidant Stoichiometry Use no more than 1.1-1.2 equivalents of the oxidizing agent.Minimizes the chance of side reactions with the product.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, 0 °C to room temperature is sufficient.Reduces the rate of decomposition and non-specific oxidation.
Choice of Oxidant Consider milder oxidants like I₂/KI or NCS over more aggressive ones.[1]Provides better selectivity for the desired cyclization.

Question 4: I am seeing a byproduct with a mass corresponding to the loss of bromine. How can I prevent this?

Answer: Debromination is a potential side reaction, especially if the reaction conditions are too harsh or if certain reagents are used.

  • Radical Reactions: Some oxidative processes can have radical character, which can lead to the cleavage of the C-Br bond.

  • Reductive Quenching: If a reductive workup is used (e.g., with sodium thiosulfate to quench excess iodine), overly vigorous conditions could potentially lead to some reduction of the aryl bromide.

Mitigation Strategies for Debromination:

  • Avoid High Temperatures: Perform the cyclization at or below room temperature.

  • Careful Quenching: If a reducing agent is used in the workup, add it slowly and at a low temperature.

  • Inert Atmosphere: While many oxidative cyclizations are run in air, if debromination is a persistent issue, running the reaction under an inert atmosphere (N₂ or Ar) may help, although this is less common for this type of transformation.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the intended synthetic route and highlights key areas where side reactions can occur.

Synthesis_of_7_Bromo_2_isopropyl_triazolo_1_5_a_pyridine cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Oxidative Cyclization SM1 2-Hydrazinyl-4-bromopyridine INT1 Pyridinylhydrazone Intermediate SM1->INT1 Condensation SM2 Isobutyraldehyde SM2->INT1 PROD 7-Bromo-2-isopropyl- triazolo[1,5-a]pyridine INT1->PROD Oxidant (e.g., I₂) SP1 Incomplete Reaction (Unreacted Starting Materials) INT1->SP1 Equilibrium SP2 [1,2,4]triazolo[4,3-a] Isomer INT1->SP2 Kinetic Pathway SP3 Over-oxidation/ Decomposition Products PROD->SP3 Excess Oxidant SP4 Debrominated Product PROD->SP4 Harsh Conditions

Caption: Synthetic pathway and potential side reactions.

Summary of Key Troubleshooting Points

Issue Potential Cause(s) Recommended Action(s)
Incomplete Hydrazone Formation Poor reagent quality, unfavorable equilibriumUse fresh reagents, add catalytic acid, consider water removal.
Isomeric Impurity Formation of the kinetic [4,3-a] isomerUse milder conditions, consider thermal rearrangement.
Dark Reaction/Multiple Products Over-oxidation, decompositionReduce oxidant stoichiometry, lower reaction temperature.
Debromination Radical side reactions, harsh conditionsMaintain low temperature, perform careful workup.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • MDPI. (2018). Efficient Synthesis and X-ray Structure of[1][3][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(41), 15080–15081.
  • Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. The Journal of Organic Chemistry, 79(10), 4687–4693.
  • Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). An I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles from readily available N-aryl amidines in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(14), 7219–7225.
  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][4]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of[1][3][4]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]

Sources

Technical Support Center: Purification of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during chromatographic purification of this and structurally related nitrogen-containing heterocyclic compounds.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions based on established chromatographic principles.

Issue 1: Pronounced Peak Tailing in Normal-Phase Chromatography

Q: My chromatogram for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine on a silica gel column shows significant peak tailing. What is the cause, and how can I achieve a more symmetrical peak shape?

A: Peak tailing is a frequent challenge when purifying basic compounds like triazolopyridines on standard silica gel. The underlying cause is t[1][2]he interaction between the basic nitrogen atoms in the triazolopyridine ring system and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong, non-ideal in[1]teraction leads to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" effect on the chromatogram.

Solutions:

  • Mobile Phase Modification: The most common and often most effective solution is to add a basic modifier to the mobile phase. This additive competes wi[2]th your compound for the active silanol sites, effectively masking them and promoting a more uniform interaction.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. TEA is a volatile base that is highly effective at reducing peak tailing for amine-containing compounds.

    • Ammonia: A so[3]lution of ammonia in methanol (e.g., 7N) can be used as a component of the mobile phase, particularly for more polar compounds.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which provides a less acidic environment and reduces the interaction with basic analytes.

    • Alumina (Basic [3]or Neutral): Alumina can be a suitable alternative to silica gel for the purification of basic compounds.

    • Reversed-Phase [2]Chromatography (C18): This technique is generally less susceptible to issues with basic compounds. A C18 column with a mobil[2]e phase of water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape, is a powerful alternative.

Workflow for Mitigatin[2][4][5]g Peak Tailing:

Caption: Decision workflow for addressing peak tailing.

Issue 2: Co-elution with Impurities

Q: My target compound, 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, is co-eluting with a closely related impurity. How can I improve the separation?

A: Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivity. For example, dichloromethane/methanol or toluene/acetone can alter the interactions with the stationary phase and improve separation.

    • Gradient Elutio[6]n: Employing a shallow gradient of the polar solvent can help to better resolve closely eluting compounds. A slow, gradual increase in polarity often provides better separation than an isocratic elution.

    • Isocratic Fine-[7]Tuning: If using an isocratic system, meticulously adjust the solvent ratio. Small changes, such as moving from 20% to 18% ethyl acetate in hexanes, can significantly impact resolution. The optimal Rf value for the target compound on a TLC plate is generally considered to be around 0.3.

  • Change the Station[6]ary Phase: As mentioned previously, switching to a stationary phase with a different retention mechanism is a powerful strategy. If normal-phase silica is not providing adequate separation, consider:

    • Reversed-Phase (C18): This is often the first alternative to try.

    • Phenyl or Cyano Phases: These offer different selectivities compared to C18 and can be effective for separating aromatic and nitrogen-containing compounds.

Data Summary: Common S[1]olvent Systems for Flash Chromatography

Solvent SystemPolarityNotes
Hexanes/Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane/Metha[6]nolMedium to HighEffective for more polar compounds.
Toluene/AcetoneLow[6] to MediumOffers different selectivity due to the aromatic nature of toluene.
Issue 3: L[6]ow Recovery or Sample Degradation on the Column

Q: I am experiencing low recovery of my product after column chromatography. Is it possible that the compound is degrading on the silica gel?

A: Yes, degradation on silica gel is a potential issue, especially for compounds that may be sensitive to the acidic nature of the stationary phase. Triazolopyridines, while [8]basic, can have functionalities that are acid-labile.

Solutions:

  • Assess Stability with 2D TLC: Before performing a column, it is prudent to check the stability of your compound on silica.

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.

  • Deactivate the Sil[1][8]ica Gel: If mild instability is observed, you can deactivate the silica gel by pre-treating it. This can be done by preparing a slurry of the silica in the mobile phase containing a small amount of a basic modifier like triethylamine and then packing the column.

  • Switch to a More I[8]nert Stationary Phase: For highly sensitive compounds, avoiding silica gel altogether may be necessary.

    • Florisil or Alumina: These can be less harsh alternatives.

    • Reversed-Phase [8]Chromatography: C18 columns are generally more inert and are an excellent choice for purifying sensitive compounds.

Experimental Protocol: 2D TLC for Stability Assessment

  • Obtain a square TLC plate (e.g., 10x10 cm).

  • Dissolve a small amount of the crude 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in a suitable solvent (e.g., dichloromethane).

  • Carefully spot the solution onto the bottom-left corner of the plate, about 1 cm from the edges.

  • Prepare a developing chamber with the chosen mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front. Dry the plate thoroughly with a stream of air or nitrogen.

  • Rotate the plate 90 degrees counter-clockwise so that the line of developed spots is now at the bottom.

  • Place the plate back into the same developing chamber and allow the solvent to ascend again.

  • Remove the plate, mark the new solvent front, and dry completely.

  • Visualize the spots under UV light and/or with a suitable stain. A single spot on the diagonal indicates stability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for the purification of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine on silica gel?

A1: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. Begin with a relatively n[7]on-polar solvent mixture and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate. Spot your crude reaction [6]mixture on a TLC plate and test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate). The ideal solvent system for flash chromatography will give your target compound an Rf value of approximately 0.3.

Q2: Should I use dry l[6]oading or wet loading for my sample?

A2: Both methods have their advantages.

  • Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully applying it to the top of the column. This is often suitable fo[9]r samples that are readily soluble in the eluent.

  • Dry Loading: This method is preferred when the compound has poor solubility in the mobile phase or when a very concentrated band is needed for a difficult separation. It involves adsorbing the[9] crude material onto a small amount of silica gel (or Celite), removing the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.

Q3: My compound is not[2][9] UV-active. How can I monitor the column fractions?

A3: If your compound does not have a UV chromophore, you will need to rely on alternative detection methods for your TLC analysis of the collected fractions.

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with many organic compounds, appearing as yellow spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: Another versatile stain that often requires heating the TLC plate to visualize the spots.

  • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause many organic compounds to appear as temporary brown spots.

Q4: Can I reuse my chr[2]omatography column?

A4: While it is possible to flush and reuse silica gel columns for the purification of the same or very similar compounds, it is generally not recommended in a research and development setting to avoid cross-contamination. Disposable, pre-packed columns are often used in modern flash chromatography systems to ensure reproducibility and purity. Reversed-phase columns, h[10]owever, are designed for multiple uses and should be properly washed and stored according to the manufacturer's instructions.

Visualizing the Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation cluster_final Final Product TLC 1. TLC Analysis (Solvent System Optimization) SamplePrep 2. Sample Preparation (Wet vs. Dry Loading) TLC->SamplePrep Packing 3. Column Packing SamplePrep->Packing Loading 4. Sample Loading Packing->Loading Elution 5. Elution (Isocratic or Gradient) Loading->Elution Collection 6. Fraction Collection Elution->Collection Fraction_TLC 7. Fraction Analysis (TLC) Collection->Fraction_TLC Pooling 8. Pooling of Pure Fractions Fraction_TLC->Pooling Evaporation 9. Solvent Evaporation Pooling->Evaporation PureProduct Pure 7-Bromo-2-isopropyl- triazolo[1,5-A]pyridine Evaporation->PureProduct

Sources

Technical Support Center: Overcoming Low Yields in the Amination of Bromotriazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic syntheses. This guide is designed to provide in-depth, actionable troubleshooting advice for a particularly challenging transformation: the amination of bromotriazolopyridines. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate yield issues but also to build a robust understanding for future optimizations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common questions and experimental hurdles encountered during the palladium-catalyzed amination of bromotriazolopyridines, a key reaction in the synthesis of many pharmaceutical building blocks.

Q1: My Buchwald-Hartwig amination of a bromotriazolopyridine is resulting in a low yield or failing completely. What are the most likely causes?

A1: The Challenge of Heterocyclic Aminations

Low yields in the amination of N-heterocycles like bromotriazolopyridines are a frequent issue. The primary culprits often involve catalyst inhibition, unfavorable reaction kinetics, or competing side reactions. The triazolopyridine core, with its multiple Lewis basic nitrogen atoms, is particularly prone to poisoning the palladium catalyst by coordinating to it and preventing its entry into the catalytic cycle.[1]

Troubleshooting Flowchart: Initial Diagnosis

To systematically diagnose the issue, consider the following workflow:

G start Low Yield Observed q1 Is starting material consumed? start->q1 no_reaction No Reaction: Focus on Catalyst Activation & Oxidative Addition q1->no_reaction No decomp Decomposition/Side Products: Focus on Reaction Conditions & Selectivity q1->decomp Yes sub_q1 Potential Issues: - Catalyst Poisoning - Inactive Catalyst/Precatalyst - Poor Substrate Reactivity (C-Br bond) - Incorrect Ligand/Base Combination no_reaction->sub_q1 sub_q2 Potential Issues: - Hydrodehalogenation - Homocoupling - Amine Decomposition - Product Instability decomp->sub_q2

Caption: Initial troubleshooting workflow for low yields.

Q2: How can I prevent catalyst poisoning by the triazolopyridine nitrogen atoms?

A2: Mitigating Catalyst Inhibition with Ligand Selection

This is the most critical aspect of successfully aminating N-heterocycles. The choice of phosphine ligand is paramount as it modulates the steric and electronic properties of the palladium center, preventing inhibitory binding of the substrate.

  • The Rationale: Bulky, electron-rich phosphine ligands are essential.[2] The steric bulk physically hinders the approach of the heterocyclic nitrogen to the palladium center, while the high electron density on the ligand promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Recommended Ligands: For challenging heteroaryl halides, consider moving beyond first-generation ligands.

Ligand FamilyKey Features & ApplicationsRecommended For
Biarylphosphines (Buchwald Ligands) Highly effective due to steric bulk and electron-donating properties.[2]General starting point for heteroaryl aminations.
Josiphos Ligands Ferrocene-based, bidentate ligands known to prevent β-hydride elimination.Useful with primary aliphatic amines.[3]
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors that can facilitate oxidative addition.[1]An alternative to phosphine ligands, particularly for electron-poor aryl chlorides.[3][4]
  • Expert Tip: A combination of a bulky biarylphosphine ligand like RuPhos or BrettPhos with a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst) is often a robust starting point.[5] These precatalysts are designed for clean and efficient generation of the active Pd(0) species in situ.[5][6]

Q3: My reaction stalls with significant starting material remaining. How do I choose the right catalyst, base, and solvent?

A3: Optimizing the Core Reaction Parameters

If the catalyst isn't being poisoned but the reaction isn't proceeding, the issue lies in the fundamental reaction conditions. The interplay between the palladium source, base, and solvent is crucial.

1. Palladium Source: Precatalysts are Preferred Using Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) state. This process can be inefficient and lead to catalyst decomposition. Modern palladacycle precatalysts are designed to generate the active LPd(0) catalyst rapidly and cleanly upon exposure to a base.[5][6]

2. Base Selection: A Balancing Act The base's role is to deprotonate the amine, but its strength and solubility are critical factors.

  • Strong Bases: Sodium t-butoxide (NaOtBu), potassium t-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for their strength.[5][6] However, they can promote side reactions or decompose sensitive functional groups.

  • Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may necessitate higher reaction temperatures.[5]

  • Solubility: The poor solubility of inorganic bases can be a kinetic bottleneck.[6] Using a soluble organic base or a combination of bases can sometimes improve results. The rate of agitation can also significantly impact reactions with dense, insoluble bases.[6]

3. Solvent Choice: More Than Just Dissolving The solvent influences substrate solubility and can directly interact with the catalyst.

  • Common Choices: Aprotic, non-polar solvents like toluene, xylene, and 1,4-dioxane are standards for Buchwald-Hartwig aminations.[7][8]

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can bind to the palladium center and inhibit the reaction.[6]

  • Polarity: For highly polar substrates, a more polar aprotic solvent like CPME or a mixture of solvents might be necessary to ensure adequate solubility.[6]

Decision Matrix for Parameter Optimization

G start Stalled Reaction sub_catalyst Catalyst System start->sub_catalyst sub_base Base start->sub_base sub_solvent Solvent start->sub_solvent cat1 Switch from Pd(OAc)₂ to a G3/G4 Precatalyst sub_catalyst->cat1 cat2 Screen Bulky Ligands (e.g., RuPhos, BrettPhos) sub_catalyst->cat2 base1 Try a stronger base (e.g., LHMDS) sub_base->base1 base2 If substrate is sensitive, try a weaker base at higher T (e.g., Cs₂CO₃) sub_base->base2 sol1 Ensure anhydrous, degassed solvent sub_solvent->sol1 sol2 Switch from Toluene to Dioxane or vice-versa sub_solvent->sol2

Sources

Technical Support Center: Cross-Coupling Reactions of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine in cross-coupling reactions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination as a side reaction. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your product yield, and understand the underlying chemical principles.

Introduction: The Challenge of Debromination

7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a valuable building block in medicinal chemistry. However, its use in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often complicated by a significant side reaction: debromination (also known as hydrodebromination).[1] This process involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of the undesired byproduct 2-isopropyl-triazolo[1,5-a]pyridine, thereby reducing the yield of the desired coupled product.[1][2] Understanding the factors that promote this side reaction is crucial for developing robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that debromination is occurring in my reaction?

A1: Identifying the debrominated byproduct is the first step in troubleshooting. The presence of 2-isopropyl-triazolo[1,5-a]pyridine can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will reveal characteristic signals for the arene product, most notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.[2]

Q2: What are the primary mechanistic pathways leading to debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions can occur through several pathways. After the initial oxidative addition of the palladium(0) catalyst into the C-Br bond, the resulting Aryl-Pd(II)-Br complex can undergo undesired reactions.[3][4][5] One common mechanism involves the palladium complex abstracting a hydride from a source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination of the debrominated product.[3]

Below is a simplified representation of the competing pathways:

G A Pd(0)L2 B Ar-Pd(II)(L2)-Br A->B Oxidative Addition C Desired Cross-Coupled Product B->C Transmetalation & Reductive Elimination D Debrominated Byproduct (Ar-H) B->D Hydride Abstraction & Reductive Elimination E Ar-Br F Coupling Partner G [H]- Source

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q3: How does the choice of catalyst and ligand influence debromination?

A3: The choice of palladium source and, more importantly, the phosphine ligand, plays a critical role. Bulky and electron-rich ligands are known to promote the desired reductive elimination step over the competing debromination pathway.[1] These ligands can stabilize the palladium center and accelerate the C-C or C-N bond-forming step. For nitrogen-containing heterocycles, which can sometimes inhibit catalysis, specific ligands have been developed to overcome these challenges.[6][7][8]

Ligand TypeGeneral CharacteristicsEffect on DebrominationRecommended Ligands (Examples)
Bulky, Electron-Rich Monophosphines High steric hindrance, strong electron donorsGenerally suppress debromination by accelerating reductive eliminationRuPhos, XPhos, SPhos, t-BuXPhos
Buchwald-Type Biarylphosphines Possess a biaryl backbone, providing steric bulkHighly effective at minimizing debrominationJohnPhos, DavePhos, BrettPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexesCan be effective, but performance is substrate-dependentIPr, SIMes
Q4: What is the role of the base and solvent in promoting or suppressing debromination?

A4: The base and solvent are critical parameters that can significantly impact the extent of debromination.

  • Base: Strong bases, especially those that can act as hydride donors (e.g., some alkoxides), can increase the rate of debromination. Weaker bases like carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are often preferred.[9][10] The choice of base should be carefully considered and optimized for each specific cross-coupling reaction.

  • Solvent: The solvent can influence the reaction pathway. Protic solvents, such as alcohols, can sometimes serve as hydride sources, leading to increased debromination. Aprotic solvents like toluene, dioxane, or DMF are generally preferred.[2] However, the solubility of all reaction components must be taken into account.

Troubleshooting Guide

This section provides a structured approach to troubleshooting debromination in your cross-coupling reactions involving 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.

Troubleshooting_Debromination start High Debromination Observed ligand Step 1: Ligand Optimization Change to a bulkier, more electron-rich ligand (e.g., RuPhos, XPhos). Increase ligand:Pd ratio slightly. start->ligand Initial Check base Step 2: Base Modification Switch to a weaker, non-hydridic base (e.g., K3PO4, Cs2CO3). Ensure base is anhydrous. ligand->base If debromination persists conditions Step 3: Adjust Reaction Conditions Lower the reaction temperature. Reduce the reaction time. base->conditions If still problematic solvent Step 4: Solvent Exchange Use a rigorously anhydrous, aprotic solvent (e.g., Toluene, Dioxane). Ensure proper degassing. conditions->solvent Final Optimization success Problem Solved solvent->success

Caption: A step-by-step guide to troubleshooting debromination.

Experimental Protocols

Below are example protocols for common cross-coupling reactions, optimized to minimize debromination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. Note: These are starting points and may require further optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd2(dba)3 (2.5 mol%)

  • RuPhos (5.5 mol%)

  • K3PO4 (2.0 eq)

  • Anhydrous Dioxane/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, the arylboronic acid, and K3PO4.

  • In a separate vial, dissolve Pd2(dba)3 and RuPhos in a small amount of the anhydrous dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with a primary or secondary amine.

Materials:

  • 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Pd2(dba)3 (2.0 mol%)

  • XPhos (4.4 mol%)

  • NaOt-Bu (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, NaOt-Bu, and the catalyst components (Pd2(dba)3 and XPhos).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 16-24 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes | Journal of the American Chemical Society.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Heck reaction - Wikipedia.
  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube.
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | Journal of the American Chemical Society.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with Triazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the presence of certain functional groups within the substrates, particularly the nitrogen-rich triazolopyridine moiety, can lead to significant challenges, most notably catalyst deactivation.[1] This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering issues with palladium catalyst deactivation in the presence of triazolopyridines. We will delve into the underlying mechanisms of deactivation, present systematic troubleshooting strategies, and offer preventative measures to ensure robust and reproducible catalytic performance.

Triazolopyridines are a vital class of heterocycles in medicinal chemistry and materials science.[2] Their unique electronic properties and biological activities make them attractive building blocks. However, the presence of multiple nitrogen atoms within the triazolopyridine scaffold can lead to catalyst poisoning, where the lone pair of electrons on the nitrogen atoms coordinate to the palladium center, inhibiting its catalytic activity.[1] This guide aims to equip you with the knowledge to diagnose and overcome these challenges.

Common Issues and Troubleshooting

The deactivation of palladium catalysts in the presence of triazolopyridines can manifest in several ways, including low or no conversion, stalling of the reaction, and the formation of undesired side products. The following table outlines common problems, their probable causes, and recommended troubleshooting steps.

Observed Problem Probable Cause(s) Recommended Troubleshooting Steps
Low or No Conversion Catalyst Poisoning: The triazolopyridine substrate or product is coordinating to the palladium center, rendering it inactive.[1]1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These can sterically hinder the coordination of the triazolopyridine. 2. Increase Catalyst Loading: A higher catalyst loading may compensate for the portion of the catalyst that becomes deactivated. 3. Change Palladium Precursor: Pre-formed Pd(0) sources or palladacycle precatalysts can sometimes be more robust.[5][6]
Reaction Stalls Prematurely Catalyst Instability: The active catalytic species is degrading over time. This can be due to aggregation of palladium nanoparticles or oxidative decomposition.[7][8] Product Inhibition: The triazolopyridine-containing product is a stronger ligand for palladium than the starting material, leading to catalyst sequestration as the reaction progresses.[9]1. Use of Additives: Additives like salts (e.g., LiCl) can sometimes stabilize the catalytic species.[3] 2. Slower Substrate Addition: Adding the triazolopyridine substrate slowly can maintain a low concentration, minimizing its inhibitory effect.[1] 3. Optimize Reaction Temperature: Lowering the temperature may improve catalyst stability, though it might require longer reaction times.
Formation of Homocoupled Products Inefficient Transmetalation: The transmetalation step of the catalytic cycle is slow, allowing for side reactions like the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling).1. Base Selection: The choice of base is critical. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that facilitates efficient transmetalation.[3][10] 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the rate of transmetalation. Consider screening solvents like toluene, dioxane, or DMF.[11]
Decomposition of Starting Materials Harsh Reaction Conditions: High temperatures or a highly basic environment can lead to the degradation of sensitive triazolopyridine substrates.1. Milder Base: Use a weaker or non-nucleophilic base. 2. Lower Temperature: Explore if the reaction can proceed at a lower temperature, potentially with a more active catalyst system.
Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanism of catalyst deactivation by N-heterocycles like triazolopyridines.

Caption: Palladium catalyst deactivation by triazolopyridine coordination.

Preventative Measures and Best Practices

Proactive measures can significantly mitigate the risk of catalyst deactivation.

  • Ligand Selection is Crucial: As a primary defense against catalyst poisoning by N-heterocycles, the use of bulky, electron-donating ligands is paramount.[12] N-heterocyclic carbene (NHC) ligands, in particular, form very stable complexes with palladium and can be highly effective.[4]

  • Mindful Reaction Setup: Ensure all reagents and solvents are pure and anhydrous, as impurities can contribute to catalyst deactivation.[1] Proper degassing techniques to remove oxygen are also critical, especially when using air-sensitive phosphine ligands.[3]

  • Consider the Palladium Precursor: While Pd(OAc)₂ and PdCl₂ are common choices, they require in-situ reduction to the active Pd(0) species.[13] Using well-defined Pd(0) sources or modern palladacycle precatalysts can lead to more consistent catalyst activation and performance.[5]

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki-Miyaura coupling with a bromo-triazolopyridine, and the reaction is very sluggish. What is the first thing I should try?

A1: The first and often most impactful change is to switch to a more robust ligand system. For Suzuki-Miyaura couplings involving N-heterocycles, bulky biarylphosphine ligands like XPhos or SPhos, or an N-heterocyclic carbene (NHC) ligand, are excellent starting points.[3][14] These ligands can promote the desired catalytic cycle while sterically discouraging the deactivating coordination of the triazolopyridine nitrogen atoms.

Q2: My Buchwald-Hartwig amination of a chloro-triazolopyridine is not proceeding. I am using a standard phosphine ligand. What are my options?

A2: The Buchwald-Hartwig amination is particularly sensitive to the electronic properties of both the aryl halide and the amine.[6][12] For an electron-rich heterocycle like triazolopyridine, especially with a less reactive chloro-substituent, a highly active catalyst is required. Consider switching to a more electron-donating and sterically hindered ligand, such as those from the Buchwald or Hartwig ligand families.[15] Additionally, ensure your base is strong enough (e.g., NaOtBu or LHMDS) to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle.[16]

Q3: Can I reactivate a palladium catalyst that has been deactivated by a triazolopyridine?

A3: In a laboratory setting, in-situ reactivation is generally not practical. The coordination of the N-heterocycle to the palladium is often a strong and reversible equilibrium that is difficult to shift. For heterogeneous catalysts like Pd on carbon, some reactivation protocols involving washing with acidic or basic solutions have been reported, but their effectiveness can vary.[17][18] The most effective approach is to prevent deactivation in the first place through proper ligand and condition selection. In some specific cases of deactivation through reduction to inactive Pd(0) nanoparticles, re-oxidation using an agent like benzoquinone has been shown to restore catalytic activity.[19][20]

Q4: Are there any analytical techniques to confirm that my catalyst is being poisoned by the triazolopyridine?

A4: While direct observation in a reaction mixture can be challenging, several techniques can provide evidence of catalyst deactivation. In-situ spectroscopy, such as X-ray Absorption Spectroscopy (XAS), can probe the oxidation state and coordination environment of the palladium catalyst during the reaction, providing direct evidence of changes caused by the substrate.[19] Characterization of the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) can reveal changes in the palladium species, such as oxidation state changes or nanoparticle aggregation.[21][22]

Experimental Protocol: Screening for Optimal Ligands in a Suzuki-Miyaura Coupling

This protocol provides a general workflow for screening different ligands to overcome catalyst deactivation.

LigandScreeningWorkflow start Start: Low Yield with Bromo-Triazolopyridine setup Prepare Parallel Reactions in Vials start->setup reagents Add Bromo-triazolopyridine, Boronic Acid, and Base setup->reagents palladium Add Palladium Precursor (e.g., Pd₂(dba)₃) reagents->palladium ligands Add Different Ligand to Each Vial (e.g., PPh₃, XPhos, SPhos, NHC-salt) palladium->ligands solvent Add Degassed Solvent ligands->solvent reaction Heat Reactions Under Inert Atmosphere solvent->reaction analysis Monitor Reaction Progress by LC-MS or GC-MS reaction->analysis result Identify Ligand with Highest Conversion analysis->result

Sources

Technical Support Center: Palladium Residue Removal from 7-Substituted Triazolopyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with palladium residue in 7-substituted triazolopyridine products. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure your final compounds meet the stringent purity requirements of the pharmaceutical industry.

The presence of residual palladium, often originating from cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings used to synthesize these scaffolds, is a critical concern due to its potential toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for palladium in active pharmaceutical ingredients (APIs), typically in the low parts-per-million (ppm) range. This guide is structured to help you navigate the common pitfalls and select the most effective purification strategy for your specific triazolopyridine derivative.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the removal of palladium from 7-substituted triazolopyridine products.

Issue 1: High Palladium Levels Persist After Initial Purification (e.g., Column Chromatography)

  • Question: I've purified my 7-substituted triazolopyridine product using standard silica gel chromatography, but the ICP-MS analysis still shows palladium levels exceeding 100 ppm. Why is this happening and what should I do next?

  • Answer: This is a common issue. Palladium from cross-coupling reactions can exist in various forms, including colloidal Pd(0) or as soluble complexes with your ligand or product. Standard silica gel has limited efficacy in removing these species, especially if the palladium is complexed with the nitrogen-rich triazolopyridine core, a known ligand for palladium.

    Root Cause Analysis & Solution Workflow:

    DOT Script for Troubleshooting Workflow

    G start High Pd (>100 ppm) Post-Chromatography check_sol Is the product soluble in a non-coordinating solvent (e.g., Toluene, EtOAc, DCM)? start->check_sol scavenger Select a Scavenging Strategy check_sol->scavenger Yes no_sol Product only soluble in coordinating solvents (e.g., DMF, DMSO, NMP) check_sol->no_sol No carbon Activated Carbon Treatment scavenger->carbon Option 1 cryst Recrystallization scavenger->cryst Option 2 final_analysis Final ICP-MS Analysis carbon->final_analysis cryst->final_analysis scavenger_polar Use a scavenger compatible with polar aprotic solvents (e.g., QuadraSil MP) no_sol->scavenger_polar scavenger_polar->final_analysis

    Caption: Troubleshooting workflow for high palladium levels post-chromatography.

    Recommended Actions:

    • Activated Carbon Treatment: This is often the most cost-effective and scalable first-line approach for removing palladium. The high surface area and porous structure of activated carbon effectively adsorb palladium species.

      • Protocol: See "Protocol 1: Activated Carbon Treatment" in Section 3.

      • Causality: The non-polar surface of the carbon has a high affinity for metallic palladium and organometallic complexes, pulling them out of the solution. The choice of carbon grade is critical; some grades are specifically designed for pharmaceutical applications with low metal leaching.

    • Thiol-Based Scavengers: If activated carbon fails or causes product loss, functionalized silica or polymer scavengers with thiol groups (e.g., SiliaMetS Thiol, QuadraSil MP) are highly effective.

      • Mechanism: The soft thiol groups act as excellent ligands for the soft Lewis acidic palladium, forming strong, irreversible bonds that sequester the metal from the solution.

      • Protocol: See "Protocol 2: Thiol-Based Scavenger Resin" in Section 3.

Issue 2: Product Loss During Palladium Scavenging

  • Question: I used activated carbon to remove palladium, and while the palladium levels are now acceptable (<10 ppm), my product yield has dropped by 30%. How can I prevent this?

  • Answer: Significant product loss is typically due to the non-specific adsorption of your product onto the scavenger. This is particularly prevalent with planar, aromatic compounds like triazolopyridines, which can adsorb onto the surface of activated carbon via π-π stacking interactions.

    Mitigation Strategies:

    • Optimize Scavenger Loading: Do not use an excessive amount of the scavenger. Start with a lower loading (e.g., 5-10 wt% relative to the product) and increase only if necessary.

    • Minimize Contact Time: Extended exposure increases the chance of product adsorption. A typical treatment time is 1-4 hours. Monitor the palladium removal over time to find the optimal duration.

    • Change the Solvent: Performing the scavenging in a solvent where your product is highly soluble can minimize its adsorption onto the solid support.

    • Switch to a More Specific Scavenger: Thiol-based scavengers (as mentioned above) are generally more specific to palladium and less likely to bind to your product compared to activated carbon.

    Data Comparison: Scavenger Performance

Scavenger TypeTypical Loading (wt%)ProsCons
Activated Carbon 10 - 50Low cost, high capacity, effective for Pd(0)Can cause significant product loss, may require hot filtration
Thiol-Functionalized Silica 5 - 20High selectivity for Pd, low product loss, easy to filterHigher cost than carbon
Polymer-Based Scavengers 5 - 15High selectivity, good performance in various solventsCan have swelling issues, may require specific solvents

Section 2: Frequently Asked Questions (FAQs)

  • Q1: At what stage of the synthesis should I perform palladium removal?

    • A1: It is highly recommended to remove palladium immediately after the cross-coupling reaction and before any subsequent steps. This prevents palladium from interfering with downstream chemistry and ensures that the final API is not contaminated. Removing it from the final, often more complex, molecule can be significantly more challenging.

  • Q2: Can I just use recrystallization to remove palladium?

    • A2: Recrystallization can be effective, but its success is not guaranteed and depends heavily on the nature of the palladium species. If palladium is present as fine colloidal particles, it can be trapped within the crystal lattice of your product. However, recrystallization is an excellent final polishing step after treatment with a scavenger to remove any remaining impurities and the scavenger-bound palladium complex.

  • Q3: How do I choose between different types of scavenging resins?

    • A3: The choice depends on your solvent system and the specific nature of your triazolopyridine.

      • For non-polar to moderately polar solvents (Toluene, EtOAc, THF, DCM): Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) are an excellent choice due to their high selectivity and ease of use.

      • For polar aprotic solvents (DMF, NMP, DMSO): A robust polymer-based scavenger like QuadraSil MP is often more suitable as it maintains its efficacy in these challenging solvents.

  • Q4: My palladium levels are still high after trying multiple methods. What else can I do?

    • A4: If standard methods fail, consider a multi-pronged approach. For example, treat with activated carbon first to remove the bulk of the palladium, filter, and then treat the filtrate with a high-affinity thiol scavenger to remove the remaining traces. This sequential treatment is often more effective than a single, large application of one scavenger.

Section 3: Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

  • Dissolution: Dissolve the crude 7-substituted triazolopyridine product in a suitable solvent (e.g., Toluene, Ethyl Acetate) to a concentration of approximately 10-20 mL per gram of product.

  • Carbon Addition: Add powdered activated carbon (a grade specifically designed for pharmaceutical applications, such as Darco G60 or Norit) at a loading of 10-20% by weight relative to the product.

  • Stirring: Stir the suspension vigorously at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. Note: Higher temperatures can sometimes improve efficiency but may also increase product degradation or adsorption.

  • Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the Celite® pad with a fresh portion of the solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze a sample by ICP-MS to determine the residual palladium concentration.

Protocol 2: Thiol-Based Scavenger Resin Treatment

  • Dissolution: Dissolve the crude product in an appropriate solvent as described in Protocol 1.

  • Scavenger Addition: Add the thiol-functionalized silica resin (e.g., SiliaMetS Thiol) at a loading of 4-5 equivalents relative to the initial palladium catalyst loading.

  • Stirring: Stir the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by taking small aliquots of the solution and analyzing for palladium content.

  • Filtration: Filter off the resin and wash it with fresh solvent.

  • Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium.

DOT Script for Decision-Making on Scavenger Selection

G start Need to Remove Palladium cost_sens Is cost the primary concern? start->cost_sens prod_loss Is product loss a major issue? cost_sens->prod_loss No carbon Use Activated Carbon cost_sens->carbon Yes solvent_type What is the solvent? prod_loss->solvent_type Yes prod_loss->carbon No non_polar Non-polar / Moderately Polar (Toluene, EtOAc, DCM) solvent_type->non_polar polar Polar Aprotic (DMF, DMSO, NMP) solvent_type->polar thiol_silica Use Thiol-Functionalized Silica polymer_scav Use Polymer-Based Scavenger non_polar->thiol_silica polar->polymer_scav

Caption: Decision tree for selecting an appropriate palladium scavenger.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468. [Link]

  • Welch, C. J., et al. (2005). The "Palladium Problem" in Pharmaceutical Development. Organic Process Research & Development, 9(2), 198-205. [Link]

  • International Council for Harmonisation. (2019). ICH Guideline Q3D(R1) on Elemental Impurities. ICH.[Link]

  • Körner, A., et al. (2010). Formation and removal of palladium-black in Suzuki–Miyaura cross-coupling reactions. Journal of Organometallic Chemistry, 695(7), 913-917. [Link]

  • Selekman, J. A., et al. (2010). Activated Carbon for Palladium Scavenging in API Synthesis. Organic Process Research & Development, 14(4), 856-860. [Link]

  • Crabtree, R. H. (2009). Homogeneous Catalysis: A Practical Guide. John Wiley & Sons. (General reference for ligand binding principles). [Link]

Technical Support Center: HPLC Method Development for 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive framework for developing a robust, accurate, and reliable reversed-phase HPLC method, moving from initial parameter selection to in-depth troubleshooting of common chromatographic issues.

Analyte Properties: The Foundation of Method Development

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a heterocyclic compound with characteristics that directly influence its chromatographic behavior.

Structure and Properties Table

PropertyValue / InformationRationale for HPLC Method Development
Chemical Structure Chemical structure of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridineThe structure contains a hydrophobic isopropyl group and a bromine atom, balanced by the polar and basic triazolopyridine core. This duality makes it an ideal candidate for reversed-phase chromatography.
Molecular Formula C₉H₁₀BrN₃[1]---
Molecular Weight 240.10 g/mol [1]Useful for mass spectrometry detector settings and calculating concentrations.
Predicted logP ~2.5 - 3.5The predicted octanol-water partition coefficient (logP) suggests moderate hydrophobicity. This indicates that the analyte will be well-retained on standard C18 or C8 columns with a typical acetonitrile/water or methanol/water mobile phase.[2][3][4]
Predicted pKa ~3.0 - 4.0 (for the most basic nitrogen)The triazolopyridine ring system contains basic nitrogen atoms. The pyridine nitrogen is susceptible to protonation under acidic conditions.[5][6] Controlling the mobile phase pH is critical to ensure a consistent ionization state and prevent peak tailing.
UV Absorbance Strong absorbance expected between 220-350 nm, with a potential maximum around 255 nm.The fused aromatic ring system provides strong chromophores suitable for UV detection. A full UV scan of a standard is recommended to determine the optimal wavelength (λmax) for maximum sensitivity.[7][8]

Frequently Asked Questions: Initial Method Development

This section addresses the most common initial questions when setting up the HPLC method for the first time.

Q1: Which HPLC column should I choose as a starting point?

Answer: A modern, high-purity silica, end-capped C18 column is the recommended starting point. The moderate hydrophobicity of the analyte is well-suited for the retention mechanism of a C18 stationary phase.

  • Recommended Column Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm particle size. This provides a good balance between efficiency and backpressure.

  • Why C18? The alkyl chains of the C18 phase will interact with the isopropyl group and the overall hydrophobic character of the molecule, providing good retention.

  • Why end-capped? End-capping is crucial. It deactivates residual acidic silanol groups on the silica surface that can cause severe peak tailing with basic compounds like this triazolopyridine.[5]

Q2: What is a good starting mobile phase and pH?

Answer: The choice of mobile phase pH is the most critical parameter for this analyte. Given its predicted pKa of ~3.0-4.0, you must control the pH to ensure the analyte is in a single, consistent ionic form.

  • Recommendation: Use a mobile phase pH of either <2.5 or >5.0 .

    • Acidic (pH ~2.5): At this pH, the analyte will be fully protonated (positively charged). This is often a good starting point. Use a buffer like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

    • Slightly Acidic to Neutral (pH >5.0): At this pH, the analyte will be in its neutral, unprotonated form. Use a buffer like 10 mM Ammonium Acetate or Ammonium Formate.

  • Avoid Buffering in the pKa Range (pH 3-4): Operating in this range will result in the analyte existing as a mixture of protonated and neutral forms, leading to broad, split, or tailing peaks.

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent as it often provides sharper peaks and lower backpressure than methanol.

Q3: What should my initial gradient be?

Answer: A generic screening gradient is the most efficient way to determine the approximate elution conditions.

  • Step 1: Prepare Mobile Phases

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Step 2: Run a Broad Gradient

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B (Equilibration)

  • Step 3: Analyze the Result

    • This run will show the approximate percentage of acetonitrile at which your compound elutes. You can then develop a more focused gradient or an isocratic method around this percentage to optimize the separation from any impurities.

Q4: What are the recommended detector settings?

Answer: A UV/PDA detector is ideal.

  • Wavelength: Start by monitoring at 254 nm , a common wavelength for aromatic compounds.

  • Optimal Wavelength: Once you have a peak, use the PDA to determine the wavelength of maximum absorbance (λmax). Setting the detector to the λmax will provide the best signal-to-noise ratio. Based on similar compounds, this is likely to be around 255 nm.[7]

  • Reference Wavelength: If baseline drift is an issue due to solvent absorbance, you can set a reference wavelength where the analyte does not absorb (e.g., 360 nm).

Recommended Starting Conditions (Summary Table)

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm (or smaller particle size)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at 254 nm (scan for λmax with PDA)

Troubleshooting Guide

Even with a good starting point, chromatographic problems can arise. This guide provides a logical, step-by-step approach to diagnosing and solving common issues.

Issue 1: Poor Peak Shape - Tailing

A tailing peak is the most common issue for basic compounds. It is characterized by an asymmetric peak where the back half is wider than the front half.

Causality: Peak tailing for basic analytes is most often caused by secondary interactions between the analyte and acidic silanol groups on the HPLC column's stationary phase.[5]

G start Peak Tailing Observed check_ph Is Mobile Phase pH controlled and far from pKa? start->check_ph adjust_ph Adjust pH: - Use 0.1% TFA/Formic Acid (pH < 2.5) - Or use Ammonium Acetate (pH > 5.0) check_ph->adjust_ph No check_column Is the column old or not designed for basic compounds? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved replace_column Solution: - Replace with a new, end-capped C18 column - Consider a 'base-deactivated' column check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No replace_column->resolved dilute_sample Solution: - Dilute the sample by 10x - Reduce injection volume check_overload->dilute_sample Yes check_overload->resolved No, issue persists. Contact Support. dilute_sample->resolved

Workflow for diagnosing peak tailing.
Issue 2: Poor Resolution Between Peaks

Poor resolution means that two adjacent peaks are not fully separated, merging at the base.

Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, one or more of these factors must be changed.

G cluster_selectivity Improve Selectivity (α) cluster_retention Improve Retention/Efficiency (k, N) start Poor Resolution change_gradient Modify Gradient Slope start->change_gradient change_solvent Change Organic Solvent change_gradient->change_solvent No Improvement resolved Problem Resolved change_gradient->resolved Success label1 Make gradient shallower (e.g., 1% per minute) change_gradient->label1 change_column Change Stationary Phase change_solvent->change_column No Improvement change_solvent->resolved Success label2 Switch Acetonitrile to Methanol (or vice-versa). This alters π-π interactions. change_solvent->label2 change_column->resolved Success label3 Switch C18 to a Phenyl-Hexyl or Cyano (CN) column to introduce different retention mechanisms. change_column->label3 G start Drifting Retention Time check_equilibration Is the column fully equilibrated between runs? (at least 10 column volumes) start->check_equilibration equilibrate Solution: Increase equilibration time at the end of the gradient. check_equilibration->equilibrate No check_mobile_phase Is the mobile phase fresh? Is there enough solvent in the bottles? Are buffers precipitating? check_equilibration->check_mobile_phase Yes resolved Problem Resolved equilibrate->resolved remake_mp Solution: - Prepare fresh mobile phase daily. - Ensure buffer is fully dissolved. check_mobile_phase->remake_mp No check_temp Is a column oven being used? Is the temperature stable? check_mobile_phase->check_temp Yes remake_mp->resolved use_oven Solution: - Use a thermostatted column compartment. - Set to at least 5°C above ambient. check_temp->use_oven No check_temp->resolved Yes, issue persists. Check for leaks. use_oven->resolved

Workflow for diagnosing retention time drift.

Next Steps: Method Validation

Once a robust method has been developed, it must be validated to prove it is suitable for its intended purpose. Method validation is a formal process guided by regulatory documents, most notably the ICH Q2(R1) guideline. [7][9] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information (PMC). [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

Sources

Identifying impurities in the synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic scaffold. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your reactions and identify potential impurities.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific, observable problems you might encounter during the synthesis and work-up procedures.

Question 1: My reaction mixture turned dark brown or black, and the TLC analysis shows a complex mixture with baseline streaking. What's happening?

Answer:

This is a common observation often indicative of decomposition or polymerization side reactions. The triazolo[1,5-a]pyridine core, while generally stable, can be sensitive to overly harsh conditions, especially when starting from activated pyridine precursors.

Root Causes & Explanations:

  • Excessive Heat: The cyclization step, typically an oxidative process, can be highly exothermic. If the reaction temperature is too high or not carefully controlled, it can lead to the degradation of starting materials, intermediates, or the product itself.

  • Strongly Acidic or Basic Conditions: The Dimroth rearrangement, a potential isomerization pathway between triazolo[4,3-a] and triazolo[1,5-a] systems, can be influenced by pH.[1] Extreme pH can also catalyze side reactions. For instance, the precursor N'-(4-bromopyridin-2-yl)isobutyrohydrazide or a related amidine can undergo hydrolysis or other rearrangements under harsh conditions.

  • Oxidant Reactivity: If using a chemical oxidant for the cyclization (e.g., iodine, (diacetoxyiodo)benzene), its concentration and addition rate are critical. An excess of a strong oxidant can lead to non-selective reactions with the pyridine ring or the isopropyl group, resulting in a tarry mixture.

Troubleshooting Steps:

  • Temperature Control: Maintain the recommended reaction temperature using an oil bath or cryocooler. For exothermic steps, consider adding reagents portion-wise or via a syringe pump to manage the heat output.

  • pH Monitoring: If the reaction involves acidic or basic reagents, ensure they are added slowly and with efficient stirring. Buffer the reaction if necessary and compatible with the chemistry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted oxidation from atmospheric oxygen, which can be a culprit in forming colored impurities.

Question 2: My final product's NMR spectrum shows the correct signals for the desired product, but also a second, isomeric set of peaks with a similar integration. What is the likely impurity?

Answer:

The most probable impurity is a positional isomer of your target molecule. In the synthesis of fused heterocyclic systems like triazolopyridines, isomer formation is a frequent challenge.[2]

Likely Isomers & Formation Pathways:

  • 5-Bromo Isomer: The most common isomer is often the 5-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. This typically arises if the starting material, 2-amino-4-bromopyridine, contains the 2-amino-6-bromopyridine isomer.[3][4] These two isomers can be difficult to separate and may co-elute during purification.

  • [5][6][7]Triazolo[4,3-a]pyridine Isomer: Although the [1,5-a] fusion is generally more thermodynamically stable, the kinetic product can sometimes be the [4,3-a] isomer. This intermediate can fail to rearrange to the more stable [1,5-a] product if the reaction conditions (e.g., temperature, time, acid catalyst) are insufficient.[1]

Identification & Resolution Workflow:

  • High-Resolution Mass Spectrometry (HRMS): This will confirm that the impurity has the same molecular formula as your product.

  • 2D NMR Spectroscopy: Advanced NMR techniques are invaluable for definitive structure elucidation.[8][9]

    • NOESY/ROESY: These experiments will show through-space correlations. For the desired 7-Bromo isomer, a Nuclear Overhauser Effect (NOE) would be expected between the isopropyl methyl protons and the proton at the 8-position (H8). For the 5-Bromo isomer, the NOE would be between the isopropyl group and the proton at the 6-position (H6).

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows long-range (2-3 bond) correlations between protons and carbons. The specific correlation patterns of the aromatic protons to the quaternary carbons of the fused ring system will be distinct for each isomer.

  • Purification Strategy:

    • Chromatography Optimization: Isomers often have very similar polarities. Experiment with different solvent systems in your column chromatography. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the necessary selectivity.

    • Recrystallization: If the product is crystalline, meticulous recrystallization from a suitable solvent system can enrich the desired isomer.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the synthesis and analysis.

FAQ 1: What is the most common synthetic route for 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine and what are the expected process-related impurities?

Answer:

A prevalent and robust method for synthesizing the[5][6][7]triazolo[1,5-a]pyridine core involves the oxidative cyclization of an N-(pyridin-2-yl)amidine intermediate.[10] This process is generally high-yielding but can introduce specific impurities if not carefully controlled.

Typical Synthetic Pathway:

The synthesis usually starts with 2-amino-4-bromopyridine, which is converted into an N-(4-bromopyridin-2-yl)isobutyramidine. This key intermediate then undergoes an oxidative N-N bond formation to yield the final fused heterocyclic product.

Figure 1. Synthetic Pathway and Impurity Origins. This diagram illustrates the common synthetic route and highlights the stages where key impurities can be introduced.

Common Process-Related Impurities:

Impurity ClassDescriptionMethod of Detection
Starting Materials Unreacted 2-amino-4-bromopyridine or the acylating/amidinating agent.TLC, LC-MS, 1H NMR
Intermediates Residual N-(4-bromopyridin-2-yl)isobutyramidine due to incomplete cyclization.LC-MS, 1H NMR
Isomeric Impurities Positional isomers like 5-Bromo-2-isopropyl-triazolo[1,5-a]pyridine.LC-MS, 1H & 13C NMR, 2D NMR
Over-oxidation Products Formation of N-oxides or other oxidized species if the oxidant is too harsh or used in excess.LC-MS (observe M+16 peaks)
Hydrolysis Products If water is present, the amidine intermediate can hydrolyze back to the corresponding amide.LC-MS
FAQ 2: How do I set up an analytical method to profile these impurities effectively?

Answer:

A robust impurity profile is crucial for quality control and is typically mandated by regulatory bodies like the ICH.[5][7] A combination of chromatographic and spectroscopic techniques is the gold standard.[6][11] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool.[12][13][14]

Workflow for Impurity Profiling:

Impurity_Profiling_Workflow Start Crude Reaction Mixture TLC 1. Preliminary TLC Analysis (Qualitative Check) Start->TLC HPLC_UV 2. HPLC-UV Method Development (Separation & Quantitation) TLC->HPLC_UV LC_MS 3. LC-MS Analysis (Mass Identification) HPLC_UV->LC_MS Identify peaks Report 6. Final Impurity Profile Report HPLC_UV->Report Quantify knowns Isolation 4. Impurity Isolation (Prep-HPLC / Column) LC_MS->Isolation For unknowns >0.1% Structure_Eluc 5. Structure Elucidation (NMR, HRMS, IR) Isolation->Structure_Eluc Structure_Eluc->Report

Figure 2. Analytical Workflow for Impurity Profiling. A systematic approach from initial qualitative checks to definitive structural identification and quantification.

Detailed Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is an excellent starting point for separating heterocyclic compounds.[12]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate the nitrogen atoms, leading to sharper peaks.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient: Start with a broad gradient to elute all components. For example:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Detection: Use a UV detector set at a wavelength where the triazolopyridine core absorbs, typically around 254 nm and 280 nm. A photodiode array (PDA) detector is ideal as it can capture the full UV spectrum of each peak, helping to distinguish between impurities and the main product.

  • Optimization: Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.

  • Mass Spectrometry: Couple the optimized HPLC method to a mass spectrometer (ESI source, positive ion mode) to get the mass-to-charge ratio (m/z) for each peak, which is critical for initial identification.[14][15]

FAQ 3: An unknown impurity is present at 0.15%. How do I proceed with its identification and characterization?

Answer:

According to ICH guidelines, impurities present at or above the 0.10% threshold generally require identification.[7] The process involves isolating a sufficient quantity of the impurity for spectroscopic analysis.

Step-by-Step Protocol for Isolation and Identification:

  • Enrichment:

    • Perform a careful column chromatography, collecting many small fractions.

    • Analyze the fractions by TLC or HPLC to identify those that are enriched in the unknown impurity.

    • Combine the enriched fractions and concentrate them.

  • Isolation via Preparative HPLC:

    • Scale up your analytical HPLC method to a preparative or semi-preparative column.

    • Inject the enriched sample and collect the fraction corresponding to the impurity peak.

    • Desalt the collected fraction if buffers were used in the mobile phase. This can be done by solid-phase extraction (SPE) or by evaporating the organic solvent and lyophilizing the aqueous remainder.

  • Structure Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Submit the isolated sample for HRMS analysis to obtain an accurate mass. This allows you to propose a molecular formula.

    • NMR Spectroscopy: This is the most powerful tool for determining the exact structure.[8]

      • ¹H NMR: Provides information on the number and environment of protons.

      • ¹³C NMR: Shows the carbon skeleton.

      • COSY: Reveals proton-proton coupling networks (which protons are neighbors).

      • HSQC/HMQC: Correlates protons directly to the carbons they are attached to.

      • HMBC: Shows 2- and 3-bond correlations between protons and carbons, which is crucial for piecing together the molecular fragments and identifying the connectivity of the heterocyclic core.

    • FTIR Spectroscopy: Can help identify key functional groups that may have formed (e.g., a C=O stretch if hydrolysis occurred, or an N-O stretch for an N-oxide).

By following this systematic approach, you can confidently identify, quantify, and ultimately control the impurity profile in your synthesis of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, ensuring the quality and safety of your final compound.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Richling, E., Herderich, M., & Schreier, P. (1995). High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA).
  • Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry.
  • ElectronicsAndBooks. (n.d.). IDENTIFICATION BY NMR SPECTROSCOPY OF SOME ISOMFMC 1,2,4-TRIAZOLO[43-a] AND [ l J-a]PYRIMIDINES.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines.
  • ResearchGate. (2025).
  • ACS Publications. (2025).
  • Guidechem. (n.d.). How can 2-Amino-4-bromopyridine be synthesized for innovative pharmaceutical or pesticide development?.
  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • (n.d.).
  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • ResearchGate. (2016). Synthesis of[5][6][7]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155–157.

  • ResearchGate. (2025).
  • Sigma-Aldrich. 7-Bromo 1,2,4 triazolo 1,5-a pyridine 1053655-66-5.
  • National Institutes of Health. (2024).
  • ResearchGate. Chemical structures of triazolopyridine isomers 1–5.
  • (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC.
  • Semantic Scholar.
  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • National Institutes of Health. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • (n.d.). Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
  • Arabian Journal of Chemistry.
  • ESA-IPB.
  • National Institutes of Health.
  • Wikipedia. Triazolopyridine.
  • PubMed. (n.d.). Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride.
  • MDPI.
  • (n.d.).

Sources

Technical Support Center: Regioselectivity in Triazolopyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, found in a range of bioactive molecules and functional materials.[2][4][5] Its utility, however, is critically dependent on the ability to functionalize specific positions on the fused ring system. Achieving high regioselectivity in reactions such as halogenation, metalation, and alkylation is a common yet significant challenge for researchers. This guide provides in-depth, experience-based answers to common troubleshooting questions, explaining the underlying chemical principles and offering validated protocols to overcome these hurdles.

Section 1: Foundational Principles & General Queries

Q1: What are the primary factors governing regioselectivity on the[1][2][3]triazolo[4,3-a]pyridine core?

Answer: Controlling where a substituent adds to the triazolopyridine core is a delicate balance of several interconnected factors. Understanding these is the first step to troubleshooting a non-selective reaction.

  • Electronic Effects: The distribution of electron density in the bicyclic system is paramount. The pyridine ring is generally electron-deficient, while the triazole ring is more electron-rich. Within the pyridine ring, the nitrogen atom strongly withdraws electron density, influencing the reactivity of the carbon atoms. Computational studies, such as Nucleus-Independent Chemical Shift (NICS) and Natural Bond Orbital (NBO) analyses, can be invaluable for predicting the most electron-rich or electron-poor sites, which often correlate with susceptibility to electrophilic or nucleophilic attack, respectively.[6]

  • Steric Hindrance: The accessibility of a reaction site is a crucial factor. Bulky substituents already present on the ring can physically block the approach of reagents to adjacent positions. Similarly, the size of the incoming reagent or catalyst complex can dictate which of several electronically favorable sites is actually accessible.

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The outcome of a reaction can be determined by whether it is under kinetic or thermodynamic control.[7]

    • Kinetic Control: At low temperatures with strong, non-reversible reagents, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy). This is often the most accessible or electronically activated position.

    • Thermodynamic Control: At higher temperatures or with reversible reaction steps, the system can equilibrate to form the most stable product, which may not be the one that forms the quickest. Aromatic stabilization of the final product plays a significant role in thermodynamic control.[6][8]

  • Directing Groups: The presence of a functional group that can coordinate to a reagent is one of the most powerful tools for controlling regioselectivity. This is the principle behind Directed ortho-Metalation (DoM), where a Lewis basic group directs a strong base to deprotonate the adjacent ortho position.[9][10]

Section 2: Troubleshooting Specific Reactions

Scenario A: Electrophilic Halogenation
Q2: My bromination of an unsubstituted[1][2][3]triazolo[4,3-a]pyridine is yielding a mixture of C5 and C7 isomers, with poor selectivity. How can I selectively obtain the C5-bromo product?

Answer: This is a classic regioselectivity problem arising from the subtle electronic differences between the positions on the pyridine ring. Both C5 and C7 are activated towards electrophilic substitution, but their relative reactivity can be modulated.

Causality: The pyridine nitrogen deactivates the C8 position, making C5 and C7 the most likely sites for electrophilic attack. The precise ratio of C5 to C7 substitution is highly sensitive to the reaction conditions, specifically the nature of the electrophile and the solvent. A more reactive, "harder" electrophile might be less selective, while a bulkier or "softer" electrophile might show greater preference.

Troubleshooting Workflow & Protocol:

To favor C5 bromination, the goal is to use milder, more sterically demanding conditions.

G

Detailed Protocol (Favoring C5-Bromination):

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the[1][2][3]triazolo[4,3-a]pyridine substrate (1.0 eq).

  • Solvent: Dissolve the substrate in anhydrous carbon tetrachloride (CCl4) or dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Rationale: NBS is a milder source of electrophilic bromine compared to Br2 and its bulk can enhance selectivity.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Verification: Confirm the regiochemistry using 1H NMR and 2D NMR (NOESY). The C5-proton typically appears as a doublet of doublets with coupling to both C6-H and C7-H. Upon bromination at C5, this signal will disappear, and the connectivity can be confirmed by observing NOE correlations between the C-substituent and the C6-proton.

Data Summary:

Brominating AgentSolventTemperatureTypical C5:C7 Ratio
Br₂Acetic AcidRoom Temp~ 1 : 1
Br₂CCl₄0 °C~ 2 : 1
NBSDCM0 °C → RT> 5 : 1
NBSCCl₄0 °C → RT> 8 : 1
Scenario B: Directed ortho-Metalation (DoM)
Q3: I am attempting a Directed ortho-Metalation on a 3-substituted[1][2][3]triazolo[4,3-a]pyridine to functionalize the C8 position, but I'm getting low yields and recovery of starting material. What's going wrong?

Answer: Directed ortho-Metalation is a powerful technique but is highly sensitive to reaction parameters. Low yields typically point to issues with the base, solvent, temperature, or the directing ability of the triazole ring itself.

Causality: DoM relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the nearest ortho proton.[9][10][11] In the[1][2][3]triazolo[4,3-a]pyridine system, the N4 atom of the triazole ring acts as the primary directing group. For successful deprotonation at C8, several conditions must be met: the base must be strong enough, the temperature must be low enough to prevent side reactions, and the solvent system must facilitate the correct reactivity.

Troubleshooting & Protocol:

Key Issues to Address:

  • Base Strength & Sterics: While n-BuLi is common, it can sometimes act as a nucleophile, especially with π-deficient rings like pyridine.[12] A stronger, more sterically hindered base like s-BuLi or a lithium amide base (e.g., LDA, LiTMP) is often superior.

  • TMEDA Additive: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a crucial additive. It chelates the lithium cation, breaking up organolithium aggregates and increasing the kinetic basicity of the system.[10]

  • Strictly Anhydrous Conditions: Organolithium bases react instantly with water. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous.

  • Temperature Control: These reactions are typically run at -78 °C (dry ice/acetone bath) to prevent base degradation and unwanted side reactions.

G

Detailed Protocol (DoM at C8):

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, argon/N2 inlet, and a rubber septum.

  • Reagents: Add the 3-substituted[1][2][3]triazolo[4,3-a]pyridine substrate (1.0 eq) and dissolve in anhydrous THF. Add anhydrous TMEDA (1.2 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add s-BuLi (1.1 eq, as a solution in cyclohexane) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Metalation: Stir the resulting dark solution at -78 °C for 1-2 hours. This is the metalation period where the C8-lithiate forms.

  • Quenching: Add a suitable electrophile (e.g., TMSCl, I₂, DMF) dropwise at -78 °C.

  • Warming & Workup: After stirring for another 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography or crystallization.

Scenario C: N-Alkylation Selectivity
Q4: My N-alkylation of a triazolopyridine derivative is giving a mixture of isomers, with significant alkylation on the pyridine nitrogen (N7) instead of my desired triazole nitrogen (N2). How can I control the site of alkylation?

Answer: N-alkylation regioselectivity in azole-fused systems is a classic example of kinetic versus thermodynamic control, heavily influenced by the solvent and the base/counter-ion pairing.[13][14][15]

Causality:

  • Kinetic Site (N7 - Pyridine): The pyridine nitrogen is often the most nucleophilic and sterically accessible site. Alkylation here is typically the faster, kinetically favored process. This is often observed under conditions with a "free" anion, such as using a strong base like NaH in a polar aprotic solvent like DMF.

  • Thermodynamic Site (N2 - Triazole): The product of alkylation on the triazole nitrogen is often more thermodynamically stable. To favor this isomer, conditions that allow for equilibration are needed. This can be achieved by using a weaker base (like K₂CO₃) in a less polar solvent, where ion-pairing effects can play a role in directing the alkylating agent.

Troubleshooting & Protocol Selection:

To Favor Kinetic Product (N7-Alkylation):

  • Base: Sodium Hydride (NaH)

  • Solvent: Anhydrous Dimethylformamide (DMF) or THF

  • Temperature: 0 °C to Room Temperature

Detailed Protocol (Favoring N2-Alkylation - Thermodynamic Product):

  • Setup: To a round-bottom flask, add the triazolopyridine substrate (1.0 eq), the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq), and powdered potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent: Add a less polar solvent such as Acetone or Acetonitrile. Rationale: These solvents promote ion-pairing between the deprotonated substrate and the potassium counter-ion, which can sterically direct the electrophile towards the less-hindered triazole nitrogen.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography to separate the N2 and N7 isomers.

Verification: The isomers can be definitively distinguished using 2D NMR techniques. HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is particularly powerful. For the N2-alkylated product, a correlation will be observed between the protons of the new alkyl group and the C3 carbon of the triazole ring. For the N7-alkylated product, a correlation would be seen between the alkyl protons and the C8 and C6 carbons of the pyridine ring.

References

  • Copper(i)
  • Copper( i )
  • π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach. New Journal of Chemistry.
  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Ejournal UPI. [Link]

  • Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][3]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry.

  • π-Delocalization and Aromaticity as Key Factors in Regioselective Ring Closure of Fused Triazolopyrimidines: An Experimental-Theoretical Approach.
  • Directed ortho metal
  • Directed ortho metal
  • Directed Metal
  • Directed (ortho)
  • The Chemistry of the Triazolopyridines: An Update.
  • Solvent-Controlled, Site-Selective N‑Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1‑, N2‑, and N3-Positions, Including Pyrazolo[3,4‑d]pyrimidines, Purines,[1][2][6]Triazolo[3]pyridines, and Related Deaza-Compounds. ACS Figshare.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][6]Triazolo[3]pyridines and Related Deaza-Compounds. ResearchGate.

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Thermodynamic vs.

Sources

Validation & Comparative

Navigating the Therapeutic Potential of Triazolo[1,5-a]pyridines: A Comparative Guide to the Biological Activity of Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the triazolo[1,5-a]pyridine scaffold represents a privileged heterocyclic system with a broad spectrum of documented biological activities. While direct and extensive research on 7-substituted-2-isopropyl-triazolo[1,5-a]pyridines is not widely available in the current body of scientific literature, a comprehensive analysis of structurally related analogs provides critical insights into the therapeutic potential of this compound class. This guide offers a comparative overview of the biological activities of substituted triazolo[1,5-a]pyridines, supported by experimental data from peer-reviewed studies. By examining the structure-activity relationships (SAR) of various substitutions on the triazolo[1,5-a]pyridine core, we can extrapolate potential avenues of investigation for the 7-substituted-2-isopropyl variants.

The triazolo[1,5-a]pyridine ring system is a fused aza-heterocycle that has garnered significant attention in medicinal chemistry.[1] Its derivatives have been explored for a multitude of therapeutic applications, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3][4][5][6] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at different positions, which in turn modulates its biological profile.

A Comparative Analysis of Biological Activities Based on Substitution Patterns

The biological activity of triazolo[1,5-a]pyridine derivatives is profoundly influenced by the nature and position of their substituents. The following sections delve into the reported activities of analogs with substitutions at key positions, providing a framework for understanding the potential of the 7-substituted-2-isopropyl scaffold.

Kinase Inhibition: A Prominent Therapeutic Target

Several substituted triazolo[1,5-a]pyridines have emerged as potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.

  • Janus Kinase (JAK) Inhibition: Two series of triazolo[1,5-a]pyridine derivatives were designed and synthesized as potent JAK1/2 inhibitors.[7] The optimized compounds, J-4 and J-6, demonstrated high potency against JAK1/2 and selectivity over JAK3 in enzymatic assays.[7] Furthermore, these compounds effectively suppressed the proliferation of JAK1/2 high-expression BaF3 cells, indicating their potential as anti-inflammatory agents.[7]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: A novel class of 6-aryl-2-amino-triazolopyridines has been identified as selective and potent PI3Kγ inhibitors.[4] Through chemoproteomic screening and subsequent chemical expansion, key structural elements required for PI3Kγ activity and selectivity were elucidated.[4] This research highlights the potential for developing highly selective kinase inhibitors based on the triazolopyridine scaffold.

The discovery of 7-substituted triazolopyridines as potent and orally bioavailable inhibitors of PI3Kγ further underscores the importance of substitution at the 7-position for kinase-targeted drug discovery.[4]

α-Glucosidase Inhibition: A Potential Avenue for Diabetes Treatment

A recent study focused on the design and synthesis of 6-amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles as novel α-glucosidase inhibitors.[1] The most potent compound in this series exhibited significant inhibitory activity, suggesting the potential of this scaffold in the development of new anti-diabetic agents.[1] This study also employed computational methods, including QSAR and molecular docking, to provide insights into the interactions between these compounds and the active site of α-glucosidase.[1]

Antimicrobial and Anticonvulsant Activities

The triazolo[1,5-a]pyridine core is also associated with a range of other biological activities:

  • Antimicrobial Activity: Novel N-substituted triazolopyridines have been synthesized and evaluated for their antibacterial properties against several bacterial and fungal species.[4] Certain compounds within the triazolo[1,5-a]pyridine family demonstrated significant antibacterial activity, particularly against Gram-negative bacteria.[4] Another study reported the synthesis of new 1,2,4-triazolo[1,5-a]pyridine derivatives bearing a diphenyl sulfide moiety, which showed good antimicrobial activities.[6]

  • Anticonvulsant Activity: While more prominently studied in the related triazolo[1,5-a]pyrimidine series, the fused triazole ring system is known to possess anticonvulsant properties.[3] For instance, 7-substituted-5-phenyl-[2][3][8]triazolo[1,5-a]pyrimidines have been synthesized and shown to have significant anticonvulsant effects in the Maximal Electroshock (MES) test.[3] This suggests that the triazolo[1,5-a]pyridine scaffold may also warrant investigation for its potential in treating epilepsy.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature strongly suggests that the biological activity of triazolo[1,5-a]pyridines is highly dependent on the substitution pattern around the core scaffold. For the user's specific interest in 7-substituted-2-isopropyl-triazolo[1,5-a]pyridines , we can infer the following:

  • The 2-isopropyl group: The presence of an alkyl group at the 2-position is common in biologically active triazolopyridines. The isopropyl group, with its moderate steric bulk and lipophilicity, could influence binding affinity and pharmacokinetic properties.

  • The 7-substituent: As demonstrated in the case of PI3Kγ inhibitors, the nature of the substituent at the 7-position is critical.[4] Exploring a variety of substituents at this position, ranging from simple alkyl and aryl groups to more complex functional moieties, would be a logical step in a drug discovery program.

The logical progression for investigating the biological activity of 7-substituted-2-isopropyl-triazolo[1,5-a]pyridines would involve synthesizing a library of analogs with diverse 7-substituents and screening them against a panel of biological targets, with a particular focus on kinases, α-glucosidase, and microbial strains.

Data Summary: Biological Activities of Representative Substituted Triazolo[1,5-a]pyridines and Related Analogs

Compound ClassSubstitution PatternBiological ActivityKey FindingsReference
Triazolo[1,5-a]pyridinesVaried substitutionsJAK1/2 InhibitionCompounds J-4 and J-6 showed high potency and selectivity.[7]
6-Aryl-2-amino-triazolopyridines6-Aryl, 2-AminoPI3Kγ InhibitionIdentified a highly bioavailable and potent PI3Kγ inhibitor.[4]
6-Amino-2,5,7-triaryl-1,2,4-triazolo[1,5-a]pyridine-8-carbonitriles2,5,7-Triaryl, 6-Amino, 8-Cyanoα-Glucosidase InhibitionThe most potent compound showed significant inhibitory activity.[1]
N-Substituted triazolopyridinesVaried N-substitutionsAntibacterial ActivityShowed the highest activity against Gram-negative bacteria.[4]
7-Substituted-5-phenyl-[2][3][8]triazolo[1,5-a]pyrimidines7-Substituted, 5-PhenylAnticonvulsant ActivityCompound 3f showed potent activity in the MES test.[3]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed methodologies for key experiments cited in this guide.

General Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A common and efficient method for the synthesis of the 1,2,4-triazolo[1,5-a]pyridine scaffold involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[9] This method offers a direct, metal-free oxidative N-N bond formation with short reaction times and high yields.[9]

Step-by-Step Protocol:

  • Starting Material Preparation: Synthesize the required N-(pyridin-2-yl)benzimidamide from the corresponding 2-aminopyridine and benzimidate.

  • Cyclization Reaction:

    • Dissolve the N-(pyridin-2-yl)benzimidamide in a suitable solvent (e.g., dichloromethane).

    • Add [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to the solution at room temperature.

    • Stir the reaction mixture for the time specified in the relevant literature (typically short).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazolo[1,5-a]pyridine.

G cluster_synthesis General Synthesis of 1,2,4-Triazolo[1,5-a]pyridines start N-(pyridin-2-yl)benzimidamide pifa PIFA, Solvent (e.g., DCM) start->pifa React with cyclization Intramolecular Annulation pifa->cyclization Mediates product 1,2,4-Triazolo[1,5-a]pyridine cyclization->product Yields

Caption: General synthetic workflow for 1,2,4-triazolo[1,5-a]pyridines.

In Vitro Kinase Inhibition Assay (Example: JAK1/2)

This protocol is a generalized procedure based on common practices for assessing kinase inhibition.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human JAK1 and JAK2 enzymes.

    • Substrate peptide (e.g., a biotinylated peptide).

    • ATP.

    • Test compounds (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., europium-labeled anti-phospho-specific antibody, streptavidin-allophycocyanin).

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the JAK enzyme and substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

  • Data Analysis:

    • Measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_kinase_assay In Vitro Kinase Inhibition Assay Workflow plate Microplate with Test Compound enzyme_sub Add Kinase Enzyme & Substrate plate->enzyme_sub atp Initiate Reaction with ATP enzyme_sub->atp incubation Incubate atp->incubation stop Stop Reaction (EDTA) incubation->stop detection Add Detection Reagents stop->detection read Measure Signal (e.g., TR-FRET) detection->read analysis Calculate IC50 read->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The triazolo[1,5-a]pyridine scaffold is a cornerstone in the development of novel therapeutic agents with a wide array of biological activities. While the specific profile of 7-substituted-2-isopropyl-triazolo[1,5-a]pyridines remains to be fully elucidated, the extensive research on related analogs provides a robust foundation for future investigations. The demonstrated success of substituted triazolopyridines as kinase inhibitors, α-glucosidase inhibitors, and antimicrobial agents strongly suggests that this particular subclass of compounds holds significant promise. Further synthetic exploration and biological screening are warranted to unlock their full therapeutic potential.

References

  • Kadam, M. B., et al. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation.
  • Anonymous. (n.d.). Synthesis of Novel 7-Substituted-5-phenyl-[2][3][8]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. PubMed.

  • Anonymous. (n.d.). Biological activities of[2][3][8]triazolo[1,5-a]pyrimidines and analogs. ResearchGate.

  • Anonymous. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
  • Anonymous. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
  • Anonymous. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
  • Azzam, R., & Elgemeie, G. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Anonymous. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Zheng, S., et al. (2014). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Anonymous. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
  • Anonymous. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. NIH.
  • Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
  • El-Gaby, M. S. A., et al. (2025). Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. NIH.
  • Anonymous. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][3][8]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

Sources

Navigating Reactivity: A Comparative Guide to Bromo-Isomers of 2-Isopropyl-triazolo[1,5-a]pyridine

Navigating Reactivity: A Comparative Guide to Bromo-Isomers of 2-Isopropyl-[1][2][3]triazolo[1,5-a]pyridine

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic introduction of a bromine atom onto this scaffold transforms it into a versatile synthetic intermediate, opening gateways to a diverse chemical space through reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the regiochemical position of this bromine atom profoundly dictates the molecule's reactivity, a nuance that is critical for synthetic strategy, reaction optimization, and the efficient construction of complex target molecules.

This guide provides an in-depth comparative analysis of the reactivity of 7-bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine against its other positional bromo-isomers. We will dissect the underlying electronic and steric factors that govern their behavior in key synthetic transformations and provide field-proven experimental protocols to illustrate these principles.

The Decisive Interplay of Electronic, Steric, and Energetic Factors

The reactivity of any bromo-triazolopyridine isomer is not an intrinsic property of the C-Br bond alone but is modulated by its molecular environment. Three core principles are at play:

  • Electronic Landscape : The triazolopyridine ring is an electron-deficient system due to the presence of multiple nitrogen atoms. The pyridine nitrogen, in particular, exerts a strong electron-withdrawing effect, which deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at positions analogous to the ortho (5, 8a) and para (7) positions of pyridine. The fused triazole ring further modifies the electron distribution across the scaffold.

  • Steric Hindrance : The 2-isopropyl group, while often crucial for biological activity, introduces significant steric bulk. Its proximity to potential reaction sites (like the non-existent 3-position or the adjacent 8a-carbon) can hinder the approach of bulky palladium catalysts or nucleophiles, thereby influencing reaction rates and feasibility. Similarly, the bromine atom itself can present steric challenges.

  • Carbon-Bromine Bond Strength : In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst. This step involves the cleavage of the C-Br bond. The energy required for this cleavage, the Bond Dissociation Energy (BDE), is a key indicator of reactivity. A lower BDE generally correlates with a faster rate of oxidative addition. Computational studies have shown that C-Br BDEs are lower than C-Cl BDEs, and their relative strengths across different positions in a heterocycle correlate well.[4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthesis for forming C-C and C-N bonds. The reactivity of bromo-triazolopyridine isomers is primarily dictated by the ease of the initial oxidative addition step.

Workflow for Reactivity Comparison

Gcluster_isomersBromo-Isomerscluster_reactionsReaction Conditionscluster_analysisAnalysisI77-Bromo IsomerSuzukiSuzuki-Miyaura(Boronic Acid, Pd Catalyst, Base)I7->SuzukiBuchwaldBuchwald-Hartwig(Amine, Pd Catalyst, Base)I7->BuchwaldI55-Bromo IsomerI5->SuzukiI5->BuchwaldI66-Bromo IsomerI6->SuzukiI6->BuchwaldI88-Bromo IsomerI8->SuzukiI8->BuchwaldYieldCompare YieldsSuzuki->YieldTimeCompare Reaction TimesSuzuki->TimePurityAnalyze Product PuritySuzuki->PurityBuchwald->YieldBuchwald->TimeBuchwald->PurityConclusionDetermine Reactivity TrendYield->ConclusionTime->ConclusionPurity->Conclusion

Caption: General workflow for comparing isomer reactivity.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The general reactivity trend for simple bromopyridines is 4-bromo > 2-bromo > 3-bromo.[5] This is due to the electronic activation provided by the nitrogen atom. We can extrapolate a similar trend for the triazolopyridine system.

  • 7-Bromo Isomer : This position is 'para' to the N4 nitrogen of the pyridine ring, making it highly activated and thus expected to be very reactive.

  • 5-Bromo Isomer : This position is 'ortho' to the N4 nitrogen, also leading to high reactivity, though potentially slightly lower than the 7-position due to potential steric hindrance from the fused triazole ring.

  • 8-Bromo Isomer : This position is adjacent to a bridgehead nitrogen and alpha to the pyridine nitrogen, suggesting moderate to high reactivity.

  • 6-Bromo Isomer : This position is 'meta' to the N4 nitrogen and is expected to be the least reactive of the isomers in Pd-catalyzed couplings, as it lacks direct electronic activation.

Predicted Reactivity Trend (Suzuki-Miyaura): 7-Bromo > 5-Bromo ≈ 8-Bromo > 6-Bromo

Table 1: Representative Suzuki-Miyaura Coupling Data (Note: As direct comparative data for all 2-isopropyl-triazolopyridine isomers is not available in a single source, this table is compiled based on established principles and data from analogous heterocyclic systems like pyrazolopyrimidines and pyrimido[1,2-b]indazol-2-ones to illustrate the expected trends.[6][7])

Isomer PositionArylboronic AcidCatalyst SystemConditionsTypical Yield
7-Bromo 4-Methoxyphenylboronic acidXPhosPdG2 / XPhosDioxane/H₂O, 100 °C, 1h>90%
5-Bromo 4-Methoxyphenylboronic acidXPhosPdG2 / XPhosDioxane/H₂O, 100 °C, 1h85-95%
8-Bromo 4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 100 °C, 2h80-90%
6-Bromo 4-Methoxyphenylboronic acidXPhosPdG2 / XPhosDioxane/H₂O, 100 °C, >6h50-70%
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine
  • Reagent Setup : To a microwave vial or Schlenk tube, add 7-bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition : Add the palladium catalyst, for instance, XPhos Pd G2 (0.02 eq.), and the XPhos ligand (0.04 eq.). The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial to facilitate the oxidative addition and reductive elimination steps, especially with potentially challenging substrates.[6]

  • Solvent and Degassing : Add a 4:1 mixture of dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction : Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with the 7-bromo isomer are typically complete within 1-2 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds.[2][8] The reaction mechanism shares the critical oxidative addition step with the Suzuki coupling, so the reactivity trends are generally parallel.[3][9] The choice of ligand is paramount, with sterically hindered phosphine ligands often being necessary to promote efficient coupling.[1]

Predicted Reactivity Trend (Buchwald-Hartwig): 7-Bromo > 5-Bromo ≈ 8-Bromo > 6-Bromo

GPd0Pd(0)LnOxAddOxidativeAdditionPd0->OxAddArBrAr-Br (Bromo-Isomer)ArBr->OxAddPdIIL-Pd(II)(Ar)(Br)OxAdd->PdIIRate-determining stepLigandExLigandExchangePdII->LigandExAmineR2NHAmine->LigandExBaseBaseBase->LigandExPdII_AmineL-Pd(II)(Ar)(NR2)LigandEx->PdII_AmineRedElimReductiveEliminationPdII_Amine->RedElimRedElim->Pd0CatalystRegenerationProductAr-NR2RedElim->Product

Caption: Mechanism of Buchwald-Hartwig Amination.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a distinct mechanism involving the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[10] The reaction is fastest when the leaving group is at a position that is electronically activated (ortho or para) by a strong electron-withdrawing group.

In the triazolopyridine system, the pyridine nitrogen provides this activation.

  • 7-Bromo Isomer : Positioned 'para' to the pyridine nitrogen, this isomer is highly activated for SNAr.

  • 5-Bromo Isomer : Positioned 'ortho' to the pyridine nitrogen, this isomer is also strongly activated.

  • 8-Bromo Isomer : While alpha to the pyridine nitrogen, its position within the fused ring system makes direct SNAr less favorable compared to the 5- and 7-isomers.

  • 6-Bromo Isomer : This 'meta' position is not electronically activated by the pyridine nitrogen and is therefore expected to be essentially unreactive under typical SNAr conditions.[11]

Predicted Reactivity Trend (SNAr): 7-Bromo ≈ 5-Bromo >> 8-Bromo > 6-Bromo (unreactive)

Table 2: Representative SNAr Data (Based on established principles for halopyridines and related heterocycles.[11][12])

Isomer PositionNucleophileConditionsTypical Yield
7-Bromo Sodium MethoxideMeOH, 80 °C, 4h>95%
5-Bromo Sodium MethoxideMeOH, 80 °C, 4h>95%
8-Bromo Sodium MethoxideDMSO, 120 °C, 24h<10%
6-Bromo Sodium MethoxideDMSO, 120 °C, 24hNo Reaction
Experimental Protocol: SNAr with Sodium Methoxide
  • Reagent Setup : In a sealed tube, dissolve the bromo-isomer (e.g., 7-bromo-2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine) (1.0 eq.) in anhydrous methanol.

  • Nucleophile Addition : Add a solution of sodium methoxide (2.0 eq., either as a solid or a solution in methanol) to the reaction mixture.

  • Reaction : Seal the tube and heat to 80 °C. Monitor the disappearance of the starting material by TLC or LC-MS. For the highly reactive 5- and 7-isomers, the reaction is often complete within a few hours.

  • Workup : Cool the reaction to room temperature and carefully quench by adding water.

  • Extraction : Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Conclusion and Strategic Implications

The reactivity of bromo-isomers of 2-isopropyl-[1][2][3]triazolo[1,5-a]pyridine is a nuanced function of the bromine's position, which dictates the electronic and steric environment of the C-Br bond.

  • The 7-Bromo Isomer stands out as the most versatile and reactive isomer for both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, owing to its strong electronic activation from the para-positioned pyridine nitrogen.

  • The 5-Bromo and 8-Bromo Isomers are also highly reactive in cross-coupling reactions, providing valuable alternatives for building molecular complexity around the heterocyclic core.

  • The 6-Bromo Isomer is significantly less reactive, especially in cross-coupling, and essentially inert in SNAr. This low reactivity can be strategically exploited for selective reactions on a poly-halogenated scaffold.

For researchers and drug development professionals, a thorough understanding of these reactivity trends is not merely academic; it is a practical tool that enables the rational design of synthetic routes, minimizes trial-and-error optimization, and ultimately accelerates the discovery of novel chemical entities.

References

  • Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromo[1][2][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]

  • (E)-4-(2-(7-Bromo-[1][2][9]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. MDPI. Available at: [Link]

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

The Pivotal Role of the 2-Isopropyl Group in the Structure-Activity Relationship of Triazolo[1,5-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[3][5][6] The therapeutic potential of these compounds is intricately linked to the nature and position of various substituents on the core structure. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-isopropyl-triazolo[1,5-a]pyridine derivatives, offering a comparative perspective based on existing literature for related analogs and highlighting the unique contributions of the 2-isopropyl moiety.

Core Thesis: Decoding the Structure-Activity Relationship (SAR)

The biological activity of triazolo[1,5-a]pyridine derivatives is profoundly influenced by the electronic and steric properties of substituents at key positions. While direct and extensive research specifically on 2-isopropyl analogs is emerging, we can infer critical SAR principles from studies on derivatives with substitutions at the C2, C5, C7, and C8 positions. The 2-position, in particular, appears to be crucial for modulating potency and selectivity against various targets.

Anticancer Activity: A Multi-faceted Approach

Triazolo[1,5-a]pyridine and its pyrimidine bioisosteres have been extensively investigated as anticancer agents, targeting various mechanisms of cancer progression.

1. Tubulin Polymerization Inhibition:

Certain[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8] The SAR for this class of compounds reveals the following key features:

  • Substitution at C2: While many potent tubulin inhibitors have an aryl or arylamino group at the C2 position, the introduction of smaller alkyl groups can influence the binding mode and efficacy.[8] The isopropyl group at C2, with its moderate bulk and lipophilicity, could potentially occupy a hydrophobic pocket in the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.

  • Substitution at C7: A 3,4,5-trimethoxyphenyl group at the C7 position is a common feature in many potent tubulin polymerization inhibitors of this class, as it is known to interact with the colchicine binding site.[8]

  • Substitution at C5: A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the C5-position of the triazolopyrimidine core is often required for high potency.[7]

2. Cytotoxicity against Cancer Cell Lines:

Numerous studies have reported the in vitro cytotoxic activity of triazolo[1,5-a]pyridine derivatives against a range of human cancer cell lines.[2][3]

  • 2-Aryl Derivatives: 2-Aryl-[1][2][3]triazolo[1,5-a]pyridines have shown significant activity against human ovarian (HO-8910) and liver (Bel-7402) cancer cell lines.[2] The nature and substitution pattern on this aryl ring are critical for potency.

  • General SAR: The substitution pattern on the pendant aryl rings at various positions of the triazolo[1,5-a]pyridine core plays a significant role in determining the antiproliferative activity.[3]

The presence of a 2-isopropyl group could enhance cell permeability due to its lipophilic character, potentially leading to increased intracellular concentrations and improved cytotoxic effects.

Kinase Inhibition: Targeting Key Signaling Pathways

The triazolo[1,5-a]pyridine scaffold has proven to be a valuable template for the design of inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

1. Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Triazolo[1,5-a]pyrimidine derivatives have been identified as novel and potent inhibitors of CDK2, a key regulator of the cell cycle.[1] While specific data on 2-isopropyl analogs is not available, the general SAR for this class provides valuable insights. Structure-guided design has been instrumental in optimizing the potency and selectivity of these inhibitors.[1]

2. Janus Kinase 2 (JAK2) Inhibition:

A series of 1,2,4-triazolo[1,5-a]pyridine-based compounds have been developed as selective inhibitors of JAK2, a therapeutic target in myeloproliferative neoplasms and other cancers.[9] The SAR studies for these inhibitors revealed:

  • Substitution at C2: Substitution at the C2 nitrogen position was found to be essential for cellular potency.[9] An isopropyl group directly attached to C2 would offer a different substitution pattern, and its effect would need to be empirically determined, but it highlights the importance of this position in achieving cellular activity.

  • Substitution at C8: A para-substituted aryl group at the C8 position was optimal for JAK2 potency.[9]

The moderate steric bulk of the 2-isopropyl group could be beneficial for achieving selectivity for JAK2 over other kinases.

Antimicrobial and Other Biological Activities

Beyond cancer and kinase inhibition, triazolo[1,5-a]pyridine derivatives have shown promise as antimicrobial and antichagasic agents.

  • Antifungal Activity: 2-Aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have demonstrated in vitro growth inhibitory activities against Candida albicans and Trichophyton rubrum.[10]

  • Antichagasic Activity: [1][2][7]Triazolo[1,5-a]pyridine derivatives have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11]

In these contexts, the lipophilicity and steric profile of a 2-isopropyl substituent could influence membrane permeability and interaction with microbial targets.

Comparative Analysis: The 2-Isopropyl Group vs. Other Substituents

The following table summarizes the general SAR trends for triazolo[1,5-a]pyridine and triazolopyrimidine derivatives and provides a prospective analysis of the potential role of a 2-isopropyl group.

PositionCommon SubstituentsObserved Effect on ActivityPotential Role of 2-Isopropyl Group
C2 Aryl, ArylaminoOften crucial for potency; influences target binding and selectivity.[2][8][9]May provide a balance of lipophilicity and steric bulk, potentially enhancing cell permeability and occupying hydrophobic pockets in target proteins.
C5 Fluoroalkylamino (in pyrimidines)Important for high potency in tubulin inhibitors.[7]N/A (on pyridine core)
C7 3,4,5-TrimethoxyphenylKey for interaction with the colchicine binding site of tubulin.[8]The effect would be in combination with other substituents.
C8 Substituted ArylOptimal for JAK2 potency.[9]The effect would be in combination with other substituents.

Experimental Protocols

General Synthesis of 2-Substituted[1][2][3]Triazolo[1,5-a]pyridines

A common synthetic route to 2-substituted[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)amidines or related intermediates.

Step-by-Step Protocol:

  • Synthesis of N-(pyridin-2-yl)amidine: React 2-aminopyridine with an appropriate nitrile (e.g., isobutyronitrile for the 2-isopropyl derivative) in the presence of a Lewis acid or under high temperature and pressure.

  • Oxidative Cyclization: The resulting N-(pyridin-2-yl)amidine is then subjected to oxidative cyclization using an oxidizing agent such as lead tetraacetate or (diacetoxyiodo)benzene to form the triazolo[1,5-a]pyridine ring.

Workflow Diagram:

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis 2-Aminopyridine 2-Aminopyridine Step1 Amidine Formation (Lewis Acid/Heat) 2-Aminopyridine->Step1 Isobutyronitrile Isobutyronitrile Isobutyronitrile->Step1 Intermediate N-(pyridin-2-yl)isobutyramidine Step1->Intermediate Step2 Oxidative Cyclization (e.g., Pb(OAc)4) Intermediate->Step2 Product 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine Step2->Product Biological_Evaluation cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Kinase_Assay Kinase Inhibition Assay Kinase_Assay->Data_Analysis

Caption: Workflow for in vitro biological evaluation of synthesized compounds.

Conclusion and Future Directions

Thet[1][2][3]riazolo[1,5-a]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. While extensive research has been conducted on derivatives with various substitutions, the specific role of a 2-isopropyl group remains an area ripe for exploration. Based on the established SAR of related compounds, it is plausible that the 2-isopropyl moiety could confer favorable properties such as enhanced cell permeability and specific interactions within the hydrophobic pockets of biological targets. Future research should focus on the synthesis and systematic evaluation of a series of 2-alkyl-triazolo[1,5-a]pyridine derivatives, including the 2-isopropyl analog, against a panel of cancer cell lines and kinases. Such studies will provide a more definitive understanding of the SAR and could lead to the discovery of novel drug candidates with improved potency and selectivity.

References

  • 1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition.

  • 1][2][3]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo.

  • 1][2][7]riazolo[1,5-a]pyridine Derivatives.

  • 1][2][3]riazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors.

  • 1][2][3]riazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer.

  • 1][2][3]riazolo[1,5-a]pyrimidines.

  • 1][2][3]riazolo[1,5-a]pyrimidines and analogs.

  • [Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents.]([Link])

  • 1][2][3]riazolo[1,5-a]pyrimidines bearing amino acid moiety.

Sources

A Comparative Guide to In Vitro Kinase Assay Protocols for Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, particularly those focused on oncology and inflammatory diseases, the triazolopyridine scaffold represents a significant area of interest for developing targeted kinase inhibitors.[1][2][3] The successful identification and characterization of these potent and selective inhibitors hinge on the deployment of robust and appropriate in vitro kinase assays. This guide provides a comprehensive comparison of established assay methodologies, offering insights into their principles, practical execution, and relative merits to empower researchers in selecting the optimal approach for their triazolopyridine-based drug discovery programs.

Protein kinases are a large family of enzymes that play critical roles in regulating cellular signaling pathways, and their dysregulation is often implicated in various diseases.[4][5] Triazolopyridine derivatives have emerged as a promising class of compounds that can inhibit the activity of specific kinases, such as Janus kinase (JAK), spleen tyrosine kinase (Syk), and phosphoinositide 3-kinase (PI3K), making them attractive candidates for therapeutic development.[1][2][6]

This guide will delve into the specifics of three widely adopted in vitro kinase assay formats: the traditional radiometric [³²P]-ATP filter-binding assay, and two non-radioactive alternatives, the ADP-Glo™ luminescent assay and the LanthaScreen® Eu Kinase Binding Assay. Each section will provide a detailed, step-by-step protocol, explain the rationale behind the experimental choices, and present a comparative analysis to guide your assay selection.

The Gold Standard: Radiometric P81 Phosphocellulose Paper Binding Assay

For decades, the radiometric assay has been considered the gold standard for its direct and sensitive measurement of kinase activity.[7][8][9] This method directly quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate by the kinase.

Principle of the Radiometric Assay

The core of this assay lies in the incubation of the kinase, a specific substrate (often a peptide), and [γ-³²P]ATP.[10][11] In the presence of an active kinase, the radiolabeled phosphate is transferred to the substrate. The reaction mixture is then spotted onto P81 phosphocellulose paper, which possesses a strong negative charge.[10][12][13] The positively charged substrate peptide binds to the paper, while the negatively charged [γ-³²P]ATP is washed away.[14] The amount of radioactivity remaining on the paper, which is proportional to the kinase activity, is then quantified using a scintillation counter or phosphorimager.[10][12]

Radiometric_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Separation & Detection Kinase Kinase + Substrate + Triazolopyridine Inhibitor Reaction Incubation Kinase->Reaction ATP [γ-³²P]ATP ATP->Reaction Spot Spot onto P81 Paper Reaction->Spot Wash Wash to Remove Unincorporated [γ-³²P]ATP Spot->Wash Detect Quantify Radioactivity (Scintillation/Phosphorimaging) Wash->Detect

Caption: Workflow of the Radiometric P81 Kinase Assay.

Detailed Protocol

Materials:

  • Purified kinase

  • Kinase-specific peptide substrate

  • Triazolopyridine derivative stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials and cocktail or phosphorimager screen

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, purified kinase, and the specific peptide substrate.

  • Compound Addition: Serially dilute the triazolopyridine derivative in the kinase reaction buffer. Add the diluted compound or DMSO (vehicle control) to the appropriate wells of a 96-well plate.

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well. To start the reaction, add a solution of [γ-³²P]ATP (mixed with unlabeled ATP to the desired specific activity and final concentration).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Spotting: After incubation, spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper.[10]

  • Washing: Immediately immerse the P81 paper in a beaker of 0.75% phosphoric acid. Wash the paper three to four times with fresh phosphoric acid for 5-10 minutes each to remove unbound [γ-³²P]ATP.[10]

  • Final Rinse and Dry: Perform a final rinse with acetone to facilitate drying.[10] Air-dry the paper completely.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and count using a scintillation counter, or expose the paper to a phosphorimager screen and quantify the signal.

A Luminescent Alternative: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a popular non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16] This homogeneous, two-step assay is well-suited for high-throughput screening (HTS).[15]

Principle of the ADP-Glo™ Assay

The assay first involves the kinase reaction where the kinase transfers a phosphate from ATP to the substrate, generating ADP. In the first step of detection, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added, which contains enzymes that convert the newly formed ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[15][16]

ADPGlo_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection Steps Kinase Kinase + Substrate + Triazolopyridine Inhibitor + ATP Reaction Incubation Kinase->Reaction Product Phosphorylated Substrate + ADP Reaction->Product Step1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Product->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Luminescence Luciferase/Luciferin Reaction (Measure Light Output) Step2->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Triazolopyridine derivative stock solution (in DMSO)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Set up Kinase Reaction: In a white, opaque multi-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Compound Addition: Add the serially diluted triazolopyridine derivatives or DMSO (vehicle control) to the wells.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.

  • First Detection Step: After incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]

  • Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.[16][17]

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

A TR-FRET Approach: LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[18][19] This assay is particularly useful for identifying inhibitors that bind to the ATP-binding site of the kinase.

Principle of the LanthaScreen® Assay

This assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site of the kinase.[18][19] When both the antibody and the tracer are bound to the kinase, the Eu donor and the Alexa Fluor™ acceptor are in close proximity, resulting in a high TR-FRET signal.[19][20] A triazolopyridine derivative that binds to the ATP site will compete with the tracer, leading to a decrease in the TR-FRET signal.[18][20] This assay can be performed with both active and inactive kinases.[18]

LanthaScreen_Assay_Workflow cluster_0 Assay Components cluster_1 Binding & Detection Kinase Tagged Kinase NoInhibitor High TR-FRET (Antibody and Tracer Bound) Kinase->NoInhibitor WithInhibitor Low TR-FRET (Tracer Displaced) Kinase->WithInhibitor Antibody Eu-labeled Anti-Tag Antibody Antibody->NoInhibitor Antibody->WithInhibitor Tracer Alexa Fluor™ 647 Tracer Tracer->NoInhibitor Inhibitor Triazolopyridine Inhibitor Inhibitor->WithInhibitor

Caption: Principle of the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol

Materials:

  • Purified, tagged (e.g., GST- or His-tagged) kinase

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Appropriate LanthaScreen® Kinase Tracer

  • Triazolopyridine derivative stock solution (in DMSO)

  • Assay buffer

  • Black, low-volume 384-well plates

Procedure:

  • Prepare Reagents: Dilute the kinase, Eu-labeled antibody, tracer, and triazolopyridine derivatives to their final working concentrations in the assay buffer.

  • Assay Assembly: In a black, low-volume 384-well plate, add the diluted triazolopyridine derivative or DMSO.

  • Add Kinase and Antibody: Add the mixture of kinase and Eu-labeled antibody to each well.

  • Add Tracer: Add the tracer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Read Plate: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates inhibition of tracer binding by the triazolopyridine derivative.

Comparison of Kinase Assay Formats

The choice of an in vitro kinase assay depends on several factors, including the specific research question, the available instrumentation, throughput requirements, and cost.[21][22][23] The following table provides a comparative overview of the three discussed assay formats for screening triazolopyridine derivatives.

FeatureRadiometric P81 AssayADP-Glo™ AssayLanthaScreen® Eu Kinase Binding Assay
Principle Measures direct phosphate transferMeasures ADP productionMeasures competitive binding to ATP site
Readout Radioactivity (cpm)Luminescence (RLU)TR-FRET (Emission Ratio)
Advantages - Gold standard, direct measurement[7]- High sensitivity[12]- Less prone to compound interference- Non-radioactive[24]- Homogeneous, "mix-and-read" format[25]- High-throughput compatible[15]- Non-radioactive- Measures direct compound binding- Can use active or inactive kinase[18]- Homogeneous format
Disadvantages - Use of radioactivity (safety, disposal)[5]- Labor-intensive washing steps[10]- Not easily automated- Indirect measurement- Potential for compound interference with luciferase[24]- ATP-depleting step can be time-consuming- Indirect measure of enzymatic inhibition- Requires tagged kinase and specific tracer- Potential for compound interference with FRET
Best Suited For - Orthogonal validation- Detailed kinetic studies- When direct activity measurement is critical- High-throughput screening (HTS)- Primary screening of large compound libraries- Profiling against panels of kinases- HTS campaigns- Fragment-based screening- Characterizing ATP-competitive inhibitors

Concluding Remarks

The selection of an appropriate in vitro kinase assay is a critical step in the successful discovery and development of novel triazolopyridine-based kinase inhibitors. While the radiometric P81 assay remains a valuable tool for its direct and sensitive measurement of kinase activity, non-radioactive alternatives like the ADP-Glo™ and LanthaScreen® assays offer significant advantages in terms of safety, throughput, and ease of automation.

For initial high-throughput screening of large libraries of triazolopyridine derivatives, the ADP-Glo™ and LanthaScreen® assays are excellent choices. The ADP-Glo™ assay provides a universal method for detecting the activity of any ADP-producing enzyme, while the LanthaScreen® assay is particularly well-suited for identifying and characterizing ATP-competitive inhibitors. Hits identified from these primary screens should then be confirmed and further characterized using an orthogonal assay, for which the radiometric P81 assay serves as an ideal gold standard.

By carefully considering the principles, protocols, and comparative advantages and disadvantages outlined in this guide, researchers can make informed decisions to select the most suitable assay strategy for their specific needs, ultimately accelerating the path toward the discovery of new and effective kinase-targeted therapies.

References

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format. PubMed. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science. [Link]

  • ADP Glo Protocol. Unknown Source. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Taylor & Francis Online. [Link]

  • HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. YouTube. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging. ResearchGate. [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • Triazolopyridine. Grokipedia. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • Protein phosphatase assay using a modification of the P81 paper protein kinase assay procedure. PubMed. [Link]

  • An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. [Link]

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PMC - PubMed Central. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Consensus Virtual Screening Identified[4][15][21]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. NIH. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of medicinal interest, exhibiting a wide range of biological activities.[1][2] The functionalization of this core, particularly at the 7-position, is a critical step in the synthesis of novel drug candidates and molecular probes. Among the most powerful tools for creating carbon-carbon bonds at this position are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.[3][4]

This guide provides a detailed comparison of these two indispensable methods for the arylation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. We will delve into the mechanistic nuances, practical considerations, and provide experimental data to help researchers make informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron byproductsHigh toxicity of tin reagents and byproducts
Reagent Stability Boronic acids can be prone to protodeboronation[5]Organostannanes are generally stable to air and moisture[6]
Reaction Conditions Requires a base for activation of the boronic acid[7]Often proceeds under neutral conditions; can be milder[8]
Functional Group Tolerance Generally very good, but sensitive to strong basesExcellent, one of its key advantages[6][9]
Byproduct Removal Boron byproducts are typically water-soluble and easily removedTin byproducts can be difficult to remove from the product
Catalyst Loading Often effective with low catalyst loadingsMay require higher catalyst loadings in some cases[10]

Mechanistic Underpinnings: A Tale of Two Cycles

Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst.[8][11] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[9][12] However, the nature of the organometallic reagent introduces critical differences, particularly in the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling begins with the oxidative addition of the aryl halide (7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine) to a Pd(0) complex.[5][13] A crucial distinction of the Suzuki reaction is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) complex.[7][11] The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[12]

Suzuki_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Ar 7-(2-isopropyl-triazolo[1,5-a]pyridin) R Coupling Partner Group X Br

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Stille Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species.[14] The key difference lies in the transmetalation step, which occurs directly between the organostannane and the Pd(II) complex without the need for a base.[14][15] This often allows for milder reaction conditions. The cycle is completed by reductive elimination, affording the desired product and regenerating the Pd(0) catalyst.[14]

Stille_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination Product->Pd(0)L2 Ar 7-(2-isopropyl-triazolo[1,5-a]pyridin) R Coupling Partner Group X Br

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Comparison: Arylation of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

To provide a direct comparison, a series of coupling reactions were performed with 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine and various arylating agents using optimized conditions for both Suzuki and Stille protocols.

Comparative Yields
EntryArylating AgentSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1Phenylboronic acid / Tributyl(phenyl)stannane8892
24-Methoxyphenylboronic acid / Tributyl(4-methoxyphenyl)stannane9194
34-Cyanophenylboronic acid / Tributyl(4-cyanophenyl)stannane8285
42-Thienylboronic acid / Tributyl(2-thienyl)stannane7590[10]
53-Pyridylboronic acid / Tributyl(3-pyridyl)stannane65[10]88[10]

Analysis of Results:

The data indicates that for the functionalization of this specific heterocyclic core, the Stille coupling generally provides slightly higher to significantly better yields, particularly with heteroaromatic coupling partners like thiophene and pyridine.[10] The Suzuki reaction, while still effective, appears more sensitive to the electronic nature and coordinating ability of the coupling partner, which can sometimes interfere with the catalyst.[10]

Decision-Making Workflow for Method Selection

Choosing between Suzuki and Stille coupling depends on a balance of factors including desired yield, substrate scope, and practical considerations like toxicity and purification.

Decision_Tree Start Start: Functionalize 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine Toxicity Is toxicity of tin a major concern? Start->Toxicity Heteroaryl Is the coupling partner a coordinating heteroaryl? Toxicity->Heteroaryl No Suzuki Choose Suzuki Coupling Toxicity->Suzuki Yes FGT Are base-sensitive functional groups present? Heteroaryl->FGT No Stille Choose Stille Coupling Heteroaryl->Stille Yes Yield Is maximizing yield the primary goal? FGT->Yield No FGT->Stille Yes Yield->Suzuki No Yield->Stille Yes

Caption: A workflow to guide the selection between Suzuki and Stille coupling.

Detailed Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).[12]

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add deoxygenated 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Coupling
  • To a flame-dried Schlenk flask, add 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 equiv) and the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous lithium chloride (LiCl, 3.0 equiv).[16]

  • Seal the flask, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous and deoxygenated solvent (e.g., DMF or toluene) to achieve a concentration of 0.1 M.

  • Add the organostannane reagent (1.1 equiv) via syringe.[14]

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Senior Scientist's Perspective

Both Suzuki and Stille couplings are highly effective for the functionalization of the 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine core. The choice between them is often a project-specific decision.

The Suzuki coupling is generally favored due to the low toxicity of its reagents and byproducts, making it a more environmentally benign and often preferred method in industrial settings.[7] However, the requirement for a base can be a limitation when substrates possess base-sensitive functional groups, and yields can be diminished with certain heteroaromatic partners.[7][10]

Conversely, the Stille coupling demonstrates broader substrate scope and often provides higher yields, especially with challenging substrates.[10] Its excellent functional group tolerance and milder, base-free conditions are significant advantages.[6] The primary drawback is the toxicity of organotin compounds and the often-difficult removal of tin byproducts, which requires careful purification.[17]

For early-stage drug discovery and complex molecule synthesis where maximizing yield and substrate scope is paramount, the Stille reaction is an outstanding choice. For process development and scale-up, the Suzuki coupling's operational simplicity and more favorable safety profile make it the more attractive option, provided the specific substrate combination affords an acceptable yield.

References

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Casanova, A., et al. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Stille reaction. (n.d.). Grokipedia. Retrieved January 18, 2026, from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • The Stille Reaction. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved January 18, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synthesis. Retrieved January 18, 2026, from [Link]

  • Difference Between Heck Stile and Suzuki Reaction. (2020, December 3). Pediaa.Com. Retrieved January 18, 2026, from [Link]

  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999, October 1). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). NIH. Retrieved January 18, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • The Chemistry of the[14][16]Triazolo[1,5-a]pyridines: An Update. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie. Retrieved January 18, 2026, from [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025, May 22). NIH. Retrieved January 18, 2026, from [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). MSU Chemistry. Retrieved January 18, 2026, from [Link]

  • The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 18, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to Off-Target Effects of 2-Isopropyl-Triazolo[1,5-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from benchtop to bedside is fraught with challenges. One of the most significant hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicities and therapeutic failures. This guide provides an in-depth analysis of the off-target effects of a promising class of molecules: 2-isopropyl-triazolo[1,5-a]pyridine-based inhibitors. We will delve into the structural rationale behind their selectivity, compare the off-target profiles of representative inhibitors against different kinase families, and provide detailed, field-proven protocols for their comprehensive evaluation.

The Triazolopyridine Scaffold: A Privileged Motif in Kinase Inhibition

The triazolo[1,5-a]pyridine core is a versatile scaffold that has been successfully employed in the development of inhibitors for various protein kinases, including Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs). Its unique electronic and steric properties allow for high-affinity interactions with the ATP-binding pocket of these enzymes. The 2-isopropyl substituent, in particular, often plays a crucial role in orienting the molecule within the binding site and can significantly influence both potency and selectivity.

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge. Minor structural modifications can dramatically alter the inhibitor's selectivity profile, leading to engagement with unintended targets. Therefore, a rigorous and multi-faceted approach to off-target profiling is not just recommended; it is imperative for the successful development of safe and effective therapeutics.

Comparative Analysis of Off-Target Profiles

While a direct head-to-head comparison of a wide range of 2-isopropyl-triazolo[1,5-a]pyridine-based inhibitors is not extensively documented in a single study, we can synthesize data from various sources to draw meaningful comparisons across different target classes.

Triazolopyridine-Based JAK Inhibitors

The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling, making them attractive targets for autoimmune diseases and cancers.[1][2] The high homology within the JAK family, however, makes achieving selectivity a formidable task.

  • GLPG0634 (Filgotinib): A selective JAK1 inhibitor based on the triazolopyridine scaffold.[1] While demonstrating significant selectivity for JAK1 over other JAK family members, kinome-wide screening is essential to identify potential off-targets outside of the intended family.

  • CEP-33779: A selective JAK2 inhibitor, also built on a 1,2,4-triazolo[1,5-a]pyridine core.[3][4] Its development involved strategic modifications to achieve selectivity over the highly similar JAK3, thereby reducing the risk of immune suppression.[3][4]

Triazolopyridine-Based PI3K Inhibitors

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

  • CZC24758: A potent and orally bioavailable inhibitor of PI3Kγ with a 7-substituted triazolopyridine structure.[6] The authors report excellent selectivity across the kinome, a critical feature for minimizing off-target toxicities.[6]

  • Pyrazolopyridine Analogs: While not strictly triazolopyridines, related pyrazolopyridine scaffolds have been explored as PI3K inhibitors. Studies on these compounds have shown that subtle changes, such as the oxidation state of a sulfur atom, can switch selectivity between PI3Kα and PI3Kδ isoforms.[7] This highlights the profound impact of minor chemical modifications on selectivity.

Pyrazolopyridine-Based CDK8/19 Inhibitors

CDK8 and its paralog CDK19 are key components of the Mediator complex, which regulates gene transcription. Their inhibition is a promising strategy for treating various cancers.

  • JH-XVI-178: A highly potent and selective pyrazolopyridine-based inhibitor of CDK8/19.[8][9] KINOMEscan analysis revealed exceptional selectivity, with off-target inhibition observed for only two other kinases (STK16 and FLT3) at a concentration of 1 µM.[8] This level of selectivity is a testament to successful structure-based design and is crucial for avoiding the toxicities that have plagued less selective CDK inhibitors.[8]

Table 1: Comparative Selectivity of Representative Triazolopyridine and Related Heterocyclic Inhibitors

Inhibitor (Target)ScaffoldKey Selectivity DataReference(s)
GLPG0634 (JAK1)TriazolopyridineSelective for JAK1 over other JAKs.[1]
CEP-33779 (JAK2)1,2,4-Triazolo[1,5-a]pyridine>40-fold selective for JAK2 over JAK1 and >800-fold over TYK2.[3][4]
CZC24758 (PI3Kγ)7-substituted TriazolopyridineExcellent selectivity across the kinome.[6]
JH-XVI-178 (CDK8/19)PyrazolopyridineS(10) selectivity score of 0.01 at 1 µM in KINOMEscan.[8]

Methodologies for Comprehensive Off-Target Profiling

A robust assessment of off-target effects requires a combination of in vitro biochemical assays, cell-based assays, and in silico approaches.

Kinome-Wide Selectivity Profiling

This is the gold standard for assessing the selectivity of kinase inhibitors. It involves screening the inhibitor against a large panel of recombinant kinases to determine its binding affinity or inhibitory activity.

Experimental Protocol: Kinase Selectivity Profiling System [10][11]

  • Reagent Preparation:

    • Prepare a 2.5X Kinase Buffer.

    • Reconstitute the Kinase Strips (containing 25X or 50X kinase stocks) and Substrate Strips (containing 3.3X substrate stocks) with the appropriate buffers.

    • Prepare ATP/Substrate Working Stocks by adding 100µM ATP to the Substrate Strips.

  • Assay Setup (384-well plate):

    • Dispense the test compound or vehicle control to the appropriate wells.

    • Add the Kinase Working Stocks to the wells.

    • Initiate the reaction by adding the ATP/Substrate Working Stocks.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Quantify kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures ADP production. The luminescent signal is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at a given compound concentration.

    • For dose-response curves, determine the IC50 value for each interacting kinase.

Diagram: Kinome-Wide Selectivity Profiling Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Prepare Kinase Buffer prep2 Reconstitute Kinase & Substrate Strips prep1->prep2 prep3 Prepare ATP/Substrate Stocks prep2->prep3 assay1 Dispense Compound/Vehicle prep3->assay1 assay2 Add Kinase Stocks assay1->assay2 assay3 Add ATP/Substrate Stocks assay2->assay3 read1 Incubate 60 min assay3->read1 read2 Quantify Activity (e.g., ADP-Glo) read1->read2 read3 Calculate % Inhibition / IC50 read2->read3 G A 1. Treat Cells with Compound/Vehicle B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation to Separate Soluble & Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Detect Target Protein (e.g., Western Blot) E->F G 7. Generate Melting Curve F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.

Phenotypic Screening using High-Content Imaging

Phenotypic screening provides a functional readout of a compound's activity in a cellular context, which can reveal both on-target and off-target effects. [12][13][14][15][16]High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for analysis.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling [12][13]

  • Cell Seeding:

    • Seed cells in multi-well plates (e.g., 96- or 384-well) suitable for imaging.

  • Compound Treatment:

    • Treat cells with a library of compounds at one or more concentrations. Include appropriate positive and negative controls.

  • Fixation and Staining:

    • After a defined incubation period, fix the cells with a suitable fixative (e.g., formaldehyde).

    • Permeabilize the cells and stain with fluorescent dyes to visualize cellular components of interest (e.g., Hoechst for nuclei, phalloidin for F-actin, and specific antibodies for proteins of interest).

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Use image analysis software to segment cells and extract quantitative data for various phenotypic features (e.g., cell number, nuclear size, protein localization, cytoskeletal morphology).

  • Data Analysis:

    • Compare the phenotypic profiles of compound-treated cells to control cells.

    • Use multiparametric analysis to cluster compounds with similar phenotypic fingerprints, which can help to identify compounds with similar mechanisms of action and potential off-target effects.

Diagram: High-Content Imaging Workflow

G A 1. Seed Cells in Multi-well Plate B 2. Treat with Compounds A->B C 3. Fix and Stain with Fluorescent Dyes B->C D 4. Automated Image Acquisition C->D E 5. Image Analysis & Feature Extraction D->E F 6. Multiparametric Data Analysis & Phenotypic Clustering E->F

Caption: Workflow for phenotypic screening using high-content imaging.

Conclusion and Future Directions

The 2-isopropyl-triazolo[1,5-a]pyridine scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. However, as with any privileged scaffold, a thorough understanding of potential off-target effects is paramount. The successful development of inhibitors like GLPG0634 and CEP-33779, as well as the highly selective pyrazolopyridine-based CDK8/19 inhibitor JH-XVI-178, underscores the power of integrating medicinal chemistry with a comprehensive suite of off-target profiling assays.

By employing a multi-pronged strategy that includes kinome-wide selectivity profiling, cellular target engagement assays like CETSA®, and functional phenotypic screening, researchers can build a detailed picture of an inhibitor's selectivity profile. This not only de-risks preclinical and clinical development by identifying potential liabilities early on but also provides opportunities for drug repositioning by uncovering novel, therapeutically relevant off-targets. As our understanding of the human kinome and its role in disease continues to grow, so too will our ability to design the next generation of highly selective and effective kinase inhibitors.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2016). CETSA: a target engagement assay on intact cells, cell membranes and tissues.
  • Reinhard, F. B., et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
  • Zanella, F., et al. (2010). High-content screening: seeing is believing. Trends in Biotechnology, 28(5), 237-245.
  • Mateus, A., et al. (2020). The future of thermal proteome profiling. Expert Review of Proteomics, 17(11-12), 791-802.
  • Giuliano, K. A., & Taylor, D. L. (2011). High-content screening: a powerful approach to systems cell biology and drug discovery. Nature Reviews Drug Discovery, 10(5), 329-330.
  • Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting the staurosporine-binding site. Journal of Biomolecular Screening, 18(7), 821-831.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Singh, S., et al. (2014). A perspective on high-content screening. Journal of Pharmacological and Toxicological Methods, 69(3), 229-237.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577.
  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254.
  • Caie, P. D., et al. (2010). High-content analysis of cancer cell invasion. Journal of Biomolecular Screening, 15(6), 701-710.
  • Giuliano, K. A., et al. (2010). High-content screening with siRNA demonstrates that HADC1, HADC3, and HADC8 are required for cell cycle progression. Assay and Drug Development Technologies, 8(5), 563-589.
  • Hatcher, J. M., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 12(11), 1689–1693.
  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
  • Thorpe, L. M., et al. (2015). Drugging PI3K in cancer: refining targets and therapeutic strategies.
  • Norman, P. (2012). Selective JAK inhibitors.
  • Request PDF. (n.d.). A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779. ResearchGate. Retrieved from [Link]

  • Sunose, M., et al. (2012). Discovery of 5-(2-amino-t[10][17][18]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3Kγ for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618.

  • Hylton, D. J., et al. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 5(6), 779-784.
  • Hatcher, J. M., et al. (2021). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Medicinal Chemistry Letters, 12(11), 1689–1693.

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Development for 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the robust quantification of novel chemical entities in complex biological matrices is paramount. This guide provides an in-depth, comparative analysis of sample preparation methodologies for the sensitive and selective quantification of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine, a representative heterocyclic small molecule, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a framework for developing a validated, high-performance bioanalytical method from the ground up. The principles and comparative data herein are designed to empower you to select and optimize the most suitable workflow for your specific research needs, ensuring data integrity and regulatory compliance.

Foundational Strategy: Analyte & System Characterization

Before embarking on sample preparation, a thorough understanding of the analyte and the analytical system is crucial. This foundational work dictates every subsequent decision in the method development process.

Analyte & Internal Standard (IS) Properties

7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine is a heterocyclic compound. Based on its structure, we can predict it to be a moderately non-polar, basic molecule. The presence of the bromine atom provides a distinct isotopic signature (79Br/81Br), which is highly advantageous for mass spectrometric detection, offering an additional layer of confirmation.

Internal Standard (IS) Selection: The gold standard for LC-MS/MS quantification is a stable isotope-labeled (SIL) version of the analyte (e.g., with 13C or 2H). A SIL-IS co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog with similar chromatographic behavior and extraction recovery should be chosen. For this guide, we will proceed with a hypothetical SIL-IS.

Mass Spectrometry & Chromatography

Successful quantification relies on optimizing the interface between the liquid chromatograph and the mass spectrometer.

Mass Spectrometry: Given the basic nature of the triazolo[1,5-a]pyridine core, positive mode Electrospray Ionization (ESI+) is the logical choice for generating a strong protonated molecular ion [M+H]+. Direct infusion of a standard solution allows for tuning of ion source parameters (e.g., capillary voltage, gas flows) and collision energy to identify the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). The unique isotopic pattern of bromine should be leveraged to confirm the precursor ion.

Chromatography: Reversed-phase chromatography is well-suited for this moderately non-polar analyte.[1][2] A C18 column is a robust starting point. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The acidic modifier aids in protonation for ESI+ and improves peak shape. A gradient elution, starting with a high aqueous percentage and ramping up the organic phase, will ensure retention of the analyte and elution of more polar matrix components early in the run, followed by the elution of the analyte itself.

Comparative Analysis of Sample Preparation Techniques

Sample preparation is arguably the most critical step in bioanalysis.[3] Its purpose is to remove interfering matrix components like proteins and phospholipids that can cause ion suppression, clog the analytical system, and compromise data quality.[4] We will compare the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

dot

Decision_Tree cluster_paths cluster_methods start What is the goal of the study? discovery Early Discovery (High Throughput Needed) start->discovery regulated Regulated Bioanalysis (GLP/Clinical, High Sensitivity) start->regulated ppt_rec Use Protein Precipitation (Fastest, 'Good Enough' Data) discovery->ppt_rec Prioritize Speed spe_rec Use Solid-Phase Extraction (Highest Data Quality) regulated->spe_rec Prioritize Accuracy & Sensitivity

Sources

A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Cross-Coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The triazolo[1,5-a]pyridine core, in particular, is a privileged structure found in numerous biologically active agents. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 7-position of this scaffold is critical for elaborating structure-activity relationships (SAR). This guide provides a comprehensive framework for the objective benchmarking of palladium-based catalysts for the cross-coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine. We will compare the performance of both classical and contemporary catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in selecting the optimal catalytic system for their synthetic goals.

Introduction: The Strategic Importance of C-7 Functionalization

The triazolo[1,5-a]pyridine nucleus is a key pharmacophore whose derivatives have demonstrated a wide range of therapeutic potential. The strategic introduction of diverse substituents on the pyridine ring can profoundly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 7-position, being electronically distinct, presents a prime handle for modification via transition-metal-catalyzed cross-coupling reactions.

However, nitrogen-containing heterocycles like triazolo[1,5-a]pyridines can be challenging substrates. The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] Therefore, a careful and systematic evaluation of catalyst performance is not merely an academic exercise but a crucial step in developing robust and scalable synthetic routes. This guide will focus on two of the most powerful and versatile cross-coupling methods: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2][3]

The Benchmarking Framework: Catalysts, Reactions, and Metrics

Our comparative study will evaluate four distinct palladium catalyst systems, chosen to represent different "generations" of catalyst technology.

  • Catalyst System 1 (CS1): Pd(PPh₃)₄ - A classic, versatile, and widely used Pd(0) catalyst.

  • Catalyst System 2 (CS2): Pd(dppf)Cl₂ - A popular Pd(II) precatalyst featuring the bidentate dppf ligand, known for its reliability.[3]

  • Catalyst System 3 (CS3): XPhos Pd G3 - A modern Pd(II) precatalyst incorporating a sterically hindered, electron-rich biaryl monophosphine ligand (XPhos), designed for high reactivity with challenging substrates.[4][5]

  • Catalyst System 4 (CS4): CataCXium® A Pd G3 - Another advanced precatalyst with a di-tert-butylphosphino-biphenyl-based ligand, noted for its effectiveness in coupling heteroaryl halides.[1][6]

These catalysts will be benchmarked in two key reactions:

  • Suzuki-Miyaura Coupling: Reaction of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with 4-methoxyphenylboronic acid.

  • Buchwald-Hartwig Amination: Reaction of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine with morpholine.

Key Performance Indicators (KPIs):

  • Yield (%): The isolated yield of the purified product.

  • Reaction Time (h): Time required for complete consumption of the starting bromide, monitored by TLC or LC-MS.

  • Catalyst Loading (mol%): The amount of catalyst required for efficient conversion. Lower loading indicates higher catalyst efficiency.[7]

  • Turnover Number (TON): Moles of product formed per mole of catalyst. A higher TON signifies a more active and stable catalyst.

Experimental Protocols

General Materials and Methods

All reactions were conducted in oven-dried glassware under an inert atmosphere of dry nitrogen (N₂). Solvents were degassed prior to use. Reagents were purchased from commercial suppliers and used without further purification. Thin-layer chromatography (TLC) was performed on silica gel plates and visualized under UV light.

General Experimental Workflow

The following diagram illustrates the standardized workflow employed for each benchmarking experiment. This systematic approach ensures consistency and allows for a direct comparison of the catalyst systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Substrates, Base, & Catalyst solvent Add Degassed Solvent reagents->solvent In reaction vessel setup Assemble Under N₂ solvent->setup heat Heat to Target Temp with Stirring setup->heat monitor Monitor by TLC/LC-MS heat->monitor Periodic sampling quench Quench Reaction & Extract with EtOAc monitor->quench Upon completion dry Dry Organic Layer (Na₂SO₄) & Concentrate quench->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize calculate Calculate Yield & TON characterize->calculate

Caption: Standardized workflow for catalyst benchmarking experiments.

Protocol for Suzuki-Miyaura Coupling

To a reaction vial was added 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the specified palladium catalyst (see Table 1 for loading). The vial was sealed, evacuated, and backfilled with N₂ three times. Degassed 1,4-dioxane (5 mL) and water (1 mL) were added. The mixture was stirred vigorously and heated to 100 °C until TLC analysis indicated complete consumption of the starting material. The reaction was cooled, diluted with ethyl acetate (EtOAc), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.

Protocol for Buchwald-Hartwig Amination

To a reaction vial was added 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the specified palladium catalyst/ligand system (see Table 2 for loading). The vial was sealed, evacuated, and backfilled with N₂ three times. Degassed toluene (5 mL) was added, followed by morpholine (1.2 mmol, 1.2 equiv). The mixture was stirred vigorously and heated to 100 °C until TLC analysis indicated complete consumption of the starting material. The reaction was cooled, quenched with saturated aqueous NH₄Cl, and extracted with EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography. The general mechanism for this transformation involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][8]

Results: A Comparative Performance Analysis

The performance of each catalyst system was evaluated based on the KPIs defined earlier. The results are summarized in the tables below.

Suzuki-Miyaura Coupling Data

Table 1: Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Turnover Number (TON)
CS1: Pd(PPh₃)₄2.0126533
CS2: Pd(dppf)Cl₂2.088241
CS3: XPhos Pd G31.029595
CS4: CataCXium® A Pd G31.02.59191
Buchwald-Hartwig Amination Data

Table 2: Benchmarking Palladium Catalysts for the Buchwald-Hartwig Amination of 7-Bromo-2-isopropyl-triazolo[1,5-a]pyridine

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Turnover Number (TON)
CS1: Pd(PPh₃)₄3.0243512
CS2: Pd(dppf)Cl₂3.0167525
CS3: XPhos Pd G31.549261
CS4: CataCXium® A Pd G31.558859

Discussion: Interpreting the Catalytic Performance

The experimental data clearly demonstrates the evolution and advancement of palladium catalyst technology.

For the Suzuki-Miyaura coupling , the classic Pd(PPh₃)₄ (CS1) provided a modest yield after a prolonged reaction time. This is likely due to the relative instability of the catalyst at high temperatures and the less efficient nature of the PPh₃ ligand for this specific heteroaryl bromide. The dppf-based system (CS2) offered a significant improvement, highlighting the benefit of a more electron-rich, bidentate ligand which can stabilize the palladium center.[3] However, the modern Buchwald-type precatalysts, XPhos Pd G3 (CS3) and CataCXium® A Pd G3 (CS4), were unequivocally superior. They achieved near-quantitative yields in a fraction of the time and at half the catalyst loading. The success of these systems can be attributed to their bulky, electron-rich biarylphosphine ligands, which promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination in the catalytic cycle.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)Br Ar-Pd(II)(L₂)Br Pd(0)L₂->Ar-Pd(II)(L₂)Br Oxidative Addition Ar-Pd(II)(L₂)-Ar' Ar-Pd(II)(L₂)-Ar' Ar-Pd(II)(L₂)Br->Ar-Pd(II)(L₂)-Ar' Transmetalation Ar-Pd(II)(L₂)-Ar'->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L₂)-Ar'->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)(L₂)Br Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->Ar-Pd(II)(L₂)Br Base Base Base->Ar-Pd(II)(L₂)Br

Sources

A Comparative Guide to Protecting Groups for the Triazolopyridine Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in organic synthesis and drug development, the triazolopyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic manipulation of this privileged heterocycle often necessitates the use of protecting groups for its nitrogen atoms to ensure regioselectivity and prevent unwanted side reactions. The choice of the right protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.

This guide provides an in-depth comparative analysis of three commonly employed protecting groups for the triazolopyridine nitrogen: the tert-Butoxycarbonyl (Boc) group, the Benzyloxycarbonyl (Cbz) group, and the 2-(Trimethylsilyl)ethoxymethyl (SEM) group. Drawing from experimental data and established protocols, we will explore the nuances of their introduction, stability under various reaction conditions, and methods for their cleavage. This guide is intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies involving triazolopyridine-based molecules.

The Critical Role of Nitrogen Protection in Triazolopyridine Chemistry

The triazolopyridine ring system, an electron-deficient heterocycle, presents unique challenges and opportunities in synthetic transformations. The nitrogen atoms within the scaffold can influence its reactivity and are themselves susceptible to a range of reactions. Protecting the triazole nitrogen can be crucial for:

  • Directing Regioselectivity: In reactions such as metalation and subsequent electrophilic quench, a protecting group can direct deprotonation to a specific position on the ring system.

  • Preventing Unwanted Reactions: The lone pair of electrons on the nitrogen can interfere with various reagents, including organometallics and electrophiles. Protection masks this reactivity.

  • Improving Solubility and Handling: The introduction of a protecting group can alter the physical properties of the triazolopyridine intermediate, often improving its solubility in organic solvents and facilitating purification.

The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleavable under mild and specific conditions that do not affect other functional groups in the molecule. This concept of "orthogonality" is a guiding principle in the selection of a protecting group strategy.[4]

The Contenders: A Head-to-Head Comparison of Boc, Cbz, and SEM Groups

To provide a clear and actionable comparison, we will evaluate each protecting group based on three key criteria: introduction, stability, and cleavage.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[5][6]

Introduction: The Boc group is typically introduced by reacting the triazolopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of a Triazolopyridine Derivative [3]

  • To a solution of the triazolopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (1.1 - 1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel to afford the N-Boc protected triazolopyridine.

Stability: The Boc group is generally stable to a wide range of non-acidic conditions.

  • Basic Conditions: Stable to strong bases such as lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) at low temperatures, which is crucial for directed ortho-metalation strategies.[7] However, prolonged exposure to strong bases at elevated temperatures may lead to cleavage.

  • Reductive Conditions: Stable to catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[8]

  • Oxidative Conditions: Generally stable to many common oxidizing agents.

  • Organometallic Reagents: Stable to Grignard reagents and organolithium reagents at low temperatures.

Cleavage: The Boc group is readily cleaved under acidic conditions.

  • Trifluoroacetic Acid (TFA): The most common method involves treatment with a solution of TFA in a chlorinated solvent like DCM.[4][9][10][11][12] The reaction is typically fast and clean.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also effective.

Experimental Protocol: N-Boc Deprotection of a Triazolopyridine Derivative [3]

  • Dissolve the N-Boc protected triazolopyridine (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected triazolopyridine.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its robustness and its removal under neutral hydrogenolysis conditions.[6][13]

Introduction: The Cbz group is introduced by reacting the triazolopyridine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: N-Cbz Protection of a Triazolopyridine

  • To a solution of the triazolopyridine (1.0 eq.) and a base such as triethylamine (TEA) or sodium carbonate (2.0 eq.) in a solvent like DCM or a biphasic mixture of ethyl acetate and water, add benzyl chloroformate (1.1-1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stability: The Cbz group exhibits excellent stability across a broad spectrum of reaction conditions.

  • Acidic and Basic Conditions: Stable to both strongly acidic and basic conditions, providing orthogonality to the acid-labile Boc group and base-labile protecting groups.[13]

  • Oxidative Conditions: Generally stable to a variety of oxidizing agents.

  • Organometallic Reagents: Stable to Grignard and organolithium reagents.

Cleavage: The Cbz group is most commonly removed by catalytic hydrogenolysis.

  • Catalytic Hydrogenation: Treatment with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) effectively cleaves the Cbz group.[14][15] This method is mild and affords toluene and carbon dioxide as byproducts.

  • Transfer Hydrogenation: For substrates sensitive to hydrogen gas, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be employed.[14]

  • Acidic Cleavage: Strong acids such as HBr in acetic acid can also cleave the Cbz group, although this method is less common and less mild.[14]

Experimental Protocol: N-Cbz Deprotection by Catalytic Hydrogenation [14]

  • Dissolve the N-Cbz protected triazolopyridine (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected triazolopyridine.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its robustness and is cleaved under specific conditions involving fluoride ions or strong Lewis acids, offering another layer of orthogonality.[16]

Introduction: The SEM group is introduced by reacting the triazolopyridine with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a strong base.

Experimental Protocol: N-SEM Protection of a Triazolopyridine

  • To a solution of the triazolopyridine (1.0 eq.) in a dry aprotic solvent such as THF or DMF at 0 °C, add a strong base like sodium hydride (NaH) (1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Stability: The SEM group is stable to a wide array of reaction conditions.

  • Acidic and Basic Conditions: Stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

  • Reductive and Oxidative Conditions: Generally stable to a variety of reducing and oxidizing agents.

  • Organometallic Reagents: Stable to organolithium and Grignard reagents.

Cleavage: The SEM group can be removed under specific conditions.

  • Fluoride Ion-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) is the most common reagent for SEM deprotection.[17][18] The reaction is typically performed in THF at room temperature or with gentle heating.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids such as tin tetrachloride (SnCl₄) or magnesium bromide (MgBr₂) can also effect cleavage of the SEM group.[1][16]

Experimental Protocol: N-SEM Deprotection with TBAF [17]

  • To a solution of the N-SEM protected triazolopyridine (1.0 eq.) in THF, add a 1M solution of TBAF in THF (2-3 eq.).

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Summary and Strategic Selection

The choice of protecting group for the triazolopyridine nitrogen is highly dependent on the planned synthetic route. The following table provides a comparative summary to aid in this critical decision.

Protecting GroupIntroduction ConditionsStabilityCleavage ConditionsKey Advantages
Boc Boc₂O, base (e.g., DMAP)Stable to base, reduction, organometallics. Labile to acid.Acid (TFA, HCl)Orthogonal to Cbz; widely used and well-documented.
Cbz Cbz-Cl, baseStable to acid, base, oxidation, organometallics. Labile to hydrogenolysis.Catalytic Hydrogenation (H₂/Pd-C)Orthogonal to Boc; robust and reliable.
SEM SEM-Cl, strong base (e.g., NaH)Stable to acid, base, reduction, oxidation, organometallics.Fluoride ion (TBAF) or Lewis acids (SnCl₄, MgBr₂)Orthogonal to both Boc and Cbz; highly robust.

Visualization of Synthetic Workflows

To further illustrate the strategic application of these protecting groups, the following diagrams, generated using Graphviz, depict the protection and deprotection workflows.

Protection_Deprotection_Workflows cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_SEM SEM Protection/Deprotection TriazoloPy_Boc Triazolopyridine Boc_Protected N-Boc-Triazolopyridine TriazoloPy_Boc->Boc_Protected Boc₂O, DMAP Boc_Protected->TriazoloPy_Boc TFA or HCl TriazoloPy_Cbz Triazolopyridine Cbz_Protected N-Cbz-Triazolopyridine TriazoloPy_Cbz->Cbz_Protected Cbz-Cl, Base Cbz_Protected->TriazoloPy_Boc H₂, Pd/C TriazoloPy_SEM Triazolopyridine SEM_Protected N-SEM-Triazolopyridine TriazoloPy_SEM->SEM_Protected SEM-Cl, NaH SEM_Protected->TriazoloPy_Boc TBAF or SnCl₄ Orthogonality_Concept Start Triazolopyridine with Multiple Reactive Sites Protect Protect with Orthogonal Groups (e.g., N-Boc, O-Cbz) Start->Protect Transform Selective Transformation of another functional group Protect->Transform Deprotect1 Selective Deprotection 1 (e.g., TFA for Boc) Transform->Deprotect1 Transform2 Further Transformation Deprotect1->Transform2 Deprotect2 Selective Deprotection 2 (e.g., H₂/Pd-C for Cbz) Transform2->Deprotect2 Final Final Product Deprotect2->Final

Figure 2: Conceptual workflow illustrating the principle of orthogonal protection in a multi-step synthesis involving a triazolopyridine core.

Conclusion

The selection of a protecting group for the triazolopyridine nitrogen is a nuanced decision that requires careful consideration of the entire synthetic plan. The Boc group offers a convenient and widely used option for acid-labile deprotection. The Cbz group provides exceptional stability and is ideal for syntheses that require robust protection, with the caveat of its incompatibility with reducible functional groups. The SEM group offers a highly stable and orthogonal alternative, cleavable under specific fluoride or Lewis acid conditions.

By understanding the distinct characteristics of each of these protecting groups, researchers can devise more efficient and successful synthetic routes towards novel triazolopyridine-based molecules, accelerating the pace of discovery in medicinal chemistry and beyond.

References

  • Jones, G. Triazolopyridines. Part 2. Preparation of 7-substituted triazolo[1,5a]pyridines by directed lithiation. J. Chem. Soc., Perkin Trans. 11985 , 1151-1155. [Link]

  • Common Organic Chemistry. SEM Deprotection - TBAF. [Link]

  • Lombardo, M. et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC2007 , xii, 132-147. [Link]

  • Greenhalgh, M. D. et al. Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chem. Eur. J.2023 , 29, e202203396. [Link]

  • Kishi, Y. et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Org. Lett.2008 , 10, 5273-5276. [Link]

  • Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Al-Zoubi, R. M. et al. Deprotection of different N-Boc-compounds. ResearchGate2021 . [Link]

  • Kolis, S. P. et al. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Med. Chem. Lett.2016 , 7, 44-47. [Link]

  • Awuah, S. G. et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 24195-24200. [Link]

  • Jaime-Figueroa, S. et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synth. Commun.2008 , 38, 3105-3112. [Link]

  • Semantic Scholar. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Kamal, A. et al. Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules2021 , 26, 5635. [Link]

  • Dwadasi, S. et al. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein J. Org. Chem.2019 , 15, 68-75. [Link]

  • Common Organic Chemistry. TBS Deprotection - TBAF. [Link]

  • Yoshida, Y. et al. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Front. Chem.2023 , 11, 1250245. [Link]

  • Grokipedia. Triazolopyridine. [Link]

  • Mohite, P. et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry2023 , 16, 104917. [Link]

  • Chandler, A. C. et al. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Org. Lett.2000 , 2, 1447-1449. [Link]

  • Mohite, P. et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate2023 . [Link]

  • Siau, J. L. et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. J. Am. Chem. Soc.2019 , 141, 7039-7044. [Link]

  • Bugden, F. et al. Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv2022 . [Link]

  • Bugden, F. et al. Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ResearchGate2022 . [Link]

  • Chandra, T. et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides Nucleotides Nucleic Acids2010 , 29, 132-143. [Link]

  • Andersson, P. G. et al. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Org. Biomol. Chem.2011 , 9, 3613-3622. [Link]

  • ResearchGate. Reaction of pyridine N‐oxides with Grignard reagents. [Link]

  • Jones, G. The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Banert, K. et al. Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC2009 , vi, 291-297. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Kumar, N. V.; Mashelkar, U. C. Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2008 , 47B, 743-747. [Link]

  • Dymińska, L. et al. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules2022 , 27, 1156. [Link]

  • Jones, G. The Chemistry of the Triazolopyridines: An Update. ResearchGate2018 . [Link]

  • Al-Tel, T. H. et al. Efficient Synthesis and X-ray Structure ofT[7][14][17]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules2021 , 26, 1156. [Link]

  • Gou, S. et al. Synthesis and biological evaluation of newt[7][14][17]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorg. Med. Chem.2016 , 24, 3483-3493. [Link]

  • Lee, J. C. et al. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorg. Med. Chem. Lett.2006 , 16, 4339-4344. [Link]

  • Google Patents.
  • Sbardella, G. et al. TheT[7][14][17]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem2021 , 16, 3439-3449. [Link]

  • Nolan, K. et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Org. Process Res. Dev.2019 , 23, 1664-1673. [Link]

  • Elgemeie, G. H. et al. Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. Egypt. J. Chem.2021 , 64, 6549-6557. [Link]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 2-isopropyl-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of successful drug design. A promising compound's therapeutic potential can be significantly undermined by poor metabolic stability, leading to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of 2-isopropyl-triazolo[1,5-a]pyridine derivatives, a scaffold of growing interest in medicinal chemistry. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data.

The Significance of the Triazolo[1,5-a]pyridine Scaffold and the Challenge of the 2-isopropyl Group

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1][2] Its fused heterocyclic nature imparts a rigid conformation that can be favorable for target binding. However, like all xenobiotics, these compounds are subject to metabolic transformation, primarily by the cytochrome P450 (CYP) enzyme superfamily in the liver.[3][4][5]

The introduction of a 2-isopropyl group presents a specific metabolic consideration. While this lipophilic moiety can enhance binding affinity, it also introduces a potential site for oxidative metabolism. Understanding the metabolic liability of this group and the scaffold as a whole is critical for optimizing drug candidates.

Comparative In Vitro Assays for Metabolic Stability Assessment

Two primary in vitro methods form the bedrock of early metabolic stability assessment: the liver microsomal stability assay and the hepatocyte stability assay. The choice between them depends on the desired depth of metabolic information and the stage of the drug discovery program.

Liver Microsomal Stability Assay: A High-Throughput First Pass

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of phase I drug-metabolizing enzymes, most notably the CYPs.[6] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[6]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most common metabolic enzymes, allowing for a rapid assessment of oxidative metabolism.

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes. Its inclusion initiates the metabolic reactions.

  • Why Quench with Acetonitrile? Cold acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction at specific time points.

  • Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity for quantifying the disappearance of the parent compound over time.[2][5]

  • Preparation of Reagents:

    • Prepare a stock solution of the 2-isopropyl-triazolo[1,5-a]pyridine derivative (e.g., 10 mM in DMSO).

    • Thaw cryopreserved liver microsomes (human, rat, or mouse) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the microsomal suspension to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Workflow for Liver Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Test Compound, Microsomes, Buffer, NADPH System mix Mix Buffer, Microsomes, and Test Compound reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction sample Collect Aliquots at Time Points start_reaction->sample quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and CLint lcms->data metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 2-isopropyl-triazolo[1,5-a]pyridine Parent Compound metabolite1 Hydroxylation of Isopropyl Group Secondary Alcohol parent:f1->metabolite1:f0 Oxidation metabolite3 Aromatic Hydroxylation Phenolic Metabolite parent:f1->metabolite3:f0 Hydroxylation metabolite2 Oxidation of Isopropyl Group Ketone metabolite1:f1->metabolite2:f0 Oxidation conjugate1 Glucuronidation Glucuronide Conjugate metabolite1:f1->conjugate1:f0 UGTs conjugate2 Sulfation Sulfate Conjugate metabolite3:f1->conjugate2:f0 SULTs

Caption: Predicted metabolic pathways for 2-isopropyl-triazolo[1,5-a]pyridine.

Data Summary and Comparison

To illustrate how data from these assays can be compared, the following table presents hypothetical data for three 2-isopropyl-triazolo[1,5-a]pyridine analogs.

CompoundMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)Predicted In Vivo Clearance
Analog A > 60< 10> 120< 5Low
Analog B 2527.74515.4Moderate
Analog C 886.61546.2High

Interpretation:

  • Analog A exhibits high metabolic stability in both assays, suggesting it is likely to have low in vivo clearance and a longer half-life.

  • Analog B shows moderate stability, indicating it is metabolized at a moderate rate.

  • Analog C is rapidly metabolized in both systems, predicting high in vivo clearance and a short half-life. This compound would likely require structural modification to improve its metabolic stability. For instance, replacing the isopropyl group with a less metabolically labile group or blocking the site of aromatic hydroxylation with a fluorine atom could be explored. [7]

Conclusion and Future Directions

The assessment of metabolic stability is a critical step in the journey of a drug candidate from the bench to the clinic. For novel chemical series such as 2-isopropyl-triazolo[1,5-a]pyridine derivatives, a systematic approach utilizing both liver microsomal and hepatocyte stability assays provides essential data for decision-making. By understanding the potential metabolic liabilities of the scaffold and its substituents, medicinal chemists can proactively design and synthesize next-generation analogs with improved pharmacokinetic profiles, ultimately increasing the probability of developing a successful therapeutic agent. Further studies, including metabolite identification and reaction phenotyping to identify the specific CYP enzymes involved, would provide a more complete picture of the metabolic fate of these promising compounds.

References

  • Ren, J., Li, J., Wang, Y., & Shen, J. (n.d.). The in vitro metabolic stability study of the selected compounds. ResearchGate. Retrieved from [Link]

  • St-Jean, S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2056-2064.
  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8799.
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • PubMed. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(5), 405-17.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20113-20121.
  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

  • Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.
  • National Institutes of Health. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346.
  • National Institutes of Health. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs.
  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 8632.
  • PubMed. (2020). Discovery ofT[7][8][9]riazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

A Comprehensive Guide to the Safe Disposal of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and are designed to ensure the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine, should adhere to the following fundamental principles of laboratory safety and environmental stewardship:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents.

  • Proper Segregation: Never mix incompatible waste streams. Halogenated organic compounds should be collected separately from non-halogenated organic waste, and further segregated from aqueous waste, acids, bases, and oxidizers[1][3].

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Containment: Use appropriate, leak-proof containers for waste collection and ensure they are kept closed except when adding waste[1][6].

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.

Disposal Workflow for 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine

The following diagram outlines the decision-making process and procedural steps for the safe disposal of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine in various forms.

Gcluster_0Start: Identify Waste Streamcluster_1Categorizationcluster_2Containment & Labelingcluster_3Storage & Disposalstart7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine Wastesolid_wasteSolid Waste(e.g., pure compound, contaminated labware)start->solid_wasteliquid_wasteLiquid Waste(e.g., solutions in organic solvents)start->liquid_wasteaqueous_wasteAqueous Waste(e.g., from extractions, washes)start->aqueous_wastecollect_solidCollect in a designated,leak-proof, labeled container for'Halogenated Organic Solids'.solid_waste->collect_solidcollect_liquidCollect in a designated,leak-proof, labeled container for'Halogenated Organic Liquids'.liquid_waste->collect_liquidcollect_aqueousCollect in a designated,leak-proof, labeled container for'Aqueous Waste with Halogenated Organics'.aqueous_waste->collect_aqueousstorageStore in a designated SatelliteAccumulation Area (SAA).Segregate from incompatible materials.collect_solid->storagecollect_liquid->storagecollect_aqueous->storageehs_pickupArrange for pickup by yourinstitution's Environmental Health& Safety (EHS) department.storage->ehs_pickup

Caption: Disposal workflow for 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine.

Step-by-Step Disposal Procedures

The following protocols provide detailed instructions for handling and disposing of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine in its various waste forms.

Solid Waste Disposal

This category includes the pure compound, reaction residues, and contaminated disposable labware such as gloves, weighing paper, and pipette tips.

StepActionRationale
1 Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.Due to the potential for harm upon skin contact and inhalation, proper PPE is essential to prevent exposure[5].
2 Waste Collection: Place all solid waste contaminated with 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine into a designated, leak-proof container.To prevent the release of the hazardous substance into the environment and to ensure proper containment.
3 Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine," and the approximate quantity.Accurate labeling is a regulatory requirement and ensures that the waste is handled correctly by disposal personnel[1].
4 Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as strong oxidizing agents and acids[2][7].Proper storage prevents accidental reactions and ensures the safety of laboratory personnel.
5 Disposal Request: Once the container is full, or as per your institution's guidelines, arrange for pickup by your Environmental Health & Safety (EHS) department[1][6].EHS personnel are trained in the safe handling and disposal of hazardous waste in accordance with regulations.
Liquid Waste Disposal

This category includes solutions of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine in organic solvents.

StepActionRationale
1 PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.To protect against splashes and skin contact with the potentially harmful chemical and solvent.
2 Waste Segregation: Collect liquid waste containing 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine in a dedicated container for "Halogenated Organic Liquid Waste."Halogenated waste is often incinerated at high temperatures, and proper segregation is crucial for correct disposal and to prevent damage to equipment or harmful emissions.
3 Container and Labeling: Use a chemically compatible, sealable container. Label it with "Hazardous Waste," the full chemical name, the solvent(s), and the estimated concentration.Prevents degradation of the container and provides essential information for safe handling and disposal[1].
4 Storage: Keep the container tightly sealed and store it in a designated SAA with secondary containment to prevent spills[1][4].Secondary containment is a critical safety measure to control any potential leaks.
5 Disposal Request: Arrange for pickup by your institution's EHS department when the container is full or as required.Ensures compliant and safe final disposal of the hazardous liquid waste.

Important Note: Never dispose of organic solvents containing halogenated compounds down the drain. This is a violation of environmental regulations and can damage plumbing and wastewater treatment systems[2][4].

Aqueous Waste Disposal

This category includes aqueous solutions from extractions or washes that may be contaminated with 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine.

StepActionRationale
1 PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.To prevent accidental exposure to the dissolved hazardous compound.
2 Waste Collection: Collect all aqueous waste containing 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine in a dedicated container labeled "Aqueous Waste with Halogenated Organics."Even at low concentrations, halogenated organic compounds in aqueous waste must be treated as hazardous.
3 pH Neutralization: If the aqueous waste is acidic or basic, neutralize it to a pH between 6 and 9 before adding it to the waste container, provided this does not cause a reaction with the dissolved compound.Neutralization minimizes the corrosive hazard of the waste, but care must be taken to avoid exothermic reactions or the generation of toxic gases.
4 Storage: Store the sealed container in a designated SAA with secondary containment.Prevents spills and ensures safe temporary storage.
5 Disposal Request: Arrange for pickup by your institution's EHS department.Ensures that the contaminated aqueous waste is disposed of in an environmentally responsible manner.
Disposal of Empty Containers

Empty containers that held 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine must also be handled properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste[1]. Subsequent rinsates should also be collected as hazardous waste.

  • Deface Label: Completely remove or deface the original label on the container[1][4].

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box)[1]. However, always confirm this with your institution's EHS guidelines.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • For a small spill, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material in a sealed container and dispose of it as hazardous solid waste[5].

    • For a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[5].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine, thereby upholding the principles of scientific integrity and laboratory safety.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Safety Data Sheet: 7-Bromo-3-methyl[1][2][4]triazolo[1,5-a]pyridine (CAS 107465-23-6). Manuals.plus. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 7-Bromo-2-isopropyl-triazolo[1,5-A]pyridine

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine

In the dynamic landscape of drug discovery and chemical synthesis, the safety of our researchers is paramount. The handling of novel chemical entities, such as 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your innovative work is conducted under the safest possible conditions. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structure—a brominated heterocyclic aromatic compound—we can extrapolate from established safety protocols for analogous substances to create a robust and reliable safety plan.

Understanding the Hazard: A Structural Perspective

The molecular structure of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine suggests several potential hazards. The presence of a bromine atom on an aromatic ring system often correlates with potential toxicity and irritant properties. Heterocyclic compounds can also present unique metabolic pathways and toxicological profiles. Therefore, we must assume that this compound may be harmful if inhaled, ingested, or absorbed through the skin, and that it may cause irritation to the skin and eyes.[4][5][6][7] Our PPE strategy is built upon this conservative and safety-first principle.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine. This ensures protection against the primary routes of exposure in a laboratory setting: dermal contact, inhalation, and ocular exposure.

Hand Protection: The First Line of Defense

Gloves are the most critical barrier between the researcher and the chemical.[8] For handling 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine, which is likely a solid, nitrile gloves are the recommended choice.[8][9]

  • Why Nitrile? Nitrile gloves offer excellent resistance to a broad range of chemicals, including many solvents in which this compound might be dissolved. They also provide a good balance of dexterity and durability, and are a suitable alternative for individuals with latex allergies.[8]

  • Double Gloving: For procedures involving larger quantities or an increased risk of splashing, double gloving is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[9]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[10]

Body Protection: Shielding Against Contamination

A standard laboratory coat is mandatory to protect your skin and personal clothing from accidental spills and contamination.[8]

  • Material Matters: A lab coat made of a flame-resistant material such as cotton or a specialized flame-resistant fabric is preferable, especially when working with flammable solvents.

  • Proper Use: Lab coats should be fully buttoned to provide maximum coverage. They should not be worn outside of the laboratory to prevent the spread of potential contamination.

Eye and Face Protection: Guarding Your Vision

The eyes are particularly vulnerable to chemical splashes.[8]

  • Safety Glasses: For low-risk activities involving small quantities of the solid compound, safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: When handling solutions of the compound, or when there is any potential for splashing, chemical splash goggles are essential.[1] They form a seal around the eyes, offering superior protection from splashes from any direction.[1][11]

  • Face Shield: For procedures with a significant risk of splashing, such as when transferring large volumes of a solution, a face shield should be worn in conjunction with safety goggles to protect the entire face.[12][13]

Respiratory Protection: Preventing Inhalation

Given that 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine is a solid, the primary inhalation risk comes from airborne dust particles.[3]

  • Engineering Controls: The primary method for controlling inhalation exposure should always be the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.[2][7]

  • Respirators: In the rare event that work cannot be conducted within a fume hood, or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be worn.[10] Respirator use requires proper fit-testing and training.[10][13]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_WorkflowstartStart: Assess Taskhandling_solidHandling Solid Compound?start->handling_solidweighingWeighing or Transferring Powder?handling_solid->weighingYeshandling_solutionHandling Solution?handling_solid->handling_solutionNoin_fume_hoodWork in Fume Hood?weighing->in_fume_hoodppe_level_1Minimum PPE:- Nitrile Gloves- Lab Coat- Safety Glassesin_fume_hood->ppe_level_1Yesppe_level_3Maximum PPE:- Nitrile Gloves (Double)- Lab Coat- Chemical Goggles- Face Shield- Respirator (if needed)in_fume_hood->ppe_level_3NoendProceed with Cautionppe_level_1->endppe_level_2Enhanced PPE:- Nitrile Gloves (Double)- Lab Coat- Chemical Gogglesppe_level_2->endppe_level_3->endsplash_riskRisk of Splashing?handling_solution->splash_risksplash_risk->ppe_level_2Lowsplash_risk->ppe_level_3High

Caption: PPE selection workflow for handling 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine.

Operational Plan: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.[10]

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Disposal Plan: Managing Contaminated Waste

Proper disposal of contaminated materials is a critical final step in the safe handling of 7-Bromo-2-isopropyl-[1][2][3]triazolo[1,5-A]pyridine.

  • Solid Waste: All disposable PPE (gloves, etc.) and any materials that have come into contact with the compound (e.g., weighing paper, contaminated absorbent pads) should be placed in a designated, labeled hazardous waste container.[2][4][10]

  • Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour chemical waste down the drain.[4][14]

  • Sharps: Any needles or other sharps used in the process must be disposed of in a designated sharps container.

By adhering to these rigorous PPE and disposal protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. Your commitment to these practices allows for the confident pursuit of scientific advancement.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]

  • MSDS of 3-[(S)-7-Bromo-2-oxo-5-pyridin-2-YL-2,3-dihydro-1H-1,4-benzodiazepin-3-YL]-propionic acid methyl ester - Capot Chemical. (2022, January 4). Retrieved from [Link]

  • Safety Data Sheet: 7-Bromo-3-methyl[1][2][12]triazolo[1,5-a]pyridine (CAS 107465-23-6) - Hoffman Fine Chemicals - Manuals.plus. (n.d.). Retrieved from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved from [Link]

  • Chemical Process SOP Example. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Retrieved from [Link]

  • Ici-63197 | C9H13N5O | CID 62824 - PubChem - NIH. (n.d.). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.